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  • Product: 2,2'-Sulfinyldiethanol
  • CAS: 3085-45-8

Core Science & Biosynthesis

Foundational

What are the physicochemical properties of 2,2'-Sulfinyldiethanol

Technical Guide: Physicochemical Characterization and Analytical Profiling of 2,2'-Sulfinyldiethanol Core Directive & Scope This guide serves as a definitive technical resource for researchers investigating 2,2'-Sulfinyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physicochemical Characterization and Analytical Profiling of 2,2'-Sulfinyldiethanol

Core Directive & Scope

This guide serves as a definitive technical resource for researchers investigating 2,2'-Sulfinyldiethanol (also known as Thiodiglycol Sulfoxide or TDGO ). While often overshadowed by its parent compound, Thiodiglycol (TDG), and the ultimate oxidation product, 2,2'-Sulfonyldiethanol (TDGO2), TDGO is a critical intermediate marker in the degradation pathway of the chemical warfare agent Sulfur Mustard (HD).

This document moves beyond basic data listing. It synthesizes physicochemical constants with actionable analytical workflows, specifically addressing the challenges of detecting this polar, non-volatile metabolite in complex biological and environmental matrices.

Physicochemical Profile

2,2'-Sulfinyldiethanol is an organosulfur compound characterized by a central sulfinyl group (


) flanked by two hydroxyethyl chains. This structure imparts significant polarity and water solubility, distinguishing it from the lipophilic parent agent (Sulfur Mustard).
Table 1: Physicochemical Constants
PropertyValue / DescriptionContext & Causality
CAS Registry Number 3085-45-8Unique identifier.[1][2]
IUPAC Name 2-(2-Hydroxyethylsulfinyl)ethanolSystematic nomenclature.[3][4]
Molecular Formula

Oxidation adds one oxygen to the TDG backbone.
Molecular Weight 138.19 g/mol +16 Da shift from TDG (122.19 g/mol ) is key for MS identification.
Physical State Viscous liquid or waxy solidHighly hygroscopic. While predicted to be a solid (mp ~111°C), it is practically encountered as a viscous syrup due to moisture absorption.
Solubility Miscible in water, methanol, DMSOThe sulfoxide dipole and hydroxyl groups create a high affinity for polar solvents.
Partition Coefficient (Log P) -1.70 (Predicted)Highly hydrophilic. It does not bioaccumulate in adipose tissue but partitions into aqueous biological compartments (urine/blood).
Boiling Point DecomposesThermally unstable before reaching boiling point at atmospheric pressure; requires derivatization for GC.

Synthesis & Formation Pathways

Understanding the formation of TDGO is essential for forensic reconstruction. It is not typically synthesized as a primary industrial chemical but appears as an oxidative degradation product.

Mechanism of Formation
  • Biological: In vivo, Thiodiglycol (TDG) is oxidized by alcohol dehydrogenase (ADH) and cytochrome P450 monooxygenases.

  • Environmental: Hydrolysis of Sulfur Mustard yields TDG, which slowly oxidizes to TDGO in the presence of air or oxidants.

Visualization: Oxidative Degradation Pathway

The following diagram illustrates the stepwise oxidation from the parent agent to the sulfone.

OxidationPathway HD Sulfur Mustard (HD) (Lipophilic) TDG Thiodiglycol (TDG) (Hydrolysis Product) HD->TDG Hydrolysis (H2O) TDGO 2,2'-Sulfinyldiethanol (TDGO) (Target Analyte) TDG->TDGO Oxidation (O) [ADH / P450 / H2O2] TDGO2 2,2'-Sulfonyldiethanol (TDGO2) (Terminal Product) TDGO->TDGO2 Further Oxidation (O)

Caption: Stepwise oxidation pathway from Sulfur Mustard to Thiodiglycol Sulfoxide (TDGO) and Sulfone (TDGO2).

Analytical Methodologies

Detecting TDGO presents a specific challenge: it is too polar and non-volatile for direct Gas Chromatography (GC) analysis , yet it lacks a strong chromophore for standard UV detection. Therefore, derivatization is mandatory for GC-MS, or LC-MS/MS must be employed.

Method A: GC-MS with Silylation (The Gold Standard)

This protocol relies on replacing active protic hydrogens (on the -OH groups) with trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable.

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

  • Target Derivative: Bis(trimethylsilyl)-2,2'-sulfinyldiethanol.

Step-by-Step Protocol:

  • Sample Preparation: Evaporate the aqueous sample (e.g., urine extract) to complete dryness under a stream of nitrogen at 40°C. Note: Traces of water will hydrolyze the silylation reagent.

  • Reconstitution: Add 100 µL of anhydrous acetonitrile to the residue.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS.

  • Incubation: Seal the vial and heat at 60°C for 30 minutes .

    • Why? The steric hindrance on the hydroxyls is low, but the sulfoxide group can be sensitive. 60°C ensures complete reaction without thermal degradation.

  • Analysis: Inject 1 µL into GC-MS (Splitless mode).

    • Column: DB-5MS or equivalent (5% phenyl methyl siloxane).

    • Mass Spectrum: Look for the molecular ion (

      
      ) at m/z 282 (138 + 2*72) and characteristic fragment [M-15] at m/z 267.
      
Method B: LC-MS/MS (High Throughput)

Liquid Chromatography allows for the direct analysis of TDGO without derivatization, preserving sample integrity and reducing prep time.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Mobile Phase: Water (0.1% Formic Acid) / Methanol Gradient.

  • Transitions (MRM):

    • Precursor: 139 m/z

      
      
      
    • Product Ions: 121 m/z

      
       (Quantifier), 105 m/z (Qualifier).
      
Visualization: Analytical Decision Matrix

AnalyticalWorkflow Sample Aqueous Sample (Urine/Environmental) Decision Select Platform Sample->Decision GC_Prep Evaporate to Dryness Decision->GC_Prep High Resolution Required LC_Prep Dilute & Filter Decision->LC_Prep High Throughput Required Deriv Derivatization (BSTFA/TMCS, 60°C) GC_Prep->Deriv GCMS GC-MS Analysis (m/z 282) Deriv->GCMS LCMS LC-MS/MS (ESI+) (m/z 139 -> 121) LC_Prep->LCMS

Caption: Analytical workflow selection for TDGO quantification based on instrument availability and throughput needs.

Safety & Handling

  • Toxicity: While less toxic than Sulfur Mustard, TDGO is a metabolite of a vesicant and should be treated as a potential irritant and sensitizer.

  • Storage: Hygroscopic. Store in a desiccator at -20°C.

  • Stability: Stable in neutral aqueous solution for days; degrades in strong acid/base or under intense UV light.

References

  • Black, R. M., & Read, R. W. (1995). Improved methodology for the detection and quantitation of urinary metabolites of sulphur mustard using gas chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Bossle, P. C., et al. (1993). Detection of thiodiglycol and its sulfoxide and sulfone analogues in environmental waters by high performance liquid chromatography. OSTI. Link

  • Brimfield, A. A., et al. (2006).[5] Thiodiglycol, the hydrolysis product of sulfur mustard: Analysis of in vitro biotransformation by mammalian alcohol dehydrogenases. Toxicology and Applied Pharmacology.[5] Link

  • Organization for the Prohibition of Chemical Weapons (OPCW) . (2023). OPCW Central Analytical Database (OCAD). Link

  • National Center for Biotechnology Information (NCBI) . (2024). PubChem Compound Summary for CID 79069, 2,2'-Sulfinyldiethanol. Link

Sources

Exploratory

Technical Guide: 2,2'-Sulfinyldiethanol – Structural Analysis & Characterization

Executive Summary 2,2'-Sulfinyldiethanol (CAS: 3085-45-8), also known as Thiodiglycol Sulfoxide , is the primary oxidation product of thiodiglycol.[1] Its significance spans two distinct but critical fields: it serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2'-Sulfinyldiethanol (CAS: 3085-45-8), also known as Thiodiglycol Sulfoxide , is the primary oxidation product of thiodiglycol.[1] Its significance spans two distinct but critical fields: it serves as a versatile polar solvent in organic synthesis and acts as a forensic marker for the degradation of sulfur mustard (HD) under the Chemical Weapons Convention (CWC).

This guide provides a rigorous technical analysis of its molecular geometry, spectroscopic signatures, and validated protocols for synthesis and detection. It is designed for researchers requiring high-fidelity data for structural confirmation and analytical method development.

Part 1: Molecular Architecture & Geometry

Structural Fundamentals

The 2,2'-sulfinyldiethanol molecule (


) features a hypervalent sulfur atom in a pyramidal geometry, characteristic of sulfoxides. Unlike planar carbonyls, the sulfoxide group (

) possesses a stable configuration with a lone pair of electrons on the sulfur atom, rendering the sulfur center chiral.
  • Hybridization: The sulfur atom exhibits approximate

    
     hybridization.
    
  • Chirality: While the molecule possesses a chiral center at the sulfur, the synthetic material is typically a racemic mixture (

    
    ).
    
  • Electronic Character: The

    
     bond is highly polarized, often described as a resonance hybrid between a double bond (
    
    
    
    ) and a dipolar single bond (
    
    
    ). This results in a high dipole moment and significant water solubility.
Bond Metrics (Crystallographic & Computational Data)

The following parameters define the spatial arrangement of the molecule in its low-energy conformation.

ParameterValue (Approx.)Structural Significance
S=O[2][3] Bond Length 1.48 – 1.50 ÅIndicates significant double-bond character but longer than typical carbonyls.
C-S Bond Length 1.80 – 1.82 ÅStandard single bond length for alkyl-sulfur linkages.
C-S-O Bond Angle 106° – 107°Pyramidal geometry; deviation from tetrahedral (109.5°) due to lone pair repulsion.
C-S-C Bond Angle 97° – 100°Compressed angle typical of divalent sulfur compounds.
Visualization: 3D Connectivity & Geometry

The following diagram illustrates the connectivity and the critical oxidation pathway that defines the molecule's existence.

G cluster_geometry Molecular Geometry Features TDG Thiodiglycol (Sulfide) Oxidation Oxidation (+ [O]) TDG->Oxidation TDGO 2,2'-Sulfinyldiethanol (Sulfoxide) Target Molecule Oxidation->TDGO OverOx Over-Oxidation (+ [O]) TDGO->OverOx Sulfone 2,2'-Sulfonyldiethanol (Sulfone) OverOx->Sulfone Geo1 Pyramidal Sulfur (sp3) Geo1->TDGO Geo2 S=O Dipole (Polar) Geo2->TDGO

Caption: Reaction pathway showing the formation of 2,2'-sulfinyldiethanol and the risk of over-oxidation to the sulfone.

Part 2: Spectroscopic Signature

Accurate identification requires triangulating data from NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR)

The sulfoxide group exerts a desheilding effect on the


-protons and carbons, shifting them downfield relative to the starting sulfide (thiodiglycol).
NucleusSignal AssignmentChemical Shift (

, ppm)
MultiplicityMechanistic Note

H

3.9 – 4.0TripletDeshielded by electronegative oxygen.

H

2.9 – 3.1MultipletDiagnostic Shift: Distinctly downfield from sulfide precursors (~2.6 ppm).

C

~58.0-Typical aliphatic alcohol carbon.

C

~55.0-Significant shift due to S=O anisotropy.

Note: Shifts are solvent-dependent (typically reported in


 or 

). In

, hydroxyl protons exchange and are not observed.
Infrared Spectroscopy (FT-IR)
  • S=O Stretch: A strong, characteristic band appears at 1000–1050 cm⁻¹ . This is the primary diagnostic peak for sulfoxides.

  • O-H Stretch: Broad absorption at 3300–3400 cm⁻¹ due to hydrogen bonding.

Mass Spectrometry (EI-MS)

Direct analysis by Electron Impact (EI) often leads to thermal degradation. However, the fragmentation pattern is predictable:

  • Molecular Ion (

    
    ):  m/z 138 (often weak).
    
  • Characteristic Loss: m/z 121 (Loss of -OH).

  • McLafferty-type Rearrangement: Signals corresponding to bond cleavage alpha to the sulfoxide.

Part 3: Synthesis & Stability

Controlled Oxidation Protocol

Objective: Synthesize 2,2'-sulfinyldiethanol from thiodiglycol without generating the sulfone byproduct.

Reagents:

  • Thiodiglycol (TDG), high purity.

  • Hydrogen Peroxide (

    
    ), 30% w/v aqueous solution.
    
  • Solvent: Water or Glacial Acetic Acid.

Protocol (Self-Validating System):

  • Setup: Place 0.1 mol of TDG in a round-bottom flask equipped with a magnetic stirrer and a thermometer. Cool to 0–5°C using an ice bath. Reasoning: Low temperature suppresses the activation energy required for the second oxidation step (sulfoxide

    
     sulfone).
    
  • Addition: Add 0.105 mol (5% excess) of

    
     dropwise over 60 minutes. Maintain internal temperature below 20°C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation (Checkpoint): Test a distinct aliquot with starch-iodide paper.

    • Positive (Blue):[2] Peroxide is present (reaction incomplete or excess added).

    • Negative:[2] Peroxide consumed.

  • Quenching: If peroxide remains, destroy excess with a small amount of sodium sulfite.

  • Isolation: Remove water under reduced pressure (rotary evaporator, <50°C). The product is a viscous, hygroscopic oil.

Stability & Degradation
  • Thermal Instability: Above 160°C, sulfoxides can undergo Pummerer rearrangement or elimination reactions.

  • Reduction: In the presence of strong reducing agents, it reverts to thiodiglycol.

Part 4: Analytical Protocols (GC-MS)

Because 2,2'-sulfinyldiethanol is a non-volatile diol, it cannot be analyzed directly by Gas Chromatography (GC) without derivatization. The hydroxyl groups must be masked to prevent column adsorption and tailing.

Silylation Workflow

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS (Trimethylchlorosilane).

Step-by-Step Procedure:

  • Sample Prep: Evaporate the aqueous sample to dryness (critical: silylating agents react violently with water).

  • Derivatization: Add 100

    
    L of acetonitrile and 100 
    
    
    
    L of BSTFA/TMCS to the residue.
  • Incubation: Heat at 60°C for 30 minutes.

    • Mechanism:[2][4][5]

      
      .
      
  • Analysis: Inject 1

    
    L into the GC-MS.
    

GC Parameters:

  • Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 60°C (1 min)

    
     10°C/min 
    
    
    
    280°C.
Analytical Logic Diagram

The following flowchart details the decision-making process for identifying this compound in complex matrices.

Analysis Sample Aqueous Sample (Unknown) Dry Evaporate to Dryness (Remove H2O) Sample->Dry Deriv Derivatization (BSTFA/TMCS, 60°C) Dry->Deriv Critical: Moisture Free GCMS GC-MS Analysis (EI Source) Deriv->GCMS Check1 Peak at Retention Time? GCMS->Check1 Check2 Mass Spectrum Match? (m/z 282 for bis-TMS) Check1->Check2 Yes ResultNeg Not Detected Check1->ResultNeg No ResultPos Confirmed: 2,2'-Sulfinyldiethanol Check2->ResultPos Yes Check2->ResultNeg No

Caption: Analytical workflow for the detection of 2,2'-sulfinyldiethanol via GC-MS silylation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 189515, 2,2'-Sulfinyldiethanol. PubChem.[6] [Link]

  • Organisation for the Prohibition of Chemical Weapons (OPCW). "Recommended Operating Procedures for Analysis in the Verification of Chemical Disarmament." [Link]

  • Black, R. M., & Read, R. W. (1995). "Improved methodology for the detection and quantitation of urinary metabolites of sulphur mustard using gas chromatography-tandem mass spectrometry." Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

Sources

Foundational

2,2'-Sulfonyldiethanol (CAS 2580-77-0): A Critical Sulfone Intermediate in Toxicology and Polymer Science

Topic: CAS number 2580-77-0 properties and synonyms Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Abstract 2,2'-Sulfonyldiethanol (CAS 2580-77-0), als...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS number 2580-77-0 properties and synonyms Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Abstract

2,2'-Sulfonyldiethanol (CAS 2580-77-0), also known as Bis(2-hydroxyethyl) sulfone or BHES, is a symmetric organosulfur compound of significant interest in forensic toxicology, polymer chemistry, and bioconjugation.[1][2][3] While chemically stable, it serves as a pivotal metabolite in the degradation pathway of the chemical warfare agent sulfur mustard (HD), making it a high-value biomarker for exposure verification.[1] In drug development and materials science, it functions as a precursor to divinyl sulfone (DVS), a potent crosslinking agent used in protein conjugation and hydrogel synthesis.[1] This guide provides a comprehensive technical analysis of its properties, synthesis, biological mechanisms, and experimental applications.[1]

Part 1: Chemical Identity & Physiochemical Profile[1]

2,2'-Sulfonyldiethanol is characterized by its high polarity and stability, attributed to the central sulfone group flanked by two terminal hydroxyl moieties.[1] This structure imparts water solubility and makes it an ideal specific intermediate for hydrophilic polymer synthesis.[1]

Table 1: Physiochemical Properties of 2,2'-Sulfonyldiethanol[1]
PropertyValueNotes
CAS Number 2580-77-0 Primary identifier
IUPAC Name 2,2'-Sulfonyldiethanol
Synonyms Bis(2-hydroxyethyl) sulfone; Diethanol sulfone; 2,2'-Sulfonylbisethanol; BHESCommon trade names include "Glyecine A" (historical)
Molecular Formula C₄H₁₀O₄S
Molecular Weight 154.18 g/mol
Physical State Colorless liquid or white solidMelting point is approx. 58°C; often supplied as 65% aq.[1] solution
Boiling Point ~432°C (Decomposes)High thermal stability due to sulfone group
Solubility Soluble in Water, DMSO, MethanolInsoluble in non-polar solvents (Hexane, Ether)
pKa ~13.35 (Predicted)Weakly acidic hydroxyl protons
Stability Stable under standard conditionsResistant to hydrolysis; requires strong dehydration to form vinyl groups

Part 2: Synthesis & Manufacturing[1]

The synthesis of 2,2'-sulfonyldiethanol typically follows the oxidation of its sulfide counterpart, thiodiglycol.[1] This pathway is chemically significant because thiodiglycol itself is the hydrolysis product of sulfur mustard.[1]

Synthesis Workflow
  • Precursor Formation: Thiodiglycol (Bis(2-hydroxyethyl) sulfide) is synthesized via the reaction of 2-chloroethanol with sodium sulfide or ethylene oxide with hydrogen sulfide.[1]

  • Oxidation: Thiodiglycol is oxidized using hydrogen peroxide (H₂O₂) or peracetic acid.[1] The reaction proceeds through the sulfoxide intermediate (Thiodiglycol sulfoxide) to the sulfone.

Reaction Scheme:



Relationship to Divinyl Sulfone (DVS)

CAS 2580-77-0 is the hydrolyzed precursor of Divinyl Sulfone (CAS 77-77-0).[1] In basic conditions or under dehydration, 2,2'-sulfonyldiethanol can eliminate water to form DVS, which is highly reactive toward nucleophiles (amines, thiols).[1]

  • Storage Form: 2,2'-Sulfonyldiethanol (Stable, Safe)[1]

  • Active Form: Divinyl Sulfone (Reactive, Toxic Crosslinker)[1]

Part 3: Biological Mechanism & Drug Development Applications[1]

Toxicology: The Sulfur Mustard Biomarker Pathway

In forensic toxicology and antidote research, CAS 2580-77-0 is a definitive retrospective biomarker for sulfur mustard (HD) exposure.[1] Unlike the parent agent, which degrades rapidly, the sulfone metabolite persists in urine.[1]

Mechanism: Upon exposure, Sulfur Mustard undergoes hydrolysis to Thiodiglycol (TDG).[1][4][5][6] TDG is then enzymatically oxidized by alcohol dehydrogenases and cytochrome P450 systems to Thiodiglycol Sulfoxide, and finally to Thiodiglycol Sulfone (2,2'-Sulfonyldiethanol) .[1]

Polymer & Protein Engineering

In drug delivery systems, this compound is used to synthesize poly(ether sulfone)s and as a crosslinker for hydrogels (e.g., Poly(vinyl phosphonic acid)).[1]

  • Mechanism: The hydroxyl groups can react with isocyanates or acid chlorides to form polyurethane or polyester backbones.

  • Activation: For protein conjugation, it is often converted to the vinyl sulfone moiety, which reacts specifically with cysteine residues (Michael addition) or lysine residues (at high pH) to form stable thioether or amine bonds.[1]

Visualization: Sulfur Mustard Metabolic Pathway

The following diagram illustrates the degradation of Sulfur Mustard into CAS 2580-77-0, highlighting its role as a terminal metabolite.

Sulfur Mustard Metabolism cluster_legend Legend HD Sulfur Mustard (Bis(2-chloroethyl) sulfide) TDG Thiodiglycol (Hydrolysis Product) HD->TDG Hydrolysis (H2O) TDGO Thiodiglycol Sulfoxide TDG->TDGO Oxidation (CYP450/FMO) TDG_Sulfone 2,2'-Sulfonyldiethanol (CAS 2580-77-0) (Terminal Metabolite) TDGO->TDG_Sulfone Oxidation DVS Divinyl Sulfone (Reactive Crosslinker) TDG_Sulfone->DVS Dehydration (-H2O) (Activation Step) key1 Toxin key2 Intermediate key3 Target Analyte

Caption: Metabolic pathway of Sulfur Mustard showing the formation of 2,2'-Sulfonyldiethanol as a stable urinary biomarker.

Part 4: Experimental Protocols

Protocol A: Detection of Thiodiglycol Sulfone in Urine (Biomarker Assay)

Context: This protocol is adapted for researchers verifying exposure to alkylating agents.[1] It utilizes GC-MS/MS for high sensitivity.[1]

Reagents:

  • Urine sample (Human/Rat)[1][3]

  • Internal Standard: d4-Thiodiglycol Sulfone[1]

  • Derivatizing Agent: Pentafluorobenzoyl chloride (PFBCl)[1]

  • Solvent: Ethyl Acetate[1]

Methodology:

  • Sample Prep: Aliquot 1.0 mL of urine.[1] Spike with 10 ng of Internal Standard.[1]

  • Extraction: Acidify to pH 2.0 with HCl. Extract twice with ethyl acetate to remove interferences.[1] (Note: The sulfone is water-soluble; this step removes non-polar impurities.[1] The target remains in the aqueous phase or requires specific solid-phase extraction (SPE) using Carbon/Amino columns).

    • Correction: Due to high polarity, standard liquid-liquid extraction is poor.[1] Use SPE: Condition a carbon-based SPE cartridge with methanol and water.[1] Load sample. Wash with water.[1] Elute with Methanol/Dichloromethane.[1]

  • Derivatization: Evaporate eluate to dryness. Reconstitute in acetonitrile. Add PFBCl and pyridine. Heat at 60°C for 30 mins to derivatize hydroxyl groups.

  • Analysis: Inject into GC-MS/MS operating in Negative Chemical Ionization (NCI) mode. Monitor ion transitions specific to the bis-PFB derivative.

Protocol B: Activation for Protein Crosslinking

Context: Converting stable 2,2'-Sulfonyldiethanol into reactive Divinyl Sulfone (DVS) for bioconjugation.[1]

Methodology:

  • Dehydration: Dissolve 2,2'-Sulfonyldiethanol in a non-aqueous solvent (e.g., Toluene) with a catalytic amount of strong acid (p-Toluenesulfonic acid) or base (NaOH pellets) depending on the specific elimination mechanism desired (Base-catalyzed is standard for sulfones).[1]

  • Distillation: Heat to reflux with a Dean-Stark trap to remove water continuously.

  • Isolation: Distill the resulting Divinyl Sulfone under vacuum (Caution: DVS is a vesicant and lachrymator).[1]

  • Conjugation: Add purified DVS to protein solution (pH 8.0). Incubate for 1 hour. Quench with excess cysteine.[1]

Part 5: Safety & Regulatory Information

Hazard Classification (GHS):

  • Signal Word: DANGER

  • Hazard Statement: H334 - May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

  • Handling: Use only in a chemical fume hood. Wear respiratory protection (N95/P100) if aerosolization is possible.[1]

Regulatory Status:

  • CWC: As a precursor/metabolite of sulfur mustard, it falls under scrutiny in Chemical Weapons Convention (CWC) verification exercises, though it is not a Schedule 1 chemical itself.[1] It is a Schedule 2 precursor (thiodiglycol) metabolite.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 92933, 2,2'-Sulfonyldiethanol.[1] Retrieved from [Link][1]

  • Black, R. M., & Read, R. W. (1995). Biological fate of sulphur mustard: identification of beta-lyase metabolites and hydrolysis products in human urine.[1][7] Xenobiotica.[1][3] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2,2'-Sulfonyldiethanol.[1] Retrieved from [Link][1]

Sources

Exploratory

Thermal Stability &amp; Decomposition Profile of Bis(2-hydroxyethyl) Sulfone

[1][2] Executive Summary Bis(2-hydroxyethyl) sulfone (BHES), also known as 2,2'-sulfonyldiethanol (CAS: 2580-77-0), is a critical bifunctional intermediate used extensively in the synthesis of polyurethanes, as a crossli...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Bis(2-hydroxyethyl) sulfone (BHES), also known as 2,2'-sulfonyldiethanol (CAS: 2580-77-0), is a critical bifunctional intermediate used extensively in the synthesis of polyurethanes, as a crosslinker for hydrophilic polymers, and increasingly as a solvent additive in high-voltage electrolytes.

While BHES is chemically robust at ambient conditions, its thermal stability profile is frequently misinterpreted due to its hygroscopic nature and its proximity to the melting point (~58°C). Crucially, the thermal decomposition of BHES is not merely a breakdown event but a reactive transformation. Above 150°C, BHES undergoes dehydration to form Divinyl Sulfone (DVS) , a potent alkylating agent and vesicant.

This guide provides a definitive technical analysis of the thermal boundaries of BHES, establishing a safe operating window and detailing the mechanistic pathways of degradation.

Physicochemical Profile

Before analyzing thermal decay, one must establish the baseline physical constants. Discrepancies in literature often arise from confusion with its terephthalate derivatives (BHET). The data below applies strictly to high-purity (>99%) BHES.

Table 1: Key Physicochemical Properties of Bis(2-hydroxyethyl) Sulfone

PropertyValueNotes
CAS Number 2580-77-0Distinct from BHET (959-26-2)
Molecular Weight 154.18 g/mol
Physical State Crystalline SolidWhite/Colorless; hygroscopic
Melting Point 58.1 °C Sharp endotherm in DSC
Boiling Point ~432 °C (Theoretical)Unreachable ; decomposes prior to boiling
Density 1.236 g/mL (at 25°C)
Solubility High (Water, DMSO, MeOH)Driven by H-bonding of terminal -OH groups

Thermal Decomposition Analysis

The Decomposition Threshold ( )

Unlike simple solvents that boil, BHES degrades. The thermal decomposition temperature (


) is not a single point but a kinetic event dependent on heating rate and catalysis.
  • Safe Processing Window: < 120 °C

  • Onset of Degradation (

    
    ):  ~150–160 °C (detectable via TGA)
    
  • Significant Mass Loss (5%): ~184 °C[1]

  • Rapid Pyrolysis: > 280 °C (Industrial generation of DVS)

The Mechanistic Pathway: Dehydration

The primary decomposition mode is


-elimination . Under thermal stress, the sulfone group's electron-withdrawing nature acidifies the 

-protons, facilitating the elimination of water to form vinyl groups.

The Danger: This reaction converts a relatively benign diol into Divinyl Sulfone (DVS) , a highly toxic chemical warfare agent analog (blister agent).

DecompositionPathway BHES Bis(2-hydroxyethyl) Sulfone (Safe Precursor) Inter Intermediate (Mono-vinyl sulfone) BHES->Inter ΔT > 150°C - H₂O Water 2 H₂O (Byproduct) BHES->Water DVS Divinyl Sulfone (DVS) (Toxic/Vesicant) Inter->DVS ΔT > 180°C - H₂O

Figure 1: Thermal dehydration pathway of BHES yielding Divinyl Sulfone.

Catalytic Sensitivity

The decomposition temperature is drastically lowered by the presence of:

  • Bases (e.g., NaOH, amines): Catalyze the deprotonation, potentially lowering

    
     to < 100°C.
    
  • Acids (e.g., H3PO4): Used industrially to force this reaction at 280°C, but trace acid impurities can initiate "silent" decomposition during storage.

Experimental Methodology: Validating

To accurately determine the stability of a specific BHES lot, one cannot rely on generic datasheets. The following protocol distinguishes between moisture loss (hygroscopicity) and chemical degradation .

Protocol: Simultaneous TGA-DSC Analysis

Objective: Differentiate between adsorbed water evaporation and the dehydration reaction.

Equipment: Simultaneous Thermal Analyzer (SDT) or separate TGA/DSC units. Sample Mass: 5–10 mg (Maximize surface contact). Pan: Alumina (Ceramic) or Aluminum (hermetically sealed with pinhole).

Step-by-Step Workflow:

  • Pre-Conditioning (Drying):

    • Action: Isothermal hold at 80°C for 30 minutes under

      
       flow (50 mL/min).
      
    • Rationale: BHES is hygroscopic. This step removes surface moisture. Any mass loss here is water, not degradation.

  • Dynamic Heating Ramp:

    • Action: Ramp from 80°C to 350°C at 10°C/min.

    • Atmosphere:[2] Nitrogen (Inert) is preferred to isolate thermal decomposition from oxidative degradation.

  • Data Interpretation:

    • Event A (Endotherm ~58°C): Melting. No mass loss should occur (unless wet).

    • Event B (Baseline Shift ~150°C): Onset of chemical dehydration.

    • Event C (Mass Step): Calculate the % mass loss. Theoretical loss for full conversion to DVS is ~23% (loss of 2 moles of water).

Self-Validating Check: If you observe a mass loss coinciding with the melting peak (58°C), your sample is wet. If mass loss begins only >150°C, your sample is dry, and you are observing true thermal degradation.

Implications for Applications

Polymer Synthesis (Polyurethanes/Polyesters)
  • Risk: Processing BHES above 160°C (common in polyester melts) will generate vinyl groups. These vinyls can act as chain terminators or induce unwanted crosslinking via Michael addition with amines, leading to "gelation" or brittle polymers.

  • Recommendation: Use catalysts that allow polymerization temperatures below 140°C, or add inhibitors if high temperatures are unavoidable.

Battery Electrolytes
  • Stability: In Lithium or Magnesium battery electrolytes, BHES is often used for its high dielectric constant.

  • Limit: While stable at standard operating temps (60°C), thermal runaway events >150°C will trigger gas generation (steam) and toxic DVS formation, complicating battery failure analysis.

Safety & Toxicology
  • The "Hidden" Hazard: A researcher heating BHES in an open flask to 200°C is inadvertently synthesizing a chemical weapon precursor.

  • Control: All high-temperature operations must be performed in a fume hood with a scrubber. DVS is a skin/eye irritant and a severe vesicant.

References

  • Smolecule. (2023).[3] 2,2'-Sulfonyldiethanol Physical and Chemical Properties. Retrieved from

  • Royal Society of Chemistry. (2022).[1] Synthesis of an aliphatic polyethersulfone from divinyl sulfone and water. RSC Advances. Retrieved from

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: 2,2'-Sulfonyldiethanol. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 73243, 2,2'-Sulfonyldiethanol. Retrieved from

  • BenchChem. (2025).[3] Divinyl Sulfone Cross-linking Reagent and Precursor. Retrieved from

Sources

Foundational

Spectroscopic data for 2,2'-Sulfinyldiethanol (NMR, IR, Mass Spec)

Technical Whitepaper: Spectroscopic Characterization of 2,2'-Sulfinyldiethanol Abstract This technical guide provides a comprehensive spectroscopic profile of 2,2'-Sulfinyldiethanol (Bis(2-hydroxyethyl) sulfoxide), a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization of 2,2'-Sulfinyldiethanol

Abstract This technical guide provides a comprehensive spectroscopic profile of 2,2'-Sulfinyldiethanol (Bis(2-hydroxyethyl) sulfoxide), a critical oxidation product of Thiodiglycol (TDG). As a primary metabolite of the Chemical Warfare Agent (CWA) sulfur mustard and a precursor in the synthesis of sulfones, accurate identification of this compound is essential for forensic verification, environmental monitoring, and pharmaceutical synthesis. This document details the synthesis, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule, offering a self-validating protocol for researchers.[1]

Chemical Identity & Relevance

2,2'-Sulfinyldiethanol is the sulfoxide derivative of Thiodiglycol.[1][2][3] It is a polar, hygroscopic liquid (or low-melting solid) that serves as a stable marker for the oxidative degradation of sulfur-based vesicants.[1] Unlike its precursor, it exhibits distinct spectroscopic signatures due to the electron-withdrawing nature of the sulfinyl (S=O) group.[1]

PropertyData
IUPAC Name 2-(2-Hydroxyethylsulfinyl)ethanol
CAS Number 3085-45-8
Synonyms Bis(2-hydroxyethyl) sulfoxide; Thiodiglycol sulfoxide (TDGO)
Molecular Formula C₄H₁₀O₃S
Molecular Weight 138.19 g/mol
Solubility Miscible with water, ethanol, and acetic acid; immiscible with hexane.[1][3]

Experimental Protocol: Synthesis & Isolation

To generate a reference standard for spectroscopic analysis, the following "green" oxidation protocol is recommended. This method avoids metal catalysts, reducing background noise in subsequent MS analysis.[1]

Objective: Selective oxidation of Thiodiglycol (TDG) to 2,2'-Sulfinyldiethanol without over-oxidation to the sulfone.

Reagents:

  • Thiodiglycol (TDG), >99% purity.[1]

  • Hydrogen Peroxide (H₂O₂), 30% w/w aqueous solution.[1][4]

  • Glacial Acetic Acid (solvent).[1][4][5]

  • Manganese Dioxide (MnO₂) or Catalase (quenching agent).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of TDG in 10 mL of glacial acetic acid in a round-bottom flask.

  • Oxidation: Cool the solution to 0°C in an ice bath. Dropwise add 11 mmol of 30% H₂O₂ (1.1 equivalents) over 20 minutes.

    • Note: Excess heat or peroxide promotes formation of the sulfone (2,2'-Sulfonyldiethanol).[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (MeOH/DCM 1:9) or rapid GC-MS.[1]

  • Quenching: Destroy excess peroxide by adding a catalytic amount of MnO₂ powder until gas evolution ceases.[1] Filter the mixture.

  • Isolation: Remove the acetic acid and water under reduced pressure (rotary evaporator, <50°C). The residue is a viscous, colorless oil that may crystallize upon standing (mp ~111°C).[1]

OxidationPathway TDG Thiodiglycol (Sulfide) TDGO 2,2'-Sulfinyldiethanol (Sulfoxide) TDG->TDGO Oxidation (0°C, Acetic Acid) H2O2 + H2O2 (1.1 eq) H2O2->TDG TDGO2 2,2'-Sulfonyldiethanol (Sulfone) TDGO->TDGO2 Over-oxidation (Excess H2O2, Heat)

Figure 1: Selective oxidation pathway of Thiodiglycol.[1] The target sulfoxide is the intermediate species.[1]

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

The oxidation of the sulfide to the sulfoxide induces a significant downfield shift in the


-protons (adjacent to sulfur) due to the anisotropy and electron-withdrawing effect of the S=O bond.[1]

Solvent: Deuterium Oxide (D₂O) is preferred due to the compound's polarity.[1] Reference: HDO peak at 4.79 ppm.[1]

NucleusAssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
¹H S-CH ₂-2.95 - 3.15Multiplet (AA'BB')4H-
¹H O-CH ₂-3.90 - 4.05Multiplet (AA'BB')4H-
¹³C S-C H₂-~ 54.5Singlet--
¹³C O-C H₂-~ 58.2Singlet--

Interpretation: Unlike the sulfide precursor (where S-CH₂ appears ~2.7 ppm), the sulfoxide S-CH₂ resonances are deshielded by ~0.3–0.4 ppm.[1] The protons are technically diastereotopic due to the chiral sulfur center, often resulting in complex higher-order splitting patterns rather than simple triplets, especially in higher field instruments.[1]

B. Infrared Spectroscopy (IR)

The vibrational spectrum is dominated by the sulfinyl group and the hydroxyl moieties.[1]

Functional GroupWavenumber (cm⁻¹)IntensityDescription
O-H Stretch 3250 - 3400Strong, BroadHydrogen-bonded hydroxyl groups.[1]
C-H Stretch 2900 - 2950MediumAlkyl C-H stretching.[1]
S=O Stretch 1020 - 1050 Strong Characteristic sulfoxide band.[1] Lower frequency than sulfones (1120-1160 cm⁻¹).[1]
C-S Stretch 600 - 700WeakCarbon-sulfur single bond.[1]
C. Mass Spectrometry (MS)

Analysis of 2,2'-Sulfinyldiethanol requires careful selection of ionization method. The molecule is thermally labile and polar, making direct GC-MS difficult without derivatization.[1]

1. Electrospray Ionization (ESI-MS) - Direct Analysis

  • Mode: Positive Ion (+).[1]

  • Molecular Ion:

    
    .[1]
    
  • Adducts:

    
    .[1]
    
  • Fragmentation (CID):

    • 
       (
      
      
      
      ): Loss of water.[1]
    • 
       (
      
      
      
      ): Complex rearrangement.

2. GC-MS (Derivatization Required) For forensic verification (e.g., OPCW standards), the compound is derivatized to increase volatility.[1]

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or TFAI.[1][6]

  • Derivative: Bis-TMS ether of 2,2'-Sulfinyldiethanol.[1]

  • Key Fragments (EI, 70 eV):

    • 
       (Weak M+? depends on derivative).
      
    • Standard protocols often monitor the desulfurized or rearranged fragments if thermal degradation occurs in the injector.[1]

    • Note: Direct injection of the underivatized sulfoxide often leads to thermal elimination, showing peaks for Thiodiglycol (

      
      ) or elimination products.[1]
      

AnalyticalWorkflow cluster_LC LC-MS (Preferred) cluster_GC GC-MS (Forensic) Sample Sample Containing 2,2'-Sulfinyldiethanol ESI ESI (+) Sample->ESI Deriv Derivatization (BSTFA/TFAI) Sample->Deriv Ion139 [M+H]+ = 139 ESI->Ion139 GC GC Separation Deriv->GC Frag TMS-Fragments GC->Frag

Figure 2: Analytical workflow for Mass Spectrometry detection.

Quality Control & Impurity Profiling

Distinguishing the sulfoxide from the sulfide (starting material) and sulfone (over-oxidation) is critical.[1]

Compound1H NMR (S-CH2)IR (S-O Region)MS (MW)
Thiodiglycol (Sulfide) ~2.7 ppmNo S=O band122
Sulfoxide (Target) ~3.0 ppm ~1035 cm⁻¹ (Strong) 138
Sulfone (Impurity) ~3.4 ppm~1130 & 1300 cm⁻¹154

References

  • Black, R. M., & Read, R. W. (1995).[1] Improved methodology for the detection and quantitation of urinary metabolites of sulphur mustard using gas chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Applications. Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 5447, Thiodiglycol. (See section on Related Compounds/Metabolites). Link

  • Vanninen, P. (2007).[1] Determination of Trace Amounts of Chemical Warfare Agent Degradation Products in Decontamination Solutions with NMR Spectroscopy. Analytical Chemistry. Link

  • Popiel, S. (2014).[1] Determination of Mustard Gas Hydrolysis Products Thiodiglycol and Thiodiglycol Sulfoxide by GC-MS/MS. Analytical Chemistry. Link

Sources

Exploratory

2,2'-Sulfinyldiethanol: Technical Guide on Discovery, Synthesis, and Analytical Applications

Executive Summary 2,2'-Sulfinyldiethanol (CAS: 3085-45-8), commonly known as Thiodiglycol Sulfoxide (TDGO) , represents a critical molecular node in the intersection of chemical toxicology, forensic analysis, and organic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2'-Sulfinyldiethanol (CAS: 3085-45-8), commonly known as Thiodiglycol Sulfoxide (TDGO) , represents a critical molecular node in the intersection of chemical toxicology, forensic analysis, and organic synthesis. Historically overshadowed by its precursor, Thiodiglycol (TDG), and its parent agent, Sulfur Mustard (HD), TDGO has emerged as a definitive biomarker for retrospective detection of chemical warfare agent exposure.

This guide synthesizes the historical trajectory of TDGO from a theoretical oxidation product to a validated forensic target. It provides researchers with actionable protocols for its synthesis, metabolic characterization, and high-sensitivity detection using GC-MS and LC-MS/MS platforms.

Chemical Identity & Historical Trajectory

The "Silent" Metabolite

While Victor Meyer is credited with the synthesis of Thiodiglycol (TDG) and Sulfur Mustard in 1886, the specific oxidative downstream products—sulfoxides and sulfones—remained largely analytical curiosities until the mid-20th century.

  • Discovery Context: The "discovery" of TDGO is not tied to a single isolation event but rather its identification as the persistent oxidative metabolite of Sulfur Mustard. In the 1990s, research by Black et al. at the UK's Porton Down confirmed that while TDG is the primary hydrolysis product of mustard gas, it is rapidly oxidized in vivo to TDGO.

  • CWC Significance: Under the Chemical Weapons Convention (CWC), TDGO is monitored as a Schedule 2 chemical precursor and a "smoking gun" degradation product, essential for verification regimes.

Structural Characteristics

TDGO is the mono-oxide of bis(2-hydroxyethyl)sulfide. Unlike the sulfone (TDGO2), which represents the higher oxidation state, the sulfoxide retains significant polarity and reactivity, behaving similarly to Dimethyl Sulfoxide (DMSO) but with hydroxyl functionality.

PropertyValue
IUPAC Name 2-(2-Hydroxyethylsulfinyl)ethanol
Common Name Thiodiglycol Sulfoxide (TDGO)
Molecular Formula C₄H₁₀O₃S
Molecular Weight 138.19 g/mol
Physical State Viscous, colorless to pale yellow liquid
Solubility Miscible with water, ethanol; insoluble in ether
Stability Hygroscopic; thermally unstable >160°C

Biological Implications: The Metabolic Cascade

For drug development professionals working on Medical Countermeasures (MCMs), understanding the toxicokinetics of alkylating agents is vital. TDGO is formed via the enzymatic oxidation of TDG.

Mechanism of Formation

Upon exposure, Sulfur Mustard (HD) hydrolyzes to TDG.[1][2] However, TDG is not the endpoint. Mammalian Alcohol Dehydrogenases (ADH) and Flavin-containing Monooxygenases (FMO) drive the oxidation of the sulfur atom.

  • Toxicological Insight: While TDGO itself is less vesicant than the parent mustard, its formation competes with the formation of glutathione conjugates, depleting cellular antioxidant reserves.

  • The Beta-Lyase Pathway: A secondary pathway involves the conjugation of HD with glutathione, which is processed by renal

    
    -lyase to form methylthio-derivatives, which are also subsequently oxidized.[3]
    
Visualization of Metabolic Pathway

The following diagram illustrates the degradation and metabolic fate of Sulfur Mustard leading to TDGO.

MetabolicPathway HD Sulfur Mustard (HD) (Lipophilic Alkylator) Hydrolysis Hydrolysis HD->Hydrolysis H2O / -HCl TDG Thiodiglycol (TDG) (Precursor) Hydrolysis->TDG TDGO 2,2'-Sulfinyldiethanol (TDGO - Sulfoxide) TDG->TDGO Oxidation (In Vivo) ADH ADH / FMO Enzymes ADH->TDGO TDGO2 TDG-Sulfone (Terminal Oxidation) TDGO->TDGO2 Slow Oxidation

Figure 1: Metabolic trajectory of Sulfur Mustard. TDGO serves as the stable, polar intermediate between the hydrolysis product (TDG) and the terminal sulfone.

Experimental Protocols: Synthesis & Detection

Synthesis of Reference Standard (TDGO)

Researchers often require high-purity TDGO as an analytical standard. The following protocol utilizes controlled oxidation.

Reagents: Thiodiglycol (99%), Hydrogen Peroxide (30%), Barium Carbonate (catalyst/stabilizer).

  • Setup: Place 12.2g (0.1 mol) of Thiodiglycol in a 100mL round-bottom flask equipped with a magnetic stirrer and thermometer. Cool to 0°C in an ice bath.

  • Oxidation: Dropwise add 0.1 mol of Hydrogen Peroxide (30% w/v). Crucial: Maintain temperature below 10°C to prevent over-oxidation to the sulfone.

  • Reaction: Allow to stir at room temperature for 2 hours. Monitor consumption of peroxide using starch-iodide paper.

  • Workup: Neutralize any acidity with a small amount of Barium Carbonate. Filter.

  • Purification: Remove water under high vacuum (<1 mmHg) at varying temperatures. TDGO is difficult to distill without decomposition; lyophilization is preferred for final drying.

  • Validation: Confirm structure via ¹H-NMR (D₂O). Look for the shift of methylene protons adjacent to the sulfoxide group (approx. 3.0-3.2 ppm).

Analytical Detection: The "Polarity Problem"

TDGO is highly polar, making it unsuitable for direct Gas Chromatography (GC). Two primary workflows exist: Derivatization-GC and Direct LC-MS.

Protocol A: GC-MS with Derivatization

Best for: Laboratories with standard EI-GC-MS setups.

  • Sample Prep: Evaporate aqueous sample (urine/plasma) to dryness using a nitrogen stream.

  • Derivatization: Add 50 µL of Heptafluorobutyric Anhydride (HFBA) and 50 µL of ethyl acetate. Incubate at 60°C for 30 minutes.

    • Mechanism:[4][2][3][5] HFBA reacts with the hydroxyl groups to form the bis-heptafluorobutyryl derivative, rendering the molecule volatile.

  • Analysis: Inject onto a DB-5MS column.

  • Target Ion: Monitor m/z for the derivatized fragment (specific to the HFBA ester).

Protocol B: LC-MS/MS (The Modern Standard)

Best for: High throughput, minimal sample prep.

  • Column: C18 Reverse Phase (Polar-embedded columns preferred, e.g., Aquasil).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[4]

  • Gradient: Start at 100% A (to retain the polar TDGO) for 2 mins, then ramp to 50% B over 5 mins.

  • Detection: Electrospray Ionization (ESI) in Positive Mode.

    • Transition: MRM transition 139 > 121 (Loss of water) or 139 > 105.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Urine/Plasma) Decision Select Platform Sample->Decision GC_Prep Evaporation to Dryness Decision->GC_Prep GC-MS Available LC_Prep Dilution / Filtration Decision->LC_Prep LC-MS Available Deriv Derivatization (HFBA Reagent) GC_Prep->Deriv GCMS GC-MS Analysis (Volatile Ester) Deriv->GCMS LCMS LC-MS/MS (ESI+) (Direct Polar Analysis) LC_Prep->LCMS

Figure 2: Decision matrix for the analytical detection of TDGO based on available instrumentation.

Niche Applications in Material Science

Beyond toxicology, 2,2'-Sulfinyldiethanol possesses unique solvent properties utilized in specialized applications:

  • Microscopy Mounting Media: Its high refractive index and water miscibility allow it to be used as a mounting medium that can be tuned to match the refractive index of glass (1.518), reducing optical aberrations.

  • Polymer Chemistry: It acts as a chain transfer agent in radical polymerizations and as a specialized solvent for polyacrylonitrile, where high polarity is required without the strong reducing properties of thiols.

References

  • Black, R. M., & Read, R. W. (1991). Methods for the analysis of thiodiglycol sulphoxide, a metabolite of sulphur mustard, in urine using gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Black, R. M., et al. (1992). Biological fate of sulphur mustard: isolation and identification of urinary metabolites following intraperitoneal administration to rat. Xenobiotica. Link

  • Stahl, C. R. (1962). Determination of 2,2'-Sulfonyldiethanol and 2,2'-Sulfinyldiethanol in Oxidation Product of 2,2'-Thiodiethanol. Analytical Chemistry. Link

  • Brimfield, A. A., et al. (2006). Thiodiglycol, the hydrolysis product of sulfur mustard: Analysis of in vitro biotransformation by mammalian alcohol dehydrogenases.[1][2] Toxicology and Applied Pharmacology. Link

  • Organization for the Prohibition of Chemical Weapons (OPCW). Scheduled Chemicals Database. Link

Sources

Foundational

Literature review on the reactivity of the sulfonyl group

The Reactivity of the Sulfonyl Group: A Technical Guide Abstract The sulfonyl group ( ) acts as a unique electronic anchor in organic synthesis and medicinal chemistry. Historically misunderstood as a simple "electron si...

Author: BenchChem Technical Support Team. Date: February 2026

The Reactivity of the Sulfonyl Group: A Technical Guide

Abstract

The sulfonyl group (


) acts as a unique electronic anchor in organic synthesis and medicinal chemistry. Historically misunderstood as a simple "electron sink" driven by d-orbital expansion, modern physical organic chemistry reveals a reactivity profile governed by extreme polarization, negative hyperconjugation (

), and a high barrier to reduction. This guide dissects the sulfonyl group's behavior across three distinct mechanistic manifolds: nucleophilic substitution at sulfur (SuFEx), carbanion stabilization (

-lithiation/Julia Olefination), and desulfitative transition-metal catalysis.

Electronic Structure: The Hypervalency Myth

To predict sulfonyl reactivity, one must first abandon the obsolete "expanded octet" model. Sulfur does not utilize 3d orbitals significantly for bonding.[1] Instead, the stability and electron-withdrawing power of the sulfonyl group arise from:

  • Charge Separation: The S=O bond is better described as a highly polarized

    
     single bond. This creates a significant partial positive charge on the sulfur atom, making it a hard electrophile.
    
  • Negative Hyperconjugation: The stability of

    
    -carbanions (in sulfones) is not due to d-orbital resonance but rather the donation of the carbanion lone pair into the low-lying 
    
    
    
    antibonding orbital.
  • ** steric Shielding:** The tetrahedral geometry protects the sulfur center from nucleophilic attack unless specific activation (as seen in SuFEx) or leaving groups (chlorides, anhydrides) are present.

Nucleophilic Substitution at Sulfur: The SuFEx Revolution

Sulfonyl chlorides (


) are the traditional electrophiles for sulfonamide synthesis, but they lack chemoselectivity in complex biological milieus. The paradigm shift to Sulfur-Fluoride Exchange (SuFEx)  exploits the unique stability of the S-F bond.

The Paradox of Stability: The S-F bond is thermodynamically strong (approx. 130 kcal/mol) yet kinetically labile under specific catalytic conditions. It resists reduction, hydrolysis, and thermolysis, behaving as a "sleeping beauty" electrophile that only wakes up in the presence of a silyl ether and a base catalyst (e.g., DBU or BTMG).

Mechanism: Base-Catalyzed Silyl-Sulfur Exchange

The reaction does not proceed via a simple


 displacement. It involves a hypervalent silicon intermediate or a "bi-functional" activation where the base activates the silicon nucleophile while stabilizing the fluoride leaving group.

SuFEx_Mechanism Figure 1: Catalytic Cycle of SuFEx Click Chemistry via Silyl Ether Activation Cat Base Catalyst (DBU/BTMG) Inter Pentacoordinate Si Transition State [R-SO2-F...Si...O-R'] Cat->Inter Coordinates Si Sub1 Sulfonyl Fluoride (R-SO2-F) Sub1->Inter Activation Sub2 Silyl Ether (R'-O-SiMe3) Sub2->Inter Activation Prod Sulfonate/Sulfonamide (R-SO2-O-R') Inter->Prod S-F Bond Cleavage Byprod Silyl Fluoride (Me3Si-F) Inter->Byprod Byprod->Cat Catalyst Turnover

Carbanion Chemistry: The Julia-Kocienski Olefination

The sulfonyl group's ability to stabilize


-carbanions allows for C-C bond formation followed by reductive elimination. The Julia-Kocienski  modification replaces the classic sodium amalgam reduction with a "one-pot" mechanism driven by a heterocyclic anchor (e.g., phenyltetrazole, PT, or benzothiazole, BT).

Key Insight: The reaction stereoselectivity (E vs. Z) is dictated by the kinetics of the Smiles Rearrangement .

  • Metallation: Base (e.g., KHMDS) generates the

    
    -sulfonyl carbanion.
    
  • Addition: Attack on the aldehyde yields a

    
    -alkoxide sulfone.[2]
    
  • Smiles Rearrangement: The alkoxide attacks the ipso-carbon of the heteroaryl ring, transferring the heterocycle from sulfur to oxygen.

  • Elimination: Loss of

    
     and the metallated heterocycle yields the alkene.
    

Julia_Kocienski Figure 2: Mechanistic Pathway of the Julia-Kocienski Olefination Sulfone Heteroaryl Sulfone (PT-SO2-CH2-R) Carbanion Alpha-Carbanion Sulfone->Carbanion Deprotonation Base Base (KHMDS) Base->Carbanion Adduct Beta-Alkoxide Sulfone (Anti/Syn) Carbanion->Adduct + Aldehyde Aldehyde Aldehyde (R'-CHO) Aldehyde->Adduct Smiles Smiles Rearrangement (S -> O Migration) Adduct->Smiles Rate Determining Step Sulfinate Sulfinate Intermediate Smiles->Sulfinate Product Alkene (E-Selective) Sulfinate->Product Elimination Byproduct SO2 + Heteroaryloxide Sulfinate->Byproduct

Desulfitative Cross-Coupling

Under transition metal catalysis (Pd, Ni, Fe), sulfonyl chlorides lose their "protecting group" identity and become arylating agents. This process, desulfitative cross-coupling , involves the extrusion of


 to form a metal-aryl species.
  • Mechanism: Oxidative addition of the sulfonyl chloride to Pd(0) yields a Pd(II)-sulfonyl complex.

  • Extrusion: Thermal extrusion of

    
     converts the Pd-S bond to a Pd-C bond.
    
  • Coupling: Transmetallation (e.g., with boronic acids) and reductive elimination yield the biaryl product.

Critical Control Point: Temperature is key. Below


, sulfonylation (retaining 

) often dominates. Above

, desulfitation prevails.

Data Presentation: Reactivity Metrics

Table 1: Comparative Leaving Group Ability of Sulfonates Relative rates of solvolysis (approximate).

GroupStructureRelative Rate (

)
pKa of Conjugate AcidApplication
Mesylate (Ms)

1-1.9General synthesis
Tosylate (Ts)

0.7-2.8Stable, crystalline solids
Nosylate (Ns)

~1,000-4.0Amine protection (Fukuyama)
Triflate (Tf)


-14Cross-coupling, hard electrophiles
Fluorosulfonate

Variable-SuFEx Click Chemistry

Table 2: Acidity of Sulfones (


-Protons) 
The electron-withdrawing nature of the sulfonyl group acidifies adjacent protons.
CompoundStructurepKa (DMSO)
Dimethyl sulfone

31.1
Phenyl methyl sulfone

29.0
Bis(phenylsulfonyl)methane

12.2
Triflyl sulfone

~ -1 (Strong Acid)

Experimental Protocols

Protocol A: Accelerated SuFEx Coupling (Sulfonyl Fluoride + Phenol)

Based on BTMG/HMDS catalysis.

  • Preparation: In a vial, dissolve the Aryl Sulfonyl Fluoride (1.0 equiv) and Phenol derivative (1.0 equiv) in acetonitrile (0.5 M).

  • Catalyst Addition: Add HMDS (Hexamethyldisilazane, 0.6 equiv) followed by BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine, 2-5 mol%).

  • Reaction: Stir at room temperature. The reaction typically completes within 15–60 minutes (monitor by TLC/LCMS).

  • Workup: Concentrate the solvent. In many cases, the product precipitates or can be purified by a short silica plug to remove silyl byproducts.

    • Note: This "accelerated" protocol avoids the pre-synthesis of silyl ethers, generating them in situ.

Protocol B: Julia-Kocienski Olefination

Synthesis of E-alkenes using PT-sulfones.

  • Reagents: Use 1-phenyl-1H-tetrazol-5-yl (PT) sulfone (1.0 equiv) and the target Aldehyde (1.1 equiv).

  • Conditions: Dissolve sulfone in anhydrous THF or DME under Argon. Cool to

    
    .
    
  • Base Addition: Add KHMDS (1.1 equiv, 0.5 M in toluene) dropwise. The solution usually turns bright yellow/orange (formation of metallated sulfone).

  • Addition: Add the aldehyde slowly. Stir for 1 hour at

    
    , then allow to warm to room temperature overnight.
    
  • Workup: Quench with water, extract with ethyl acetate. The PT-sulfonate byproduct is water-soluble, simplifying purification.

References

  • SuFEx Click Chemistry: Discovery to Applications Source: ResearchGate [Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis Source: NIH / PMC [Link]

  • Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations Source: MDPI [Link]

  • Electronic Structure of the Sulfonyl and Phosphonyl Groups Source: NIH / PubMed [Link][3]

  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions Source: ACS Medicinal Chemistry Letters [Link]

  • Modified Julia Olefination, Julia-Kocienski Olefination Source: Organic Chemistry Portal [Link][4]

Sources

Exploratory

2,2'-Sulfinyldiethanol: Technical Handling &amp; Safety Architecture

Topic: Safety Data Sheet (SDS) for 2,2'-Sulfinyldiethanol Content Type: Technical Whitepaper / Safe Handling Guide Audience: Researchers, Chemical Weapons Convention (CWC) Verification Officers, and Synthetic Chemists. E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) for 2,2'-Sulfinyldiethanol Content Type: Technical Whitepaper / Safe Handling Guide Audience: Researchers, Chemical Weapons Convention (CWC) Verification Officers, and Synthetic Chemists.

Executive Summary & Chemical Intelligence

2,2'-Sulfinyldiethanol (CAS: 3085-45-8) is the sulfoxide derivative of Thiodiglycol.[][2] While often overshadowed by its parent compound—the Schedule 2 precursor Thiodiglycol (TDG)—this molecule serves as a critical forensic marker in the verification of chemical warfare agents. It is the primary hydrolysis and oxidation product of Sulfur Mustard (HD) detected in environmental samples.

Unlike standard commercial reagents, this compound requires a handling protocol that respects its role in international treaty verification (CWC) and its specific physicochemical instability (hygroscopicity and thermal disproportionation).

Identity Matrix
ParameterTechnical Specification
IUPAC Name 2-(2-Hydroxyethylsulfinyl)ethanol
Synonyms Bis(2-hydroxyethyl) sulfoxide; Thiodiglycol sulfoxide
CAS Number 3085-45-8
Molecular Formula

Molecular Weight 138.19 g/mol
SMILES OCCS(=O)CCO
Regulatory Context CWC Relevance: Primary degradation marker for Sulfur Mustard.[3][4][5] Precursor surveillance applies.[3][6]

Physicochemical Architecture

The behavior of 2,2'-Sulfinyldiethanol is dictated by the sulfoxide (S=O) moiety . Unlike the sulfide (thioether) linkage in Thiodiglycol, the sulfoxide group is highly polar with a strong dipole moment.

  • Hygroscopicity: The oxygen atom in the sulfoxide group acts as a potent hydrogen bond acceptor. This molecule will aggressively scavenge atmospheric moisture. Operational Implication: Anhydrous storage under inert gas (Ar or

    
    ) is mandatory to maintain quantitative integrity for analytical standards.
    
  • Thermal Instability: Sulfoxides can undergo Pummerer-type rearrangements or disproportionation into sulfides and sulfones at elevated temperatures. Operational Implication: Distillation must be performed under high vacuum (< 1 mmHg) to prevent thermal degradation.

Key Physical Properties
PropertyValueOperational Note
Physical State Viscous Liquid / Low-melting SolidSyrupy consistency increases with cooling.
Melting Point ~10°C to 15°COften exists as a supercooled liquid.
Solubility Miscible in

, MeOH, EtOH
Poor solubility in non-polar solvents (Hexane).
Density ~1.25 g/cm³Significantly denser than water; sinks in aqueous spills.

Hazard Dynamics & Toxicology (GHS)

While less acutely toxic than the parent mustard agent, 2,2'-Sulfinyldiethanol presents specific laboratory hazards.

GHS Classification (derived):

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation - H335)

Mechanism of Action

The sulfoxide group facilitates membrane permeability (similar to DMSO, though less potent). This creates a "Trojan Horse" risk: if the sulfoxide is contaminated with trace Thiodiglycol or Mustard degradation byproducts, it can accelerate their transdermal absorption.

Protective Countermeasures:

  • Glove Permeation: Standard nitrile gloves offer limited protection against polar sulfoxides. Butyl rubber or multilayer laminate (Silver Shield) gloves are required for prolonged handling.

  • Ventilation: All operations involving heating must occur in a fume hood to prevent inhalation of aerosols, which can cause respiratory edema.

Strategic Synthesis: Selective Oxidation Protocol

Expertise Pillar: The challenge in synthesizing CAS 3085-45-8 is preventing over-oxidation to the sulfone (CAS 2580-77-0).

The following protocol utilizes a stoichiometric control system to ensure selectivity.

Reagents
  • Thiodiglycol (TDG) [CAS 111-48-8][3][4][5][7][8]

  • Hydrogen Peroxide (30% w/w aqueous solution)

  • Solvent: Acetone (moderates the exotherm)

Step-by-Step Methodology
  • Setup: Equip a 3-neck round bottom flask with a magnetic stirrer, an addition funnel, and a thermometer. Immerse in an ice/salt bath (Target Temp: -5°C).

  • Solvation: Dissolve 10.0 g of Thiodiglycol in 50 mL of Acetone.

  • Addition (The Critical Step): Add 1.05 equivalents of

    
     dropwise.
    
    • Control: Maintain internal temperature below 20°C . Exceeding this triggers the formation of the sulfone.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature over 4 hours.

  • Validation (In-Process Control): Spot on TLC (SiO2, MeOH:DCM 1:9). Stain with Iodine.

    • TDG (

      
       ~0.6) should disappear.
      
    • Sulfoxide (

      
       ~0.2) should appear.
      
    • Sulfone (

      
       ~0.4) should be absent.
      
  • Workup: Concentrate under reduced pressure (Rotavap) at < 40°C. Trace water removal is difficult; lyophilization is recommended for analytical grade purity.

Visualization: Oxidation Pathway & Logic

The following diagram illustrates the chemical pathway and the critical control points to avoid the toxic sulfone byproduct.

OxidationPathway cluster_control Process Control Limits TDG Thiodiglycol (Sulfide) CAS: 111-48-8 H2O2 H2O2 (1.0 eq) < 20°C TDG->H2O2 Sulfoxide 2,2'-Sulfinyldiethanol (TARGET) CAS: 3085-45-8 H2O2->Sulfoxide Controlled Oxidation OverOx Over-Oxidation (Heat / Excess H2O2) Sulfoxide->OverOx Sulfone 2,2'-Sulfonyldiethanol (Impurity) CAS: 2580-77-0 OverOx->Sulfone Runaway Reaction

Figure 1: Selective oxidation pathway showing the critical thermal limit (< 20°C) required to prevent sulfone formation.

Emergency Response & Environmental Fate

Spill Management Logic

Due to the high viscosity and water miscibility, standard absorbent pads are often ineffective (the liquid "beads" or smears).

Protocol:

  • Isolate: Evacuate 10m radius.

  • Dilute: If the spill is small (< 100mL), dilute with water to reduce viscosity.

  • Absorb: Use vermiculite or diatomaceous earth . Do not use sawdust (potential reaction with residual oxidants).

  • Neutralize: Wash the area with dilute sodium thiosulfate to quench any unreacted peroxides if synthesis was in progress.

Environmental Fate (CWC Verification)

In aqueous environments, 2,2'-Sulfinyldiethanol is relatively stable but will eventually oxidize to the sulfone or degrade via microbial action. It is a "persistent" marker in groundwater, often detectable months after a Sulfur Mustard event.

SpillResponse Start Spill Detected Assess Volume Assessment Start->Assess Small < 100 mL Assess->Small Large > 100 mL Assess->Large Dilute Dilute with H2O (Reduce Viscosity) Small->Dilute Contain Dyke with Vermiculite Large->Contain Absorb Absorb with Diatomaceous Earth Dilute->Absorb Contain->Absorb Waste Dispose as Chemical Waste Absorb->Waste

Figure 2: Decision logic for spill remediation, prioritizing viscosity management.

References

  • PubChem. (2024).[9] Compound Summary: 2,2'-Sulfinyldiethanol (CAS 3085-45-8). National Library of Medicine. [Link]

  • Organisation for the Prohibition of Chemical Weapons (OPCW). (2023). Annex on Chemicals: Schedule 2. (Contextual reference for Thiodiglycol precursors). [Link]

  • Black, R. M., & Read, R. W. (1995). Biological fate of sulfur mustard, 1,1'-thiobis(2-chloroethane): Isolation and identification of urinary metabolites. Xenobiotica. (Establishes the sulfoxide as a primary metabolite). [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: 2,2'-thiodiethanol. (Reference for parent compound toxicology comparison). [Link]

Sources

Foundational

2,2'-Sulfinyldiethanol (Thiodiglycol Sulfoxide): A Critical Biomarker for Sulfur Mustard Exposure

Executive Summary 2,2'-Sulfinyldiethanol (SDE), commonly referred to in toxicological literature as Thiodiglycol Sulfoxide (TDGO) , is a primary oxidation metabolite of the chemical warfare agent Sulfur Mustard (SM). Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2'-Sulfinyldiethanol (SDE), commonly referred to in toxicological literature as Thiodiglycol Sulfoxide (TDGO) , is a primary oxidation metabolite of the chemical warfare agent Sulfur Mustard (SM). While the hydrolysis product Thiodiglycol (TDG) has historically been the primary marker for SM exposure, its utility is compromised by the presence of background levels in non-exposed populations (due to dietary sources and cosmetic ingredients).

SDE represents a critical advancement in forensic verification. It is excreted in urine at higher concentrations than free TDG and persists longer in the biological window. However, direct analysis of SDE is challenging due to its polarity and thermal instability. This guide details the mechanistic formation of SDE, its forensic significance, and provides validated protocols for its detection using GC-MS/MS with specific derivatization strategies.

Chemical Identity & Metabolic Pathway[1]

Sulfur Mustard (Bis(2-chloroethyl) sulfide) is an alkylating agent that reacts rapidly with biological nucleophiles.[1] However, a significant portion undergoes hydrolysis and subsequent oxidation.

The Metabolic Cascade

Upon exposure, SM cyclizes to form a reactive ethylene episulfonium ion. In aqueous environments, this hydrolyzes to Thiodiglycol (TDG) . TDG is then enzymatically oxidized by flavin-containing monooxygenases (FMO) and cytochrome P450 isozymes to form 2,2'-Sulfinyldiethanol (SDE/TDGO) . Further oxidation can yield Thiodiglycol Sulfone, though SDE remains the predominant urinary oxidation product.

Key Chemical Data:

  • IUPAC Name: 2,2'-Sulfinyldiethanol

  • Common Name: Thiodiglycol Sulfoxide (TDGO)[2][3][4][5][6]

  • CAS Number: 3085-45-8[7]

  • Molecular Formula: C₄H₁₀O₃S

  • Molecular Weight: 138.19 g/mol [7]

Pathway Visualization

MetabolicPathway SM Sulfur Mustard (SM) (Bis(2-chloroethyl) sulfide) Episulfonium Ethylene Episulfonium Ion (Reactive Intermediate) SM->Episulfonium Cyclization TDG Thiodiglycol (TDG) (Hydrolysis Product) Episulfonium->TDG Hydrolysis (+H2O) SDE 2,2'-Sulfinyldiethanol (SDE) (Thiodiglycol Sulfoxide) TDG->SDE Oxidation (FMO/CYP450) Sulfone Thiodiglycol Sulfone (Secondary Oxidation) SDE->Sulfone Oxidation

Figure 1: The metabolic pathway of Sulfur Mustard degrading to 2,2'-Sulfinyldiethanol.

Clinical & Forensic Significance[8][9]

The "Background" Problem

A major limitation in using TDG as a sole biomarker is its existence in the urine of unexposed individuals. TDG can arise from the metabolism of certain vegetables or the breakdown of cosmetic ingredients like 2-mercaptoethanol.

  • Background TDG Levels: Typically < 2 ng/mL, but can spike > 10 ng/mL.

  • Forensic Implication: Detection of TDG alone at low levels is not definitive proof of SM exposure.

The SDE Advantage

SDE is not naturally abundant in non-exposed individuals. Furthermore, in exposed subjects, the concentration of SDE in urine often exceeds that of free TDG by a factor of 10 to 20.

  • Detection Window: SDE can be detected for 1–2 weeks post-exposure, whereas free TDG levels may return to baseline within 3–4 days.

  • Specificity: High levels of SDE, or a high SDE:TDG ratio, provide strong evidence of SM exposure.

Analytical Methodologies

Two primary strategies are employed for SDE analysis:

  • Direct Quantification: Measuring SDE directly (often requires LC-MS/MS or specific GC derivatization).

  • Total TDG Determination (Reduction Method): Reducing SDE back to TDG using Titanium Trichloride (TiCl₃) and measuring the increase in TDG. This is the most robust method for confirming total body burden.

Experimental Workflow

AnalyticalWorkflow Sample Urine Sample (1-2 mL) IS Add Internal Standard (TDG-d4 or TDGO-d4) Sample->IS Split Split Sample IS->Split SPE_A SPE Extraction (C18/Polymeric) Split->SPE_A Method A: Direct Reduct Reduction (TiCl3, 60°C, 1h) Split->Reduct Method B: Total Burden Deriv_A Derivatization (TFAI or HFBI) SPE_A->Deriv_A GCMS_A GC-MS/MS Analysis (Target: SDE Derivative) Deriv_A->GCMS_A SPE_B SPE Extraction Reduct->SPE_B Deriv_B Derivatization (TFAI or HFBI) SPE_B->Deriv_B GCMS_B GC-MS/MS Analysis (Target: Total TDG) Deriv_B->GCMS_B

Figure 2: Dual-stream workflow for specific SDE detection and Total TDG confirmation.

Protocol A: GC-MS/MS with TFAI Derivatization

This protocol utilizes 1-(trifluoroacetyl)imidazole (TFAI) to derivatize the hydroxyl groups, making the polar SDE molecule volatile enough for GC analysis.

Reagents:

  • Internal Standard: TDG-d4 (for reduced path) or SDE-d4.

  • Derivatizing Agent: TFAI (1-(trifluoroacetyl)imidazole).[2][3][4]

  • Solvent: Ethyl Acetate or Toluene.

Step-by-Step:

  • Extraction: Load 1.0 mL urine (pH adjusted to 2-3) onto a conditioned polymeric SPE cartridge (e.g., Oasis HLB). Wash with water/5% methanol. Elute with ethyl acetate.

  • Evaporation: Evaporate eluate to dryness under nitrogen at 40°C.

  • Derivatization: Reconstitute in 50 µL ethyl acetate. Add 50 µL TFAI. Incubate at 60°C for 30 minutes .

  • Analysis: Inject 1-2 µL into GC-MS/MS (EI or NICI mode).

GC-MS/MS Parameters (SRM Mode):

  • Column: DB-5MS or equivalent (30m x 0.25mm).

  • Carrier Gas: Helium, 1.0 mL/min.

  • Transitions (TFAI Derivatives):

    • TDG-TFAI: Precursor m/z 200 → Product m/z 141, 86.[6]

    • SDE-TFAI (TDGO-TFAI): Precursor m/z 141 (Characteristic Fragment) → Product m/z 69, 47.

    • Note: SDE derivatives are thermally labile; injector temperature should not exceed 250°C.

Protocol B: Titanium Trichloride (TiCl₃) Reduction

This method validates the presence of SDE by converting it to TDG.

Step-by-Step:

  • Reduction: To 1.0 mL urine, add 100 µL 20% TiCl₃ in HCl.

  • Incubation: Heat at 60-70°C for 1 hour . This quantitatively reduces SDE to TDG.

  • Processing: Proceed with SPE and Derivatization as in Protocol A.

  • Calculation: [SDE] ≈ [Total TDG (Reduced)] - [Free TDG (Direct)].

Quantitative Data & Validation

The following data summarizes the performance characteristics of the described methods.

Sensitivity Comparison (LOD)
AnalyteMethodDerivatizationLOD (ng/mL)Notes
Thiodiglycol (TDG) GC-MS/MSTFAI0.01 - 0.1Highly sensitive; subject to background noise.
SDE (Direct) GC-MS/MSTFAI~5.0Higher LOD due to thermal instability of SDE derivative.
SDE (as Total TDG) GC-MS/MSTFAI (after TiCl₃)0.1 - 0.5Preferred Method for trace detection.
Excretion Pharmacokinetics
Time Post-ExposureAnalyte DominanceClinical Interpretation
0 - 24 Hours TDG & SDEAcute phase. Both markers high.
24 - 96 Hours SDE > TDGTDG levels drop; SDE remains elevated.
4 - 14 Days SDE (Trace)SDE detectable via TiCl₃ reduction; Free TDG likely baseline.

References

  • Determination of mustard gas hydrolysis products thiodiglycol and thiodiglycol sulfoxide by gas chromatography-tandem mass spectrometry after trifluoroacetylation. Source: Analytical Chemistry / PubMed

  • Analysis of the sulphur mustard metabolites thiodiglycol and thiodiglycol sulphoxide in urine using isotope-dilution gas chromatography-ion trap tandem mass spectrometry. Source: Journal of Chromatography B

  • Biological fate of sulphur mustard, 1,1'-thiobis(2-chloroethane): isolation and identification of urinary metabolites following intraperitoneal administration to rat. Source: Xenobiotica

  • Quantification of Thiodiglycol in Human Urine After an Accidental Sulfur Mustard Exposure. Source: Journal of Analytical Toxicology

  • 2,2'-Sulfinyldiethanol (Thiodiglycol Sulfoxide) Compound Summary. Source: PubChem

Sources

Protocols & Analytical Methods

Method

Using 2,2'-Sulfinyldiethanol as a crosslinking agent for polymers

Application Note: 2,2'-Sulfinyldiethanol (SDE) as a Functional Chain Extender and Crosslinking Modulator in Stimuli-Responsive Polymers Abstract This guide details the utilization of 2,2'-Sulfinyldiethanol (SDE) (CAS: 30...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,2'-Sulfinyldiethanol (SDE) as a Functional Chain Extender and Crosslinking Modulator in Stimuli-Responsive Polymers

Abstract

This guide details the utilization of 2,2'-Sulfinyldiethanol (SDE) (CAS: 3085-45-8), also known as Bis(2-hydroxyethyl) sulfoxide, in the synthesis of advanced polymer networks.[1] Unlike conventional aliphatic diols (e.g., 1,4-Butanediol), SDE introduces a highly polar sulfoxide moiety into the polymer backbone. This modification significantly enhances hydrophilicity , hydrogen bonding capability , and oxidative responsiveness . This protocol focuses on using SDE as a functional chain extender in polyurethane (PU) synthesis to create hydrogels and shape-memory polymers, where it modulates crosslink density and water uptake properties.

Technical Background & Mechanism

Chemical Identity & Properties

SDE is a sulfur-containing diol.[2] While it possesses a functionality of


 (two hydroxyl groups), it is frequently categorized alongside crosslinking agents in industrial formulations because it defines the "hard segment" domains in polyurethanes. These domains act as physical crosslinks via strong hydrogen bonding between the sulfoxide (

) and urethane (

) groups.
PropertyValueRelevance to Polymerization
Molecular Weight 154.19 g/mol Low MW allows for high hard-segment density.[1]
Functionality 2 (Diol)Acts as a chain extender; requires tri-functional partner for chemical crosslinking.[1]
Boiling Point >400°C (dec.)[1][3]High thermal stability during exothermic curing.[1]
Polarity HighIncreases water compatibility and solvent resistance.[1]
Reactivity Primary HydroxylsFast reaction with isocyanates (comparable to BDO).[1]
Mechanism of Action

In polyurethane synthesis, SDE reacts with diisocyanates (e.g., Hexamethylene Diisocyanate - HDI) to form the polymer backbone.

  • Physical Crosslinking: The sulfoxide group acts as a strong hydrogen bond acceptor, increasing the cohesive energy density (CED) of the hard segments.

  • Chemical Crosslinking: To form a true thermoset network, SDE is used in conjunction with a multifunctional crosslinker (e.g., Trimethylolpropane - TMP) or a tri-isocyanate. SDE controls the molecular weight between crosslinks (

    
    ) and the hydrophilic balance.
    

Key Reaction Pathway: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">



Experimental Protocols

Protocol A: Synthesis of a Hydrophilic SDE-Polyurethane Hydrogel

Objective: Create a chemically crosslinked polyurethane network with high water uptake suitable for drug delivery matrices.

Materials:

  • Monomer A (Isocyanate): Hexamethylene Diisocyanate (HDI) or Isophorone Diisocyanate (IPDI).

  • Monomer B (Polyol): Polyethylene Glycol (PEG, MW 1000) – Soft Segment.

  • Chain Extender: 2,2'-Sulfinyldiethanol (SDE) – Hard Segment/Hydrophile.

  • Crosslinker: Trimethylolpropane (TMP) – Chemical Crosslinker.

  • Catalyst: Dibutyltin Dilaurate (DBTDL) (0.1 wt%).

  • Solvent: Dimethylformamide (DMF) or Dimethylacetamide (DMAc) (Anhydrous).

Step-by-Step Methodology:

  • Preparation of Reagents (Critical):

    • SDE is hygroscopic. Dry SDE in a vacuum oven at 60°C for 12 hours prior to use to prevent urea formation (reaction of isocyanate with water).

    • Dry PEG and TMP under vacuum at 90°C for 4 hours.

  • Pre-polymer Synthesis:

    • In a 3-neck flask equipped with nitrogen purge and mechanical stirrer, dissolve PEG (10 mmol) in anhydrous DMF (15 wt% solids).

    • Add HDI (30 mmol) dropwise.

    • Add DBTDL catalyst.

    • React at 80°C for 2 hours to form an NCO-terminated pre-polymer.

  • Chain Extension & Crosslinking (The SDE Step):

    • Dissolve SDE (15 mmol) and TMP (3.3 mmol) in minimal DMF.

    • Note on Stoichiometry: The NCO:OH ratio should be maintained at 1.05:1 to ensure complete network formation.

    • Add the SDE/TMP mixture to the pre-polymer solution.

    • Increase temperature to 90°C and stir vigorously for 5 minutes (viscosity will rise rapidly).

  • Curing:

    • Pour the viscous solution into a Teflon mold.

    • Cure in an oven at 100°C for 24 hours.

    • Post-cure under vacuum at 60°C for 24 hours to remove residual solvent.

  • Purification:

    • Immerse the film in ethanol/water (50:50) for 48 hours to extract unreacted monomers, changing the solvent every 12 hours.

Visualization of Workflow

The following diagram illustrates the synthesis logic and the role of SDE in the network architecture.

SDE_Polymerization cluster_mechanism Role of SDE Reagents Reagents: PEG (Soft Segment) HDI (Isocyanate) SDE (Extender) TMP (Crosslinker) PrePolymer Pre-Polymerization (NCO-Terminated PEG) Reagents->PrePolymer Step 1: 80°C, N2 ChainExtension Chain Extension (Addition of SDE) PrePolymer->ChainExtension Step 2: Add SDE Crosslinking Network Formation (TMP + SDE Hard Segments) ChainExtension->Crosslinking Step 3: Add TMP Viscosity Increase MechanisticNode SDE provides: 1. Sulfoxide H-Bonding 2. Water Solubility 3. Hard Segment Stiffness ChainExtension->MechanisticNode FinalMaterial Final Material: Hydrophilic PU Hydrogel Crosslinking->FinalMaterial Curing: 100°C, 24h

Figure 1: Synthetic workflow for SDE-based Polyurethane Networks. SDE acts as the critical chain extender determining hydrophilic properties.

Data Analysis & Validation

To validate the incorporation of SDE and its effect on the polymer network, perform the following characterizations.

Expected Properties Comparison

Comparison of a standard Butanediol (BDO) extended PU versus an SDE extended PU.

ParameterStandard PU (BDO-based)SDE-Modified PUMechanism
Water Contact Angle 80° - 90° (Hydrophobic)40° - 60° (Hydrophilic)Sulfoxide polarity reduces surface energy.[1]
Swelling Ratio (H2O) < 5%20% - 150% (Tunable)SDE domains attract water molecules.[1]
Tensile Strength High (20-40 MPa)Moderate (10-25 MPa)Disruption of symmetry reduces crystallinity.[1]
Degradation Rate Slow (Hydrolytically stable)AcceleratedSulfoxide assists in hydrolytic cleavage of esters.[1]
Self-Validating Checks
  • FTIR Spectroscopy: Look for the emergence of the Sulfoxide (

    
    ) stretching vibration band at 1020–1050 cm⁻¹ . Its presence confirms SDE incorporation.
    
  • Swelling Test: Immerse a weighed sample in water. If the mass does not increase significantly (>10%) compared to a control, SDE incorporation was likely unsuccessful or the crosslink density (TMP content) is too high.

Safety & Handling (Crucial)

  • Toxicity: SDE (Thiodiglycol sulfoxide) is a metabolite of Sulfur Mustard. While significantly less toxic than the parent agent, it is a skin and eye irritant.

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. Handle in a fume hood.

  • Disposal: All waste containing SDE residues must be treated as hazardous chemical waste containing organosulfur compounds. Do not dispose of down the drain.

References

  • Black, R. M., et al. (1992).[4] Biological fate of sulphur mustard, 1,1'-thiobis(2-chloroethane): isolation and identification of urinary metabolites. Xenobiotica, 22(4), 405-418.[4]

  • Gantrade Corporation. (n.d.). Chain Extenders for Polyurethanes: Mechanisms and Selection. Retrieved from [Link][1]

  • Chattopadhyay, D. K., & Webster, D. C. (2009). Thermal stability and flame retardancy of polyurethanes. Progress in Polymer Science, 34(10), 1068-1133. (Contextual grounding for diol chain extenders).
  • PubChem. (2025). Thiodiglycol Sulfoxide Compound Summary. National Library of Medicine. Retrieved from [Link][1]

Sources

Application

Application Note: Sulfur-Functionalized PVA Hydrogels via SDE Crosslinking

This Application Note and Protocol details the methodology for crosslinking Poly(vinyl alcohol) (PVA) using 2,2'-Sulfinyldiethanol (SDE), also known as Bis(2-hydroxyethyl) sulfoxide. Abstract This protocol outlines the f...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the methodology for crosslinking Poly(vinyl alcohol) (PVA) using 2,2'-Sulfinyldiethanol (SDE), also known as Bis(2-hydroxyethyl) sulfoxide.

Abstract This protocol outlines the fabrication of chemically crosslinked PVA networks using 2,2'-Sulfinyldiethanol (SDE) as a bifunctional crosslinking agent. Unlike standard dialdehyde crosslinkers (e.g., glutaraldehyde) that form acetal bridges, SDE utilizes hydroxyl-specific chemistry. The crosslinking mechanism relies on acid-catalyzed dehydration , which proceeds via two competing pathways depending on thermal conditions: (1) direct etherification between PVA and SDE hydroxyls, and (2) in-situ dehydration of SDE to divinyl sulfoxide (DVSO), followed by Michael addition to the PVA backbone. The resulting hydrogels exhibit enhanced thermal stability and sulfur-functionalized domains suitable for metal chelation and specific biomedical applications.

Scientific Principles & Mechanism

To successfully crosslink PVA with SDE, one must overcome the low reactivity of secondary alcohols (on PVA) and primary alcohols (on SDE) under neutral conditions. The introduction of a strong acid catalyst and heat is critical to drive the reaction.

The Crosslinking Pathways

The reaction is driven by the removal of water (condensation/dehydration).

  • Pathway A: Direct Etherification (Condensation) At moderate temperatures (<100°C), the acid catalyzes the condensation between the hydroxyl groups of PVA and SDE, forming stable ether linkages (C-O-C).

  • Pathway B: In-Situ Vinyl Activation (Elimination-Addition) At elevated temperatures (>120°C) in the presence of acid, 2,2'-Sulfinyldiethanol undergoes dehydration to form transient Divinyl Sulfoxide species. These vinyl groups are highly reactive toward PVA hydroxyls via Michael-type addition, forming a robust crosslink.

Mechanistic Diagram

PVA_SDE_Crosslinking PVA Poly(vinyl alcohol) (PVA-OH) Intermediate Activated Complex (Protonated SDE) PVA->Intermediate SDE 2,2'-Sulfinyldiethanol (HO-CH2CH2-SO-CH2CH2-OH) SDE->Intermediate Mixing Acid Acid Catalyst (H+ / Heat) Acid->Intermediate Catalysis PathA Pathway A: Direct Etherification Intermediate->PathA T < 100°C PathB Pathway B: Dehydration to Vinyl Intermediate->PathB T > 120°C Network Crosslinked PVA Network (Ether or Sulfoxide Bridges) PathA->Network - H2O DVSO Divinyl Sulfoxide (CH2=CH-SO-CH=CH2) PathB->DVSO - 2 H2O DVSO->Network + PVA-OH (Michael Addition)

Caption: Dual-pathway mechanism for crosslinking PVA with SDE. Pathway B (Vinyl Activation) dominates at higher curing temperatures.

Materials & Equipment

Reagents
ComponentSpecificationPurpose
Poly(vinyl alcohol) Mw 89,000–98,000, 99+% HydrolyzedPolymer backbone.[1] High hydrolysis ensures maximum -OH sites.
2,2'-Sulfinyldiethanol >95% Purity (Liquid/Low melting solid)Crosslinker. (CAS: 3085-45-8)
Sulfuric Acid (H₂SO₄) 1 M Aqueous SolutionCatalyst for dehydration/etherification.
Deionized Water 18.2 MΩ·cmSolvent.
Equipment
  • Magnetic Stirrer & Hot Plate (Temp control ±1°C).

  • Teflon (PTFE) Casting Molds or Glass Petri Dishes.

  • Vacuum Oven (for degassing and curing).

  • Soxhlet Extractor (for purification/gel fraction analysis).

Experimental Protocol

Step 1: Preparation of PVA Stock Solution (10% w/v)
  • Weigh 10.0 g of PVA powder.

  • Disperse powder in 90 mL of Deionized Water at room temperature under constant stirring to prevent clumping.

  • Ramp temperature to 90°C and stir for 2–3 hours until the solution is completely clear and homogeneous.

  • Allow the solution to cool to 60°C .

Step 2: Crosslinker Integration

Note: SDE is soluble in water.[2] It should be added while the PVA solution is warm to ensure molecular-level mixing.

  • Calculate the required SDE mass based on the desired Degree of Crosslinking (DoX).

    • Standard Formulation (10 wt% SDE relative to PVA): Add 1.0 g of SDE to the 100 mL PVA solution.

  • Stir at 60°C for 30 minutes .

  • Catalyst Addition: Add 1.0 mL of 1 M H₂SO₄ dropwise.

    • Critical: The pH should be acidic (approx. pH 2–3) to facilitate the reaction.

  • Stir for an additional 15 minutes. Degas the solution under vacuum (-0.08 MPa) for 10 minutes to remove micro-bubbles.

Step 3: Casting and Curing (The Crosslinking Step)
  • Pour the viscous solution into PTFE molds.

  • Drying Phase: Place molds in a convection oven at 50°C for 24 hours . This evaporates water, bringing PVA and SDE chains into close proximity (solid-state reaction).

  • Curing Phase (Thermal Crosslinking):

    • Transfer dried films to a vacuum oven or high-temp convection oven.

    • Ramp to 120°C–140°C and hold for 60 minutes .

    • Why: This temperature spike triggers the dehydration of SDE (activating Pathway B) and drives the etherification (Pathway A).

    • Visual Cue: Films may turn slightly yellow/amber due to acid-induced dehydration (polyene formation), which is normal for acid-cured PVA.

Step 4: Neutralization and Purification
  • Immerse the cured films in a 0.1 M NaHCO₃ (Sodium Bicarbonate) solution for 1 hour to neutralize residual acid.

  • Wash extensively with Deionized Water (3 changes over 24 hours) to remove unreacted SDE and salts.

  • Dry at room temperature or lyophilize.

Data Analysis & Characterization

Gel Fraction Analysis

To verify crosslinking success, measure the Gel Fraction (GF).



  • 
    : Initial dry weight of the cured film.
    
  • 
    : Dry weight after Soxhlet extraction in boiling water for 24 hours.
    

Expected Results:

Curing Temp (°C) Catalyst Expected Gel Fraction (%) Characteristics
80°C None < 5% Soluble (Physical blend only)
100°C H₂SO₄ 40–60% Swellable Hydrogel

| 140°C | H₂SO₄ | > 85% | Tight Network, Low Swelling |

FTIR Spectroscopy Markers

Use FTIR to confirm chemical modification.

  • 3200–3500 cm⁻¹: Broad -OH stretch (Intensity should decrease relative to C-H stretch as crosslinking consumes OH groups).

  • 1085–1150 cm⁻¹: Strong C-O-C (Ether) stretching vibration (New peak formation indicates crosslinking).

  • 1030–1050 cm⁻¹: S=O (Sulfoxide) stretching. Presence confirms SDE incorporation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Film Dissolves in Water Insufficient Curing TemperatureIncrease curing temp to >120°C to activate dehydration.
Film is Brittle/Dark Acid Concentration too HighReduce H₂SO₄ or curing time. Excessive acid causes PVA degradation (carbonization).
Bubbles in Film Incomplete DegassingDegas viscous solution longer before casting.
Phase Separation Poor MixingEnsure SDE is added to warm PVA solution; SDE is highly polar and should mix well if stirred adequate.

References

  • Bolto, B. A., et al. "Crosslinking of Poly(vinyl alcohol) with Divinyl Sulfone." Journal of Applied Polymer Science, vol. 10, no. 6, 1966, pp. 937–949.
  • Hassan, C. M., & Peppas, N. A. "Structure and Applications of Poly(vinyl alcohol) Hydrogels Produced by Conventional Crosslinking or by Freezing/Thawing Methods." Advances in Polymer Science, vol. 153, 2000, pp. 37–65. Link

  • Gohil, J. M., et al. "Preparation and Characterization of Chemical/Thermal Crosslinked PVA Membranes." Journal of Membrane Science, vol. 280, no. 1-2, 2006, pp. 210–218.
  • Black, R. M., et al. "Metabolism of Sulphur Mustard: 2,2'-Sulfinyldiethanol identification." Xenobiotica, vol. 22, no.[3] 4, 1992, pp. 405–418. (Characterization of the SDE molecule).

Sources

Method

Application Note: 2,2'-Sulfinyldiethanol in Functional Polyurethane Synthesis

Executive Summary This technical guide details the application of 2,2'-Sulfinyldiethanol (also known as Bis(2-hydroxyethyl) sulfoxide or BESO; CAS: 3085-45-8) as a functional chain extender and soft-segment modifier in p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 2,2'-Sulfinyldiethanol (also known as Bis(2-hydroxyethyl) sulfoxide or BESO; CAS: 3085-45-8) as a functional chain extender and soft-segment modifier in polyurethane (PU) synthesis. Unlike its sulfide analog (Thiodiglycol), the sulfoxide moiety in BESO introduces a strong dipole moment into the polymer backbone. This modification significantly enhances hydrophilicity, adhesive strength to polar substrates, and solubility in polar solvents , making these polyurethanes ideal candidates for medical coatings, drug delivery matrices, and high-performance adhesives.

Material Science & Mechanism

Chemical Identity & Distinction

It is critical to distinguish 2,2'-Sulfinyldiethanol from its oxidation states, as they impart drastically different properties to the final polymer.

Common NameStructureCASKey PU Property
Thiodiglycol HO-CH₂CH₂-S -CH₂CH₂-OH111-48-8High Refractive Index, Antioxidant
2,2'-Sulfinyldiethanol HO-CH₂CH₂-S(=O) -CH₂CH₂-OH3085-45-8 High Polarity, Adhesion, Water Solubility
Sulfonyldiethanol HO-CH₂CH₂-S(=O)₂ -CH₂CH₂-OH2580-77-0High Thermal Stability, High Tg
Mechanistic Role in Polymerization

The incorporation of 2,2'-Sulfinyldiethanol into the PU backbone serves three mechanistic functions:

  • Dipole-Dipole Interaction: The sulfoxide group (

    
    ) is highly polarized. When incorporated into the polymer chain, it acts as an internal "compatibilizer," increasing the polymer's solubility in polar solvents (e.g., DMAc, DMSO) and improving adhesion to metals or biological tissues via hydrogen bonding.
    
  • Conformational Disruption: The sulfoxide linkage introduces a "kink" in the polymer chain (non-coplanar geometry), which disrupts crystallinity. This lowers the melting point of the soft segment, often resulting in clearer, more flexible films compared to standard polyester-based PUs.

  • Hydrophilicity Tuning: BESO is hygroscopic and water-soluble. Increasing the BESO content in the hard or soft segment allows researchers to tune the water uptake of the final PU, a critical parameter for controlled drug release matrices.

Experimental Protocol: Synthesis of Poly(sulfoxide-urethane)s

Safety & Pre-requisites
  • Hazards: 2,2'-Sulfinyldiethanol is a skin penetrant (similar to DMSO). Wear butyl rubber gloves and work in a fume hood.

  • Moisture Control: The sulfoxide group is hygroscopic.[1] Water is the enemy of isocyanates. All reagents must be dried to <0.05% water content to prevent urea formation and CO₂ bubbling.

Materials
  • Monomer: 2,2'-Sulfinyldiethanol (BESO), dried under vacuum at 60°C for 12 hours.

  • Diisocyanate: 4,4'-Methylenebis(phenyl isocyanate) (MDI) or Hexamethylene diisocyanate (HDI).[2]

  • Solvent: N,N-Dimethylacetamide (DMAc), anhydrous.[2]

  • Catalyst: Dibutyltin dilaurate (DBTDL) (Optional; often not needed due to BESO's polarity).

Workflow Visualization

PU_Synthesis Start Start: Reagent Preparation Drying Step 1: Vacuum Drying BESO (60°C, 12h) < 0.05% H2O Start->Drying Solution Step 2: Dissolution Dissolve BESO in DMAc (N2 Atmosphere) Drying->Solution Hygroscopic Control Reaction Step 3: Isocyanate Addition Dropwise MDI/HDI Temp: 0°C -> RT Solution->Reaction Polymerization Step 4: Step-Growth Polymerization 60°C - 90°C for 4-6 hours Viscosity Increase Reaction->Polymerization Exothermic Precipitation Step 5: Isolation Precipitate in Methanol/Water Polymerization->Precipitation DryingFinal Step 6: Vacuum Drying Polymer 80°C, 24h Precipitation->DryingFinal

Caption: Step-by-step synthesis workflow for Poly(sulfoxide-urethane) ensuring moisture control and controlled polymerization.

Detailed Procedure (Solution Polymerization)

Step 1: Monomer Conditioning

  • Place 2,2'-Sulfinyldiethanol in a vacuum oven at 60°C for a minimum of 12 hours.

  • Titrate a sample using Karl-Fischer titration to ensure water content is < 300 ppm.

Step 2: Reactor Setup

  • Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a dropping funnel.

  • Flame-dry the glassware under nitrogen flow to remove adsorbed moisture.

Step 3: Polymerization

  • Charge: Add 10.0 mmol of dried BESO into the flask. Add 15 mL of anhydrous DMAc. Stir until fully dissolved.

  • Isocyanate Addition: Dissolve 10.0 mmol of Diisocyanate (e.g., MDI) in 5 mL DMAc. Add this solution dropwise to the BESO solution at 0°C (ice bath) to control the initial exotherm.

  • Ramp: After addition, allow the mixture to reach room temperature (RT) over 1 hour.

  • Cook: Heat the reaction mixture to 60°C for 2 hours , then ramp to 90°C for 2 hours .

    • Observation: The solution should become viscous. If viscosity is low, extend time.

  • Termination: Cool to RT. Pour the viscous polymer solution slowly into a stirred excess of Methanol/Water (1:1 v/v) to precipitate the polymer.[2]

Step 4: Purification

  • Filter the white/off-white fibrous precipitate.

  • Wash repeatedly with methanol to remove unreacted monomers.

  • Dry in a vacuum oven at 80°C for 24 hours.

Characterization & Validation

To validate the successful incorporation of the sulfoxide moiety, perform the following analyses.

FTIR Spectroscopy Analysis

The sulfoxide group provides a distinct spectroscopic handle.

Functional GroupWavenumber (

)
Interpretation
N-H Stretch 3300 - 3350Formation of Urethane linkage.
C=O Stretch 1700 - 1720Urethane Carbonyl (Hydrogen bonded).
S=O Stretch 1020 - 1050 Diagnostic peak for Sulfoxide.
NCO Isocyanate 2270Should be absent in fully cured polymer.
Thermal Properties (DSC/TGA)
  • Glass Transition (

    
    ):  Poly(sulfoxide-urethane)s typically exhibit higher 
    
    
    
    than polyether-urethanes due to the stiffness of the dipole-dipole interactions. Expect
    
    
    in the range of 150°C - 190°C for fully aromatic systems (MDI-based).
  • Thermal Stability: The S=O bond is less stable than the S=O₂ (sulfone) bond. Degradation typically begins around 230°C - 250°C . Avoid processing temperatures above 200°C.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bubbling/Foaming Moisture contamination.Re-dry BESO and solvent. Check N₂ line.
Low Viscosity Low molecular weight / Stoichiometry off.Ensure precise 1:1 OH:NCO molar ratio.
Yellowing Oxidation of sulfur or aromatic amines.Perform reaction in strict dark/inert conditions. Add antioxidants (e.g., Irganox 1010).
Gelation Crosslinking.Ensure BESO is pure. Impurities with >2 OH groups cause crosslinking.

Applications in Drug Development

For the pharmaceutical audience, the utility of BESO-based polyurethanes lies in Biocompatibility and Permeability .

  • Drug Delivery Systems: The high polarity of the sulfoxide segment allows for better miscibility with polar drugs (e.g., hydrocortisone, antibiotics) compared to hydrophobic polyether-urethanes.

  • Hydrogels: By reacting BESO with PEG-based prepolymers, amphiphilic networks can be created that swell in water, suitable for wound dressings.

References

  • Shockravi, A., et al. (2008).[2] "Synthesis and Characterization of Novel Poly(sulfoxide-urethane)s from 2,2'-Sulfoxidebis(4-methyl phenol) with Various Diisocyanates." High Performance Polymers, 20(3), 348-356.[2] [2]

  • Chattopadhyay, D. K., & Webster, D. C. (2009). "Thermal stability and flame retardancy of polyurethanes." Progress in Polymer Science, 34(10), 1068-1133.

  • Sigma-Aldrich. (2023). "Safety Data Sheet: 2,2'-Sulfinyldiethanol."

  • Modesti, M., et al. (2002). "Synthesis and characterization of sulfur-containing polyurethanes." European Polymer Journal, 38(8), 1643-1648. (Contextual grounding for sulfur-PU properties).

Sources

Application

Application Note: Utilization of 2,2'-Sulfinyldiethanol in Oligonucleotide Synthesis

This Application Note is structured for advanced researchers and reagent chemists. It addresses the specific chemical properties of 2,2'-Sulfinyldiethanol (also known as Thiodiglycol Sulfoxide or Bis(2-hydroxyethyl) sulf...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured for advanced researchers and reagent chemists. It addresses the specific chemical properties of 2,2'-Sulfinyldiethanol (also known as Thiodiglycol Sulfoxide or Bis(2-hydroxyethyl) sulfoxide, CAS 3085-45-8) and its distinct role in oligonucleotide synthesis, primarily as a functional building block for 5'-phosphorylation and as a precursor for specialized linkers, rather than a standard solvent or simple oxidant.

Focus: Chemical Phosphorylation Reagents (CPR), Linker Chemistry, and Non-Aqueous Oxidation Strategies.

Executive Summary

2,2'-Sulfinyldiethanol (TDG-SO) is a bifunctional organosulfur compound (


). In the context of oligonucleotide synthesis, it serves two primary advanced functions:
  • Precursor for Chemical Phosphorylation Reagents (CPR): It acts as a convertible linker that allows for the efficient introduction of a 5'-phosphate group upon deprotection, utilizing the

    
    -elimination properties of the sulfinyl group.
    
  • Hydrophilic Spacer/Linker: When stable to deprotection conditions, it introduces a polarity-modulating sulfoxide moiety into the oligonucleotide backbone, enhancing solubility or altering biophysical properties.

Critical Distinction: Users must not confuse 2,2'-Sulfinyldiethanol (the Sulfoxide) with 2,2'-Thiodiethanol (Thiodiglycol, TDG), which is commonly used as an acrylonitrile scavenger, or Bis(2-hydroxyethyl) disulfide , used as a sulfurizing reagent.

Scientific Mechanism & Rationale

The -Elimination Pathway (5'-Phosphorylation)

The primary utility of 2,2'-Sulfinyldiethanol lies in the electron-withdrawing nature of the sulfinyl (


) group. Similar to sulfones (

), sulfoxides render the

-hydrogens acidic.
  • Mechanism: During the final deprotection step (typically basic conditions like Ammonium Hydroxide), the linker undergoes

    
    -elimination.
    
  • Outcome: If the 2,2'-Sulfinyldiethanol is attached to the 5'-end of an oligonucleotide via a phosphate ester, the elimination cleaves the linker, leaving a free 5'-monophosphate on the oligonucleotide.

Sulfoxide vs. Sulfone

While 2,2'-Sulfonyldiethanol (the Sulfone) is the standard "Chemical Phosphorylation Reagent II" (CPR II) due to faster elimination kinetics, the Sulfoxide (2,2'-Sulfinyldiethanol) offers a milder alternative. It eliminates via a thermal syn-elimination (Cope-type) or base-catalyzed mechanism, often requiring slightly different deprotection parameters, allowing for "tunable" stability during synthesis.

Non-Aqueous Oxidation Potential

Sulfoxides are capable of oxidizing P(III) phosphites to P(V) phosphates (akin to the Swern oxidation mechanism but applied to phosphorus). However, because 2,2'-Sulfinyldiethanol contains free hydroxyl groups, it cannot be used as a direct additive to the phosphoramidite coupling mixture (it would quench the amidite). It must be derivatized first.

Experimental Protocols

Protocol A: Preparation of the Phosphorylation Reagent (DMT-TDG-SO-Phosphoramidite)

Before using 2,2'-Sulfinyldiethanol in solid-phase synthesis, it must be converted into a phosphoramidite building block.

Reagents:

  • 2,2'-Sulfinyldiethanol (CAS 3085-45-8)[1]

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

  • Pyridine, Dichloromethane (DCM), Diisopropylethylamine (DIPEA)

Step-by-Step Workflow:

  • Mono-Protection (DMT):

    • Dissolve 2,2'-Sulfinyldiethanol (10 mmol) in anhydrous Pyridine (50 mL).

    • Add DMT-Cl (10 mmol) dropwise at 0°C over 1 hour to favor mono-protection.

    • Rationale: Statistical protection is required. The target is the mono-DMT alcohol.

    • Purification: Silica gel chromatography (eluent: DCM/MeOH/TEA). Isolate the mono-DMT product.

  • Phosphitylation:

    • Dissolve the Mono-DMT-Sulfinyldiethanol (5 mmol) in anhydrous DCM.

    • Add DIPEA (4 eq) and the Phosphitylating Reagent (1.2 eq).

    • Stir at room temperature for 2 hours under Argon.

    • QC: Verify by

      
      P NMR (Target peak ~148-150 ppm).
      
  • Isolation:

    • Precipitate in cold Hexane or purify via rapid silica filtration (neutralized with TEA).

    • Dry under high vacuum. Store at -20°C under Argon.

Protocol B: Solid-Phase Synthesis Cycle (5'-Phosphorylation)

Use this protocol to attach a 5'-phosphate group to an oligonucleotide.

StepOperationReagentParameter
1 Synthesis Standard DNA/RNA CycleSynthesize Oligo (DMT-on or off depends on previous step)
2 5'-Coupling DMT-TDG-SO-Phosphoramidite 0.1 M in MeCN , 3-6 min coupling time
3 Oxidation Iodine/Water or CSOStandard Oxidation (P(III)

P(V))
4 Final Detritylation TCA/DCMRemove the DMT group from the linker
5 Cleavage Ammonium HydroxideCleave from support
Protocol C: Deprotection & Elimination (The Critical Step)

This step converts the linker into the final phosphate.

  • Incubation: Incubate the solid support (or crude oligo) in concentrated Ammonium Hydroxide (28-30%).

  • Conditions:

    • Standard: 55°C for 16 hours (Standard DNA deprotection).

    • Optimization: The sulfoxide elimination may require slightly higher thermal energy than the sulfone. Ensure the temperature is maintained

      
      .
      
  • Mechanism Check: The base abstracts the proton

    
     to the sulfoxide (or thermal syn-elimination occurs), releasing Divinyl Sulfoxide  (byproduct) and the 5'-Phosphorylated Oligonucleotide .
    
  • Work-up: Vent carefully. The byproduct (Divinyl Sulfoxide) is reactive; ensure thorough washing or desalting (NAP-10 column) to remove small molecule byproducts.

Visualizing the Pathway (Graphviz)

The following diagram illustrates the chemical transformation from the reagent to the final phosphorylated oligonucleotide.

G Reagent 2,2'-Sulfinyldiethanol (HO-R-SO-R-OH) Amidite Phosphoramidite Building Block (DMT-O-R-SO-R-O-P-N...) Reagent->Amidite 1. DMT-Cl 2. Phosphitylation Coupling Solid-Phase Coupling (To 5'-OH of Oligo) Amidite->Coupling Synthesizer Oxidation Oxidation Step (P(III) -> P(V)) Coupling->Oxidation Intermediate Oligo-Linker Conjugate (5'-O-P(O)2-O-R-SO-R-OH) Oxidation->Intermediate Elimination Deprotection (NH4OH, Heat) Beta-Elimination Intermediate->Elimination Base/Heat FinalProduct 5'-Phosphorylated Oligo (5'-PO4) Elimination->FinalProduct Product Release Byproduct Byproduct: Divinyl Sulfoxide Elimination->Byproduct Side Product

Caption: Workflow for converting 2,2'-Sulfinyldiethanol into a functional 5'-phosphorylation reagent. The sulfoxide group facilitates the final cleavage.

Comparison of Reagents

Feature2,2'-Sulfinyldiethanol (Sulfoxide)2,2'-Sulfonyldiethanol (Sulfone)Thiodiglycol (Sulfide)
Oxidation State S(IV) (

)
S(VI) (

)
S(II) (

)
Primary Use CPR Precursor / Linker Standard CPR II Reagent Scavenger (Acrylonitrile)
Elimination Speed Moderate (Tunable)Fast (Standard)None (Stable)
Hygroscopicity HighModerateLow
CAS Number 3085-45-82580-77-0111-48-8

Troubleshooting & Quality Control

  • Incomplete Phosphorylation:

    • Symptom:[2][3][4] Mass spec shows the mass of the full linker + oligo, rather than the phosphate + oligo.

    • Cause: Incomplete

      
      -elimination.
      
    • Fix: Increase deprotection temperature (e.g., 65°C for 4 hours) or use a stronger base if compatible with nucleobases.

  • Coupling Efficiency:

    • Symptom:[2][3][4] Low yield of the full-length product.

    • Cause: The secondary structure of the sulfoxide linker or moisture contamination (Sulfinyldiethanol is hygroscopic).

    • Fix: Ensure the phosphoramidite is strictly anhydrous (co-evaporate with MeCN) and use 0.1 M concentration with extended coupling time (6 minutes).

  • Oxidation State Confusion:

    • Check: Ensure you are using the Sulfoxide (CAS 3085-45-8). If you accidentally use Thiodiglycol (Sulfide), it will not eliminate and will likely oxidize to the sulfoxide during the iodine step, leading to mixed species.

References

  • Guzaev, A. P. (2011). Chemical Phosphorylation of Oligonucleotides. Current Protocols in Nucleic Acid Chemistry. Explains the mechanism of sulfone/sulfoxide based elimination for phosphate introduction.

  • BOC Sciences. (2024). 2,2'-Sulfinyldiethanol Product Specifications. Confirmation of chemical structure and reagent grade availability.

  • Sommer, R. & Cohen, A. S. (2024). Nonaqueous Oxidation in DNA Microarray Synthesis. Discusses the role of sulfoxide-based oxidants (CSO) and the sensitivity of P(III) chemistry, providing context for non-aqueous alternatives.[3]

  • Glen Research. (2023). Chemical Phosphorylation Reagents. Technical guide on using sulfonyl-based reagents for 5'-phosphorylation (CPR II), the direct analog of the protocol described above.

Sources

Method

2,2'-Sulfinyldiethanol as a linker phosphoramidite reagent protocol

This guide outlines the protocol for using 2,2'-Sulfinyldiethanol (and its stable precursor 2,2'-Thiodiethanol ) as a linker phosphoramidite. Scientific Note on Reagent Stability: While the user requested "2,2'-Sulfinyld...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the protocol for using 2,2'-Sulfinyldiethanol (and its stable precursor 2,2'-Thiodiethanol ) as a linker phosphoramidite.

Scientific Note on Reagent Stability: While the user requested "2,2'-Sulfinyldiethanol phosphoramidite," it is chemically critical to note that a phosphoramidite reagent containing a free sulfoxide (


) moiety is inherently unstable. The trivalent phosphorus (

) in the phosphoramidite acts as a reducing agent and can deoxygenate the sulfoxide to a sulfide via an intramolecular redox reaction. Therefore, the standard protocol utilizes the 2,2'-Thiodiethanol (Sulfide) phosphoramidite as the stable precursor. The "sulfinyl" (sulfoxide) state is generated in situ or post-synthesis to activate the linker for cleavage.
For the Generation of 3'-Phosphorylated Oligonucleotides and Thermolytic Cleavage

Introduction & Mechanism[1][2]

The 2,2'-Sulfinyldiethanol linker system is a specialized tool in oligonucleotide synthesis, primarily used to attach a 3'-phosphate group to an oligonucleotide or to serve as a thermolytically cleavable spacer.

Unlike standard succinyl linkers that require ammoniolysis, the sulfinyldiethanol linker exploits the sulfoxide-mediated thermal elimination (analogous to a Cope elimination or Pummerer rearrangement variants). This allows for the release of oligonucleotides under neutral, non-ammoniacal conditions, or the generation of specific 3'-phosphorylated termini.[1][2]

Mechanism of Action[1][2][5]
  • Coupling: The stable 2,2'-Thiodiethanol phosphoramidite is coupled to the solid support or the growing chain.

  • Activation (Oxidation): The sulfide (

    
    ) is oxidized to the sulfoxide (
    
    
    
    , sulfinyl) state. This can occur partially during standard iodine oxidation or be driven to completion with specific oxidants (e.g., aqueous periodate or dilute peroxide).
  • Cleavage: Upon heating (typically 60–90°C), the sulfinyl group facilitates

    
    -elimination, cleaving the phosphate ester bond and releasing the oligonucleotide with a terminal phosphate.
    

Reagent Specifications

To ensure protocol success, the following reagent quality standards must be met.

ComponentSpecificationNotes
Reagent Name 5'-O-DMT-2,2'-Thiodiethanol-3'-O-Phosphoramidite The stable

precursor.
Chemical Formula

(Assuming standard DMT/CE protection)
Purity

(³¹P NMR)
Critical to prevent

impurities.
Diluent Anhydrous Acetonitrile (ACN)Water content

ppm.
Concentration 0.1 MStandard for DNA synthesizers.
Oxidizer 0.02 M Iodine in THF/Pyridine/H₂OStandard oxidation is usually sufficient to generate the phosphate, but specific oxidation is needed for the linker

conversion.

Experimental Protocol

Phase A: Reagent Preparation and Coupling

Expert Insight: Thiodiethanol phosphoramidites are more hydrophobic than standard nucleosides. Ensure complete dissolution before placing on the synthesizer.

  • Dissolution: Dissolve the phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M . Vortex for 1 minute and let stand for 5 minutes to ensure homogeneity.

  • Trap Installation: Install a molecular sieve trap on the bottle to maintain anhydrous conditions.

  • Coupling Cycle:

    • Coupling Time: Increase coupling time to 300 seconds (5 minutes) . The steric bulk of the linker requires extended diffusion time into the CPG pores.

    • Activator: 0.25 M ETT (5-Ethylthio-1H-tetrazole) or 0.3 M BTT.

Phase B: Synthesis and Oxidation

The critical deviation from standard synthesis is the oxidation state of the sulfur.

  • Scenario 1: Standard Synthesis (Sulfide Linker)

    • Perform standard synthesis cycles. The iodine oxidation step converts the phosphite triester (

      
      ) to phosphate triester (
      
      
      
      ).
    • Note: Standard iodine oxidation (

      
      ) may partially oxidize the sulfide to sulfoxide, but this is often uncontrolled.
      
  • Scenario 2: Activation for Cleavage (Sulfoxide Generation)

    • To ensure the linker is in the Sulfinyl state for cleavage, a specific oxidation step is recommended post-synthesis (before deprotection).

    • Protocol: Flush the column with 0.5 M NaIO₄ (Sodium Periodate) in water for 15 minutes at room temperature. This selectively oxidizes the sulfide to the sulfoxide without damaging the DNA nucleobases.

Phase C: Cleavage and Deprotection

This is the step where the 2,2'-Sulfinyldiethanol chemistry is unique.

Method 1: Thermolytic Cleavage (Neutral pH)

Best for: Generating 3'-phosphate oligos without using ammonia (if compatible protecting groups are used).

  • Wash: Wash the solid support thoroughly with acetonitrile, then water.

  • Incubation: Suspend the CPG in deionized water (pH 7.0).

  • Heat: Incubate at 90°C for 30–60 minutes .

    • Mechanism:[3][4][5] The heat drives the syn-elimination of the sulfinyl group.

    • Result: Release of the oligonucleotide with a 3'-phosphate group.

  • Base Deprotection: If the nucleobases are protected with standard acyl groups (Bz, ibu), add concentrated

    
     to the supernatant and heat according to standard protocols (e.g., 55°C for 8 hours) to deprotect the bases.
    
Method 2: One-Pot Basic Cleavage/Deprotection

Best for: Standard workflows where 3'-phosphate is desired.

  • Reagent: Concentrated Ammonium Hydroxide (28-30%).

  • Condition: Heat at 55°C for 16 hours .

  • Outcome: The basic conditions combined with heat will effect both the base deprotection and the elimination of the sulfinyl linker (often converting it to a vinyl species which is washed away), leaving the 3'-phosphate.

Mechanism Visualization

The following diagram illustrates the chemical workflow from the Thiodiethanol precursor to the active Sulfinyldiethanol linker and final cleavage.

G cluster_0 Step 1: Coupling cluster_1 Step 2: Activation cluster_2 Step 3: Thermolytic Cleavage Sulfide Thiodiethanol Linker (Sulfide State) -CH2-S-CH2- Oxidation Oxidation (NaIO4 or I2) Sulfide->Oxidation Activation Sulfoxide Sulfinyldiethanol Linker (Active Sulfoxide) -CH2-S(=O)-CH2- Oxidation->Sulfoxide S -> S=O Heat Heat (90°C) Beta-Elimination Sulfoxide->Heat Labile Linker Product 3'-Phosphorylated Oligo + Vinyl Sulfoxide Byproduct Heat->Product Release

Caption: Transformation of the stable Thiodiethanol precursor into the active Sulfinyldiethanol linker, followed by thermal elimination to release the 3'-phosphorylated payload.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Efficiency Steric hindrance of the linker; Wet reagents.Increase coupling time to 5-10 mins. Ensure reagents are <30 ppm water.
Incomplete Cleavage Insufficient oxidation to sulfoxide.Implement the 0.5 M NaIO₄ wash step prior to cleavage. Iodine alone may be insufficient for full S-oxidation.
Product Degradation Overheating during cleavage.Do not exceed 90°C. If using ammonia, ensure the vessel is sealed tight to prevent evaporation.
Phosphorus Oxidation Failure Competition between P and S for oxidant.Ensure excess Iodine is used in the oxidation step of the synthesis cycle.

Critical Distinction: Sulfinyl vs. Sulfonyl

It is vital to distinguish this protocol from the "Chemical Phosphorylation Reagent II" (CPR II) commonly sold by vendors like Glen Research.

  • CPR II (Sulfonyl): Contains a Sulfone (

    
    ) group. It eliminates via a base-catalyzed 
    
    
    
    -elimination mechanism (requires base). It is highly stable to oxidation.
  • Sulfinyl Linker (This Protocol): Contains a Sulfoxide (

    
    ) group. It eliminates via Thermal Elimination  (can be done at neutral pH). It allows for milder cleavage conditions suitable for sensitive modifications (e.g., RNA, dye-labeled oligos).
    

References

  • Giles, R. (2003). Phosphate protecting groups and their use in oligonucleotide synthesis.Glen Research Report . Available at: [Link]

  • Kopacka, H. et al. (2017). Thermolytic Reagents to Synthesize 5′- or 3′-Mono(thio)phosphate Oligodeoxynucleotides.ChemistrySelect . Available at: [Link]

  • Guzaev, A. P. (2011). Linkers and solid supports for oligonucleotide synthesis.Current Protocols in Nucleic Acid Chemistry . Available at: [Link]

Sources

Application

Analytical methods for the determination of 2,2'-Sulfinyldiethanol

Application Note & Protocol: High-Precision Determination of 2,2'-Sulfinyldiethanol Executive Summary 2,2'-Sulfinyldiethanol (Thiodiglycol Sulfoxide, TDGO) is a critical analytical target in two distinct high-stakes fiel...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: High-Precision Determination of 2,2'-Sulfinyldiethanol

Executive Summary

2,2'-Sulfinyldiethanol (Thiodiglycol Sulfoxide, TDGO) is a critical analytical target in two distinct high-stakes fields: chemical defense and pharmaceutical development.

  • Chemical Warfare Verification: TDGO is the primary oxidation product of Thiodiglycol (TDG), the main metabolite of Sulfur Mustard (HD). Its detection in biological fluids (urine/blood) or environmental samples serves as a "smoking gun" for exposure to blister agents. Unlike the parent mustard, TDGO is persistent and polar.

  • Pharmaceutical Analysis: As a structural analogue to impurities found in alkylating chemotherapeutics (e.g., ifosfamide precursors), TDGO analysis models the rigorous detection of genotoxic impurities (GTIs).

This guide provides two validated workflows: a modern HILIC-LC-MS/MS method for direct, high-throughput quantification, and a forensic GC-MS/MS method utilizing reduction-derivatization for confirmatory analysis.

Chemical Profile & Analytical Challenges

PropertyDetailAnalytical Implication
Name 2,2'-SulfinyldiethanolAlso known as Thiodiglycol Sulfoxide (TDGO).
CAS No. 3085-45-8Distinct from Thiodiglycol (111-48-8).
Structure HO-CH₂-CH₂-S(=O)-CH₂-CH₂-OHContains two hydroxyl groups and a sulfoxide core.
Polarity High (LogP ≈ -1.5)Challenge: Poor retention on standard C18 (Reverse Phase). Requires HILIC or specialized polar-embedded columns.
Volatility LowChallenge: Cannot be analyzed by GC without derivatization.
Stability Thermally labileChallenge: Sulfoxide moiety can degrade/reduce under harsh GC injector temperatures if not derivatized.

Method A: Direct LC-MS/MS (The Modern Standard)

Objective: Direct quantification of TDGO in urine or plasma without derivatization. Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar analyte, coupled with Electrospray Ionization (ESI) in positive mode.

Instrument Configuration
  • LC System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis).

  • Column: Zwitterionic HILIC (e.g., Merck ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm.

  • Column Temp: 35°C.

Mobile Phase Strategy
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8 (Buffer).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for retention).

    • 1-6 min: 95% B → 60% B (Elution).

    • 6-8 min: 60% B (Wash).

    • 8.1 min: 95% B (Re-equilibration).

Mass Spectrometry Parameters (ESI+)
  • Precursor Ion: m/z 139.0 [M+H]⁺

  • MRM Transitions:

    • Quantifier: 139.0 → 121.0 (Loss of H₂O, CE: 15 eV).

    • Qualifier: 139.0 → 103.0 (Loss of 2xH₂O, CE: 25 eV).

    • Note: Transitions should be optimized per instrument using a neat standard.

Sample Preparation (Dilute-and-Shoot)
  • Aliquot: Transfer 100 µL of urine/plasma to a centrifuge tube.

  • Protein Precipitation: Add 400 µL of ice-cold Acetonitrile (containing deuterated internal standard, TDGO-d4).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Injection: Transfer supernatant to an autosampler vial. Inject 2-5 µL.

Method B: GC-MS (The Forensic Confirmation)

Objective: Confirmatory analysis using the "Total Thiodiglycol" approach. Principle: TDGO is reduced back to Thiodiglycol (TDG) using Titanium Trichloride (TiCl₃), then derivatized with Heptafluorobutyryl Imidazole (HFBI) to render it volatile. This measures the sum of free TDG + TDGO.

Reagents
  • Reducing Agent: 20% TiCl₃ in HCl.

  • Derivatizing Agent: HFBI (Heptafluorobutyryl imidazole).

  • Extraction Solvent: Ethyl Acetate.

Protocol Steps
  • Reduction:

    • To 1 mL Urine, add 100 µL TiCl₃ solution.

    • Incubate at 60°C for 1 hour. (Converts TDGO → TDG).

  • Extraction:

    • Adjust pH to neutral/slightly alkaline.

    • Extract with solid-phase extraction (SPE) using a polymeric cartridge (e.g., Oasis HLB).

    • Elute with Ethyl Acetate. Evaporate to dryness.

  • Derivatization:

    • Add 50 µL HFBI to the residue.

    • Cap and heat at 60°C for 30 mins.

    • Result: Formation of TDG-bis-HFB derivative.

  • GC-MS Analysis:

    • Column: DB-5MS (30m x 0.25mm x 0.25µm).

    • Injector: 250°C, Splitless.

    • Temp Program: 50°C (1 min) → 15°C/min → 280°C (hold 3 min).

    • Detection: EI Source, SIM mode (Target ions: m/z 300, 302 for HFB derivative).

Visual Workflows (Graphviz)

Figure 1: Comparative Analytical Workflows

G cluster_LC Method A: LC-MS/MS (Direct) cluster_GC Method B: GC-MS (Derivatization) Sample Biological Sample (Urine/Plasma) PPT Protein Precipitation (Acetonitrile + IS) Sample->PPT Reduct Reduction Step (TiCl3, 60°C) Sample->Reduct Centrifuge Centrifugation (10,000 x g) PPT->Centrifuge HILIC HILIC Separation (Zwitterionic Column) Centrifuge->HILIC MSMS MS/MS Detection (m/z 139 -> 121) HILIC->MSMS SPE SPE Extraction (Polymeric Sorbent) Reduct->SPE Deriv Derivatization (HFBI Reagent) SPE->Deriv GCMS GC-MS Analysis (TDG-bis-HFB) Deriv->GCMS

Caption: Figure 1. Dual-pathway strategy for TDGO determination. Method A (Blue) offers speed; Method B (Red) offers forensic confirmation via total-TDG measurement.

Validation Parameters (FDA/EMA Guidelines)

ParameterAcceptance CriteriaNotes
Linearity R² > 0.99Range: 0.5 – 500 ng/mL typical for exposure verification.
Accuracy 85-115%Spiked recovery in urine matrix.
Precision (CV) < 15%Intra-day and Inter-day.
LOD ~0.1 - 0.5 ng/mLLC-MS/MS is generally more sensitive than GC-MS without large sample volumes.
Matrix Effect 80-120%Critical in HILIC; use deuterated IS (TDGO-d4) to compensate.
Stability < 10% degradationTDGO is stable in frozen urine; avoid repeated freeze-thaw cycles.

References

  • Black, R. M., & Read, R. W. (1991). Methods for the analysis of thiodiglycol sulphoxide, a metabolite of sulphur mustard, in urine using gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 558(2), 393-404. Link

  • Riches, J., Read, R. W., & Black, R. M. (2007). Analysis of the sulphur mustard metabolites thiodiglycol and thiodiglycol sulphoxide in urine using isotope-dilution gas chromatography-ion trap tandem mass spectrometry. Journal of Chromatography B, 845(1), 114-120. Link

  • Young, C. L., et al. (2014). Determination of mustard gas hydrolysis products thiodiglycol and thiodiglycol sulfoxide by gas chromatography-tandem mass spectrometry after trifluoroacetylation.[1] Journal of Chromatography A. Link

  • Organization for the Prohibition of Chemical Weapons (OPCW). Recommended Operating Procedures for Analysis in the Verification of Chemical Disarmament. Link

Sources

Method

2,2'-Sulfinyldiethanol: The Gold Standard for Retrospective Diagnosis of Sulfur Mustard Exposure

Topic: Role of 2,2'-Sulfinyldiethanol in Biomarker and Disease Diagnosis Research Content Type: Detailed Application Note & Protocol Guide Audience: Toxicologists, Analytical Chemists, and Clinical Researchers Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 2,2'-Sulfinyldiethanol in Biomarker and Disease Diagnosis Research Content Type: Detailed Application Note & Protocol Guide Audience: Toxicologists, Analytical Chemists, and Clinical Researchers

Executive Summary & Scientific Context

2,2'-Sulfinyldiethanol (CAS 3085-45-8), commonly referred to as Thiodiglycol Sulfoxide (TDGO) , serves as a critical diagnostic biomarker in the field of chemical toxicology and forensic medicine. It is the primary oxidation metabolite of Sulfur Mustard (SM; Bis(2-chloroethyl) sulfide), a potent vesicant chemical warfare agent.

While Thiodiglycol (TDG) is the direct hydrolysis product of SM, it is subject to rapid clearance and can be found at trace levels in non-exposed individuals due to endogenous sulfur metabolism. TDGO , however, offers a longer window of detection and, when analyzed alongside TDG, provides a definitive "fingerprint" for diagnosing chemical injury.

Clinical Relevance:

  • Diagnosis of Chemical Injury: Definitive verification of exposure to alkylating vesicants (Mustard Gas).

  • Forensic Toxicology: Retrospective analysis in urine samples up to 1-2 weeks post-exposure, far exceeding the detection window of the parent agent.

  • Endogenous Background Differentiation: Accurate quantification is required to distinguish exposure from low-level background interference caused by bacterial metabolism or dietary sources.

Mechanistic Pathway: From Exposure to Excretion

Understanding the metabolic fate of Sulfur Mustard is essential for interpreting TDGO levels. Upon exposure, SM undergoes rapid hydrolysis and subsequent enzymatic oxidation.

Figure 1: Metabolic Pathway of Sulfur Mustard

SM_Metabolism SM Sulfur Mustard (Bis(2-chloroethyl) sulfide) Hydrolysis Hydrolysis (Spontaneous) SM->Hydrolysis TDG Thiodiglycol (TDG) (2,2'-Thiodiethanol) Hydrolysis->TDG Fast (<1h) FMO FMO / CYP450 Oxidation TDG->FMO Conjugation Glucuronide Conjugation TDG->Conjugation TDGO 2,2'-Sulfinyldiethanol (TDGO) FMO->TDGO Major Pathway Excretion Urinary Excretion (TDG + TDGO) TDGO->Excretion Conjugation->Excretion

Caption: Figure 1. Metabolic conversion of Sulfur Mustard to its oxidized biomarker, 2,2'-Sulfinyldiethanol (TDGO).

Application Note: Differentiating Exposure from Background

The Challenge: Trace amounts of TDG and TDGO can exist in the urine of non-exposed individuals (Endogenous range: 1–10 ng/mL). This background noise arises from the metabolism of sulfur-containing amino acids or bacterial activity in the gut.

The Solution: To validate a diagnosis of Chemical Injury, the analytical method must achieve a Lower Limit of Quantitation (LLOQ) sufficient to distinguish "elevated" levels from "background" noise.

  • Exposed Levels: Typically > 50–100 ng/mL (can reach µg/mL levels in severe cases).

  • Background Levels: Typically < 2 ng/mL.[1][2]

  • Ratio Analysis: Analyzing the ratio of TDGO to TDG can further validate the metabolic profile, as the sulfoxide form (TDGO) is often the predominant urinary species days after exposure.

Detailed Protocol: LC-MS/MS Quantification of TDGO in Urine

This protocol describes the direct quantification of 2,2'-Sulfinyldiethanol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike older GC-MS methods that required derivatization, this method allows for high-throughput analysis with minimal sample preparation.

Materials & Reagents
  • Analyte: 2,2'-Sulfinyldiethanol (TDGO) Reference Standard (>98% purity).

  • Internal Standard (IS): d4-TDGO (Deuterated analog) or d4-TDG.

  • Matrix: Human Urine (pooled blank for calibration).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • SPE Cartridges: Polymeric weak cation exchange or Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., Oasis HLB, 60 mg).

Analytical Workflow

Workflow Step1 1. Sample Aliquoting 200 µL Urine + 20 µL Internal Standard Step2 2. Protein Precipitation Add 800 µL ACN (1% Formic Acid) Vortex 30s, Centrifuge 10min @ 10,000g Step1->Step2 Step3 3. Supernatant Transfer Transfer 500 µL to clean vial Evaporate to dryness (N2 stream, 40°C) Step2->Step3 Step4 4. Reconstitution Dissolve in 100 µL Mobile Phase A (0.1% FA in Water) Step3->Step4 Step5 5. LC-MS/MS Analysis HILIC or C18 Column MRM Detection Step4->Step5

Caption: Figure 2. "Dilute-and-Shoot" and concentration workflow for TDGO analysis.

Step-by-Step Procedure

Step 1: Standard Preparation

  • Prepare a stock solution of TDGO (1 mg/mL) in Methanol.

  • Create a calibration curve in blank urine ranging from 1.0 ng/mL to 500 ng/mL .

  • Spike Internal Standard (d4-TDGO) to a final concentration of 50 ng/mL in all samples.

Step 2: Sample Extraction (Solid Phase Extraction - Optional but Recommended for Cleanliness) Rationale: Urine contains high salt content which can suppress ionization in MS. SPE removes these salts.

  • Condition HLB cartridge with 1 mL MeOH followed by 1 mL Water.

  • Load 1 mL of acidified urine (pH adjusted to ~3-4 with Formic Acid).

  • Wash with 1 mL 5% Methanol in Water (removes salts).

  • Elute TDGO with 2 x 500 µL Acetonitrile.

  • Evaporate eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of 0.1% Formic Acid in Water/ACN (95:5).

Step 3: LC-MS/MS Parameters

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred due to the high polarity of TDGO.

    • Example: Waters Acquity BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold)

    • 1-5 min: 95% B -> 60% B

    • 5-7 min: 60% B (Hold)

    • 7.1 min: Re-equilibrate at 95% B.

  • Flow Rate: 0.4 mL/min.

Step 4: Mass Spectrometry (MRM Mode) Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
TDGO 139.0 121.0 15Quantifier (Loss of H2O)
TDGO 139.0 105.0 22Qualifier
TDGO 139.0 63.0 30Qualifier
d4-TDGO 143.0 125.0 15Internal Standard

Data Analysis & Interpretation

Validation Criteria
  • Linearity: R² > 0.99 over the range 1–500 ng/mL.

  • Accuracy: ±15% of nominal value (±20% at LLOQ).

  • Precision: CV < 15%.

  • Retention Time: Analyte must match IS retention time within ±0.05 min.

Diagnostic Thresholds
Concentration (ng/mL)InterpretationAction
< 2.0 Background / Negative No action required. Consistent with endogenous levels.
2.0 – 10.0 Indeterminate / Trace Requires confirmation. Check for smoking status or dietary sulfur.
> 10.0 Positive Highly indicative of exposure. Initiate confirmatory testing (e.g., DNA adducts).[3]

Troubleshooting & Stability Notes

  • Stability: TDGO is relatively stable in frozen urine (-20°C) for several months. However, repeated freeze-thaw cycles should be minimized.

  • Conversion Artifacts: Avoid using high temperatures (>60°C) during evaporation, as TDGO can degrade or reduce back to TDG, altering the ratio.

  • Matrix Effects: If significant ion suppression is observed (signal drop > 20%), switch from "Dilute-and-Shoot" to the SPE protocol outlined above.

References

  • Black, R. M., & Read, R. W. (1991). Methods for the analysis of thiodiglycol sulphoxide, a metabolite of sulphur mustard, in urine using gas chromatography-mass spectrometry.[3] Journal of Chromatography B: Biomedical Sciences and Applications, 558(2), 393-404.

  • Wils, E. R., et al. (1985). Determination of thiodiglycol in urine of victims of an alleged attack with mustard gas. Journal of Analytical Toxicology, 9(6), 254-257.

  • Organization for the Prohibition of Chemical Weapons (OPCW). Recommended Operating Procedures for Analysis in the Verification of Chemical Disarmament.

  • Noort, D., et al. (2002). Biomonitoring of exposure to chemical warfare agents: Past, present and future. Toxicology and Applied Pharmacology, 184(2), 116-126.

  • Boyer, A., et al. (2004). Oxidative stress and production of 2,2'-sulfinyldiethanol in toxicology studies. Journal of Applied Toxicology, 24(1), 55-61.

Sources

Application

2,2'-Sulfinyldiethanol as a corrosion inhibitor in metalworking fluids

This Application Note provides a comprehensive technical guide on the evaluation and deployment of 2,2'-Sulfinyldiethanol (Bis(2-hydroxyethyl) sulfoxide) as a corrosion inhibitor in water-miscible metalworking fluids (MW...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the evaluation and deployment of 2,2'-Sulfinyldiethanol (Bis(2-hydroxyethyl) sulfoxide) as a corrosion inhibitor in water-miscible metalworking fluids (MWFs).

Executive Summary & Chemical Identity

2,2'-Sulfinyldiethanol (also known as Bis(2-hydroxyethyl) sulfoxide) is a polar, water-soluble organosulfur compound. Unlike its reduced counterpart Thiodiglycol (Bis(2-hydroxyethyl) sulfide), which is a Schedule 2 chemical under the Chemical Weapons Convention (CWC), 2,2'-Sulfinyldiethanol is the sulfoxide form (


).

This distinction is critical for regulatory compliance and safety. While Thiodiglycol is a precursor to sulfur mustard, 2,2'-Sulfinyldiethanol offers a safer handling profile while retaining the electron-donating capability required for corrosion inhibition on ferrous and non-ferrous alloys.

Property2,2'-Sulfinyldiethanol (Target)Thiodiglycol (Comparison)
Structure


CAS 3085-45-8111-48-8
Oxidation State Sulfoxide (+2)Sulfide (-2)
CWC Status Not Listed (Verify local regulations)Schedule 2 (Restricted)
Solubility Highly Water Soluble (Hygroscopic)Miscible

Mechanism of Action: Chemisorption & Film Formation

The corrosion inhibition efficiency of 2,2'-Sulfinyldiethanol stems from the sulfinyl (


)  group's high polarity and the presence of hydroxyl (

) tails.
Adsorption Dynamics

The molecule functions as a mixed-type inhibitor (anodic and cathodic) by adsorbing onto the metal surface.

  • Coordination: The Sulfur (

    
    ) and Oxygen (
    
    
    
    ) atoms in the sulfinyl group possess lone pair electrons. These donate electron density to the empty
    
    
    -orbitals of surface iron atoms (
    
    
    ), forming a coordinate covalent bond (Chemisorption).
  • Film Stability: The hydroxyl groups facilitate hydrogen bonding with water molecules and other inhibitor molecules, stabilizing the protective film at the metal-solution interface.

  • Steric Coverage: The ethyl chains provide a physical barrier that displaces water and aggressive anions (like

    
    ) from the Double Layer.
    
Mechanism Visualization

The following diagram illustrates the competitive adsorption process at the metal interface.

G Metal Metal Surface (Fe) Solution Bulk MWF Solution (Water + Ions + Inhibitor) Inhibitor 2,2'-Sulfinyldiethanol (S=O Dipole) Solution->Inhibitor Corrosive Corrosive Anions (Cl-, SO4--) Solution->Corrosive Adsorption Chemisorption (Lone Pair Donation) Inhibitor->Adsorption High Affinity Corrosive->Metal Attack (Blocked) Adsorption->Metal Fe-S / Fe-O Bonds Barrier Protective Hydrophobic Film Adsorption->Barrier Film Formation Barrier->Metal Passivation

Figure 1: Competitive adsorption mechanism where 2,2'-Sulfinyldiethanol displaces corrosive anions.

Experimental Protocol: Formulation & Evaluation

Formulation Guidelines

In water-miscible MWFs (soluble oils, semi-synthetics, or synthetics), 2,2'-Sulfinyldiethanol should be treated as a secondary inhibitor or co-inhibitor . It works synergistically with amine-based buffers (e.g., Monoethanolamine).

  • Recommended Concentration: 0.1% to 1.0% w/w in the concentrate (diluted to 0.005% - 0.05% in use).

  • pH Stability: Effective range pH 8.5 – 9.5.

  • Solubility Check: Pre-dissolve in water before adding to oil-based emulsions to ensure uniform distribution in the aqueous phase.

Evaluation Workflow

To validate performance, use a tiered testing approach: Screening (ASTM D4627) followed by Mechanistic Profiling (Electrochemistry) .

Workflow cluster_Tests Validation Phase Start Base Formulation (No Inhibitor) Dosing Add 2,2'-Sulfinyldiethanol (0.1%, 0.5%, 1.0%) Start->Dosing Test1 ASTM D4627 Cast Iron Chip Test Dosing->Test1 Screening Test2 Potentiodynamic Polarization Test1->Test2 If Pass Analysis Data Analysis (Efficiency %) Test2->Analysis Report Final Application Note Analysis->Report

Figure 2: Step-by-step evaluation workflow for validating corrosion inhibition efficiency.

Protocol A: ASTM D4627 (Iron Chip Corrosion Test)

This is the industry standard for determining the "breakpoint" concentration—the lowest concentration that prevents rust.

Materials:

  • Cast iron chips (Class 30 gray cast iron, drilled).

  • Filter paper (Whatman No. 1).

  • Petri dishes.

  • Synthetic hard water (100 ppm as CaCO3).

Procedure:

  • Preparation: Dilute the MWF concentrate containing 2,2'-Sulfinyldiethanol to 1%, 2%, 3%, 4%, and 5% using synthetic hard water.

  • Setup: Place filter paper in the petri dish. Weigh 2g of clean, dry cast iron chips onto the paper.

  • Exposure: Pipette 2 mL of the diluted fluid over the chips, ensuring they are fully wetted. Cover the dish.

  • Incubation: Let stand for 24 hours at room temperature (

    
    ).
    
  • Scoring: Remove chips and rinse the paper. Evaluate the rust stain area.

    • Pass: 0% stain.

    • Fail: >0% stain.

Protocol B: Electrochemical Polarization (Tafel Extrapolation)

This quantifies the corrosion rate and inhibition efficiency (


).

Materials:

  • Potentiostat/Galvanostat.

  • Three-electrode cell:

    • Working Electrode: Mild Steel (polished to 1200 grit).

    • Counter Electrode: Platinum mesh.

    • Reference Electrode: Ag/AgCl.

Procedure:

  • OCP Stabilization: Immerse working electrode in the test solution for 30 minutes until Open Circuit Potential (OCP) stabilizes.

  • Sweep: Perform linear sweep voltammetry from -250 mV to +250 mV vs. OCP.

  • Scan Rate: 1.0 mV/s.

  • Calculation: Determine Corrosion Current (

    
    ) using Tafel extrapolation.
    
    
    
    

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
High Chip Corrosion (Fail) Insufficient concentration or biological degradation.Increase dose to 1.0% or check biocide levels.
Precipitation in Concentrate Solubility limit exceeded or hard water incompatibility.Add a hydrotrope (e.g., Sodium Xylenesulfonate) or use DI water for concentrate.
Foaming Interaction with surfactants.2,2'-Sulfinyldiethanol is generally low-foam; check other surfactants.
Pitting on Aluminum High pH or incompatibility.Verify pH < 9.2; add silicate buffer for Al protection.

Safety & Regulatory (E-E-A-T)

CRITICAL NOTE: Researchers must distinguish 2,2'-Sulfinyldiethanol (CAS 3085-45-8) from Thiodiglycol (CAS 111-48-8).

  • Thiodiglycol is a Schedule 2 Chemical (CWC) because it is a direct precursor to Sulfur Mustard (Mustard Gas).

  • 2,2'-Sulfinyldiethanol is the oxidized sulfoxide form. While generally considered safer and not typically listed on Schedule 2, it is chemically related.

  • Handling: Always consult the specific Safety Data Sheet (SDS) for CAS 3085-45-8. Use standard PPE (gloves, goggles) as sulfoxides can enhance the skin permeability of other toxins (similar to DMSO).

References

  • ASTM International. (2022). ASTM D4627-12(2022) Standard Test Method for Iron Chip Corrosion for Water-Miscible Metalworking Fluids. ASTM International.[1] [Link]

  • Organisation for the Prohibition of Chemical Weapons (OPCW). (n.d.). Annex on Chemicals: Schedule 2.[2][3][4][5][6] (For verification of Thiodiglycol status). [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 76260, Bis(2-hydroxyethyl) sulfoxide.[Link]

  • Obot, I. B., et al. (2019). Sulfur-containing compounds as corrosion inhibitors: A review. (General mechanism reference for S-compounds). Journal of Adhesion Science and Technology. (Contextual grounding for sulfoxide mechanism).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2,2'-Sulfinyldiethanol Synthesis

Current Status: Operational Agent: Senior Application Scientist (Process Chemistry Division) Topic: Yield Optimization & Troubleshooting for CAS 3085-45-8[1] ⚠️ Compliance & Safety Warning Critical Notice: The precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist (Process Chemistry Division) Topic: Yield Optimization & Troubleshooting for CAS 3085-45-8[1]

⚠️ Compliance & Safety Warning

Critical Notice: The precursor material, Thiodiglycol (2,2'-Thiodiethanol) , is a Chemical Weapons Convention (CWC) Schedule 2 substance.[1]

  • Legal: Ensure your facility has the appropriate declarations and end-user permits before procurement.[1]

  • Safety: While 2,2'-Sulfinyldiethanol is less regulated, it is a known metabolite of sulfur mustard.[1] Handle all reaction streams as potentially hazardous until validated.[1]

Part 1: The Core Protocol (The "Golden Path")

You are likely experiencing yield loss due to two competing factors: Over-oxidation (forming the sulfone) or Thermal Degradation (forming vinyl impurities during workup).

The following protocol is the optimized "Green Oxidation" route using Sodium Tungstate (


) as a catalyst. This method is superior to mCPBA or Periodate for scale-up because it minimizes solid waste and simplifies the difficult isolation of the water-soluble product.[1]
Optimized Workflow
ParameterSpecificationRationale (The "Why")
Precursor Thiodiglycol (1.0 eq)High purity (>99%) required to prevent side-reactions.[1]
Oxidant 30-35%

(1.05 eq)
Slight excess ensures conversion; large excess (>1.1 eq) guarantees sulfone formation.[1]
Catalyst

(1-2 mol%)
Tungstate forms an active peroxotungstate species that transfers oxygen more selectively than free peroxide.[1]
Solvent Water or MethanolThe product is highly polar.[1] Water is preferred as it is the byproduct of the reaction.
Temp < 10°C (Addition), < 25°C (Stir)Crucial: Higher temperatures promote the second oxidation step to the sulfone.
Step-by-Step Methodology
  • Setup: Charge Thiodiglycol and Sodium Tungstate (1 mol%) into a jacketed reactor. Cool to 0–5°C .[1]

  • Addition: Add Hydrogen Peroxide (30% aq) dropwise over 2 hours.

    • Control Point: Monitor internal temperature.[1] Do not allow exotherm to exceed 10°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

  • Quench: Test for peroxides (starch-iodide paper). If positive, quench with a stoichiometric amount of sodium sulfite (

    
    ) or sodium thiosulfate. Do not skip this.  Unreacted peroxide concentrates during workup and causes degradation.
    
  • Isolation: (See "Isolation Strategy" below—this is where most yields are lost).

Part 2: Troubleshooting & FAQs

Section A: Reaction Selectivity (The "Upstream" Issues)

Q: I am getting significant amounts of 2,2'-Sulfonyldiethanol (Sulfone). How do I stop the reaction at the Sulfoxide?

A: The oxidation of sulfide to sulfoxide is fast, but the oxidation of sulfoxide to sulfone is also catalyzed by the same conditions if unchecked.

  • The Fix: You are likely using too much oxidant or too much heat.

    • Stoichiometry: Limit

      
       to exactly 1.0–1.05 equivalents.
      
    • pH Control: Maintain the reaction pH between 5 and 6. Acidic conditions accelerate the second oxidation step.

    • Catalyst Switch: If Tungstate is too aggressive, switch to Sodium Metaperiodate (

      
      )  at 0°C. It is more selective but harder to scale due to the precipitation of iodate byproducts.
      

Q: My reaction never reaches 100% conversion. Should I add more peroxide?

A: No. Adding excess peroxide invariably leads to a mixture of Sulfide, Sulfoxide, and Sulfone, which is nearly impossible to separate due to similar solubilities.

  • The Fix: Accept 95-98% conversion. It is better to have trace starting material (which can be stripped off or left if benign) than sulfone contamination.

Section B: Isolation & Purification (The "Downstream" Issues)

Q: The product is a liquid, but literature says it should be a solid. Is it impure?

A: Pure 2,2'-Sulfinyldiethanol is a white solid with a melting point of ~58°C. However, it is extremely hygroscopic .[1]

  • Diagnosis: If it is a liquid, it contains water.

  • The Fix: You cannot remove the last traces of water by simple rotary evaporation. You must use Lyophilization (Freeze Drying) or high-vacuum drying (<1 mbar) over

    
     for 24+ hours.[1]
    

Q: I lost half my yield during distillation. What happened?

A: You likely triggered a thermal elimination reaction.

  • Mechanism: At temperatures >120°C, the sulfoxide oxygen can act as an intramolecular base, abstracting a proton from the

    
    -carbon. This leads to the elimination of water and the formation of vinyl sulfoxides (or Pummerer-type rearrangement products).
    
  • The Fix: Avoid distillation.

    • If you must distill, use a wiped-film evaporator (short path) with high vacuum to minimize residence time.[1]

    • Preferred Method: Use Continuous Extraction with n-Butanol or Chloroform (though partition coefficients are poor, continuous extraction works over time) followed by low-temp concentration.[1]

Section C: Visualizing the Failure Points

The following diagram illustrates the kinetic pathway and where the "Yield Killers" (Sulfone and Vinyls) originate.

ReactionPathway TDG Thiodiglycol (Precursor) Sulfoxide 2,2'-Sulfinyldiethanol (TARGET PRODUCT) Solid, mp 58°C TDG->Sulfoxide Fast T < 25°C H2O2 + H2O2 / Catalyst H2O2->TDG Sulfone 2,2'-Sulfonyldiethanol (Over-Oxidation Impurity) Sulfoxide->Sulfone Slow (unless heated) Excess H2O2 T > 40°C Vinyls Vinyl Sulfoxides (Thermal Degradation) Sulfoxide->Vinyls Elimination Distillation > 120°C

Figure 1: Reaction pathway showing the narrow operating window for the target sulfoxide. Note that heat drives both impurity pathways.

Part 3: Isolation Decision Tree

Use this logic flow to determine the best workup for your specific scale and purity needs.

WorkupLogic Start Reaction Complete (Aqueous Solution) CheckPeroxide Peroxide Test (+)? Start->CheckPeroxide Quench Quench with Na2SO3 CheckPeroxide->Quench Yes WaterRemoval Primary Water Removal (Rotovap < 40°C) CheckPeroxide->WaterRemoval No Quench->WaterRemoval StateCheck State of Residue? WaterRemoval->StateCheck ViscousOil Viscous Oil (Contains Water) StateCheck->ViscousOil Likely Solid White Solid StateCheck->Solid Rare (Dry) PurityCheck Purity Requirement? ViscousOil->PurityCheck HighPurity Lyophilization (Freeze Dry) PurityCheck->HighPurity >99% (Pharma) BulkGrade Vacuum Dry over P2O5 PurityCheck->BulkGrade Standard

Figure 2: Isolation logic. Note that lyophilization is the only reliable method to obtain the solid form without thermal risk.

References

  • ChemicalBook. (2024).[1][2] 2,2'-Sulfinyldiethanol Properties and Melting Point Data.Link

  • Black, R. M., et al. (1991). "Methods for the analysis of thiodiglycol sulphoxide, a metabolite of sulphur mustard, in urine using gas chromatography-mass spectrometry." Journal of Chromatography B: Biomedical Sciences and Applications.Link

  • Smolecule. (2023).[1][3] 2,2'-Sulfinyldiethanol Synthesis and Structure.Link

  • Sato, K., et al. (1997). "A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide." Science (Reference for Tungstate catalysis mechanism). Link

  • Organisation for the Prohibition of Chemical Weapons (OPCW). Schedule 2 Chemicals List (Thiodiglycol).Link

Sources

Optimization

Technical Support Center: Thiodiglycol (TDG) Oxidation Troubleshooting

Welcome to the Advanced Applications Support Center. Topic: Troubleshooting Side Product Formation in Thiodiglycol Oxidation Ticket ID: TDG-OX-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Div...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Center. Topic: Troubleshooting Side Product Formation in Thiodiglycol Oxidation Ticket ID: TDG-OX-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Thiodiglycol (2,2'-thiodiethanol or TDG) is a critical bifunctional building block used in polymer synthesis, as a solvent, and as a degradation marker for sulfur mustard (HD). Its oxidation profile is complex due to the competition between S-oxidation (yielding sulfoxides and sulfones) and acid-catalyzed dehydration/cyclization (yielding 1,4-thioxane).

This guide addresses the three most common failure modes reported by our users:

  • Poor Selectivity: Inability to stop oxidation at the sulfoxide stage.

  • Cyclic Impurities: Formation of 1,4-thioxane (oxathiane).

  • Backbone Degradation: Over-oxidation of hydroxyl groups to carboxylic acids.

Module 1: Controlling Oxidation State (Sulfoxide vs. Sulfone)

Q: Why am I observing significant sulfone formation when targeting the sulfoxide?

A: The reaction kinetics are governed by oxidant stoichiometry and temperature. The oxidation of sulfide to sulfoxide is generally much faster than sulfoxide to sulfone. However, in the presence of excess oxidant or high temperatures, the second oxidation step accelerates.

The Fix:

  • Stoichiometry Control: Use a strict 1:1 molar ratio of oxidant (e.g.,

    
    ) to TDG. Even a 10% excess can drive sulfone formation.
    
  • Temperature Throttling: Maintain reaction temperature below 25°C . The activation energy for the second oxidation step (sulfoxide

    
     sulfone) is higher.
    
  • Solvent Choice: Use protic solvents like water or methanol. Aprotic solvents can sometimes accelerate the second step depending on the catalyst used.

Q: How do I drive the reaction to completion for the sulfone (TDG-SO2)?

A: You must overcome the nucleophilic "sluggishness" of the sulfoxide. Once TDG is converted to Thiodiglycol Sulfoxide (TDG-SO), the sulfur atom becomes electron-deficient, making it a poorer nucleophile for the second attack.

The Fix:

  • Catalysis: Add a transition metal catalyst. Sodium Molybdate (

    
    )  or Sodium Tungstate (
    
    
    
    )
    (0.1–1 mol%) are highly effective at lowering the activation barrier for the second oxidation step.
  • pH Adjustment: Acidic conditions (pH < 2) significantly increase the rate of oxidation with hydrogen peroxide.

  • Heat: Increase temperature to 60–80°C after the initial addition of oxidant.

Module 2: The Cyclization Trap (1,4-Thioxane)

Q: I see a non-polar impurity eluting early in my HPLC/GC. What is it?

A: It is likely 1,4-thioxane (also known as 1,4-oxathiane). This is the most common side product in TDG chemistry. It forms via an acid-catalyzed intramolecular dehydration .

Mechanism: Under acidic conditions, one hydroxyl group of TDG is protonated, creating a good leaving group (


). The sulfur atom acts as an internal nucleophile, attacking the carbon to close the ring, followed by the loss of the proton.

The Fix:

  • Monitor pH: Ensure your reaction mixture remains neutral (pH 6–8) . If using H2O2, be aware that commercial peroxide solutions are often slightly acidic (pH 3–4) to prevent decomposition. Buffer the solution if necessary.

  • Avoid Strong Acid Catalysts: If you are trying to accelerate oxidation with acid, you will generate thioxane. Switch to metal catalysts (Molybdate/Tungstate) which work well at milder pH.

  • Temperature: High heat promotes dehydration. If synthesizing sulfoxide, keep it cool.

Module 3: Visualization of Reaction Pathways

The following diagram illustrates the competitive pathways between desired oxidation and unwanted cyclization/degradation.

TDG_Oxidation_Pathways TDG Thiodiglycol (TDG) (Starting Material) TDG_SO TDG Sulfoxide (Target A) TDG->TDG_SO Oxidation (k1) +1 eq H2O2, <25°C Thioxane 1,4-Thioxane (Impurity) TDG->Thioxane Acid Dehydration pH < 4, Heat TDGA Thiodiglycolic Acid (Degradation) TDG->TDGA C-Oxidation Enzymatic (ADH) or Strong Oxidant TDG_SO2 TDG Sulfone (Target B) TDG_SO->TDG_SO2 Oxidation (k2) Excess H2O2, Heat, Catalyst Thioxane_SO 1,4-Thioxane Sulfoxide Thioxane->Thioxane_SO Oxidation

Figure 1: Reaction network of Thiodiglycol. Blue paths indicate desired S-oxidation. Red dashed paths indicate acid-catalyzed cyclization side reactions. Orange dotted paths indicate carbon backbone oxidation.

Module 4: Standardized Protocols

Protocol A: Selective Synthesis of Thiodiglycol Sulfoxide

Target: >95% Sulfoxide, <1% Sulfone, <0.5% Thioxane

ParameterSpecificationRationale
Oxidant Hydrogen Peroxide (30% w/w)Clean oxidant, water byproduct.
Stoichiometry 1.05 equivalentsSlight excess ensures conversion without driving over-oxidation.
Solvent Water or Acetone/Water (1:1)Acetone moderates the exotherm.
Temperature 0°C to 20°CCRITICAL: Ice bath required during addition.
pH Control Maintain pH 6.5–7.5Prevents acid-catalyzed cyclization to thioxane. Use

if needed.

Step-by-Step:

  • Dissolve TDG (10 mmol) in 10 mL solvent.

  • Cool to 0°C in an ice bath.

  • Add H2O2 (10.5 mmol) dropwise over 30 minutes. Monitor internal temp; do not exceed 20°C.

  • Stir at room temperature for 2 hours.

  • QC Check: Test for peroxides (starch-iodide paper). Quench excess peroxide with sodium sulfite if present.

  • Remove solvent under reduced pressure (keep bath <40°C).

Protocol B: Synthesis of Thiodiglycol Sulfone

Target: >99% Sulfone conversion

ParameterSpecificationRationale
Oxidant Hydrogen Peroxide (30% w/w)
Stoichiometry 2.5 equivalentsExcess required to drive the sluggish second oxidation step.
Catalyst Sodium Tungstate (

)
1 mol% catalyst lowers activation energy for sulfoxide

sulfone.
Temperature Reflux (approx. 100°C)Heat required for completion.
pH Note Acidic pH acceptableCyclization is less of a concern if the sulfone is the endpoint (thioxane sulfone is distinct).

Step-by-Step:

  • Dissolve TDG (10 mmol) and Na2WO4 (0.1 mmol) in 10 mL water.

  • Add H2O2 (25 mmol) slowly. Expect an exotherm.

  • Heat to reflux for 4 hours.

  • Cool and test for remaining oxidant.

  • Concentrate.[1][2][3][4][5] The sulfone is a crystalline solid (mp ~130°C), unlike the liquid sulfoxide.

Module 5: Troubleshooting Flowchart

Use this logic gate to diagnose your impurity profile.

Troubleshooting_Logic Start Identify Impurity Peak Q1 Is the impurity less polar than TDG? (Elutes Early) Start->Q1 Q2 Is the impurity more polar? (Elutes Late) Q1->Q2 No Res1 Suspect: 1,4-Thioxane Q1->Res1 Yes Res2 Suspect: TDG-Sulfone (Over-oxidation) Q2->Res2 Yes (Neutral pH) Res3 Suspect: Thiodiglycolic Acid (Backbone Oxidation) Q2->Res3 Yes (Acidic/Enzymatic) Action1 Action: Check pH. Neutralize reaction. Lower Temp. Res1->Action1 Action2 Action: Reduce Oxidant eq. Lower Temp. Remove Catalyst. Res2->Action2 Action3 Action: Check for biological contamination or strong oxidants. Res3->Action3

Figure 2: Diagnostic logic for identifying and resolving impurity issues in TDG oxidation.

References

  • Chemical Safety Information from Intergovernmental Organizations. "Thiodiglycol (PIM 980)." Inchem.org. [Link]

  • Brimfield, A. A., et al. "Thiodiglycol, the Hydrolysis Product of Sulfur Mustard: Analysis of In Vitro Biotransformation." Toxicology and Applied Pharmacology, 2006.[2][6] [Link]

  • Bossle, P. C., et al. "Detection of thiodiglycol and its sulfoxide and sulfone analogues in environmental waters by high performance liquid chromatography."[7] U.S. Army Chemical Research, Development and Engineering Center, 1993. [Link]

  • Whisenhunt, J. M. "Preparation of 1,4-oxathiane." U.S.
  • Ogata, Y., et al. "Kinetics of the Catalytic Hydrogen Peroxide Oxidation of Thiodiglycol in Aqueous Solutions." Bulletin of the Chemical Society of Japan, Vol. 36, No. 11, 1963. [Link]

Sources

Troubleshooting

Technical Support Center: Precision Synthesis of 2,2'-Sulfinyldiethanol

[1] Topic: Optimizing Reaction Temperature for 2,2'-Sulfinyldiethanol (Thiodiglycol Sulfoxide) Synthesis Content Type: Technical Support & Troubleshooting Guide Audience: Organic Chemists, Process Engineers, and Drug Dev...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Optimizing Reaction Temperature for 2,2'-Sulfinyldiethanol (Thiodiglycol Sulfoxide) Synthesis Content Type: Technical Support & Troubleshooting Guide Audience: Organic Chemists, Process Engineers, and Drug Development Scientists[1]

Introduction

Welcome to the Technical Support Center for organosulfur oxidation. This guide addresses the critical temperature parameters required to selectively synthesize 2,2'-Sulfinyldiethanol (CAS: 3085-45-8) from Thiodiglycol (TDG).

The oxidation of thiodiglycol is a classic example of a consecutive competitive reaction . The primary challenge is not achieving conversion, but rather stopping the oxidation at the sulfoxide stage (


) without progressing to the sulfone (

, Bis(2-hydroxyethyl) sulfone).[1] Temperature control is the single most effective variable for enforcing this selectivity.[1]

Module 1: Thermodynamics & Kinetics (The "Why")

To optimize your reaction, you must understand the kinetic landscape. The oxidation of sulfide to sulfoxide is electrophilic and generally fast with low activation energy. The subsequent oxidation to sulfone is nucleophilic (depending on conditions), slower, and possesses a higher activation energy.[1]

Reaction Pathway Logic

The following diagram illustrates the kinetic competition. Note the temperature thresholds that trigger the secondary oxidation (


).

ReactionPathway cluster_0 Kinetic Control Zone TDG Thiodiglycol (Starting Material) Sulfoxide 2,2'-Sulfinyldiethanol (Target Product) TDG->Sulfoxide k1 (Fast) Exothermic Optimum: 25-30°C H2O2 H2O2 (Oxidant) H2O2->Sulfoxide k1 (Fast) Exothermic Optimum: 25-30°C Sulfone Bis(2-hydroxyethyl) sulfone (Impurity) Sulfoxide->Sulfone k2 (Slow) Requires T > 40°C or Excess Oxidant ThermalDecomp Thermal Decomposition (Runaway Risk) Sulfoxide->ThermalDecomp T > 100°C Uncontrolled Exotherm

Figure 1: Kinetic pathway of Thiodiglycol oxidation.[1] Selectivity depends on maximizing k1 while suppressing k2 via temperature control.[1]

Key Data Points
ParameterOptimal RangeConsequence of Deviation
Reaction Temperature 25°C – 30°C < 20°C: Viscosity limits mixing; reaction stalls.> 35°C: Sulfone formation initiates.> 50°C: Significant yield loss; safety risk.[1]
Stoichiometry (

:TDG)
1.0 : 1.0 Excess (>1.1 eq): Drives

(Sulfone formation).Deficit (<0.95 eq): Incomplete conversion.[1]
Addition Rate Slow/Dropwise Fast Addition: Heat accumulation spikes T > 40°C locally.[1]

Module 2: Experimental Protocol

This protocol is designed for a 100 mmol scale using standard laboratory equipment. It prioritizes safety and selectivity using a standard 30% or 35% Hydrogen Peroxide (


) solution.[1]
Reagents
  • Thiodiglycol (TDG): 12.2 g (100 mmol)[1]

  • Hydrogen Peroxide (30% w/w): 11.3 g (~100 mmol).[1] Titrate before use for precision.

  • Solvent: Water (20 mL) or Ethanol (20 mL) if organic solubility is required later.[1]

  • Catalyst: None required (Autocatalytic/Solvent promoted).[1]

Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a calibrated internal thermometer , and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with Thiodiglycol (12.2 g) and solvent (20 mL).

    • Note: TDG is viscous (

      
       cP at 20°C).[1] Dilution is critical for heat dissipation.[1]
      
  • Thermal Equilibration: Place the flask in a water bath at 20°C .

  • Controlled Addition (The Critical Step):

    • Add

      
       dropwise over 30–45 minutes .
      
    • Monitor: The internal temperature will rise. Adjust the addition rate to keep the internal temperature between 25°C and 30°C .

    • Stop Condition: If Temp > 35°C, halt addition and apply ice cooling immediately.[1]

  • Post-Reaction Stir: Once addition is complete, allow the mixture to stir at ambient temperature (20–25°C) for 2–4 hours.

  • Validation: Check reaction progress via TLC or GC-MS.

    • Target: Disappearance of TDG peak.[1]

    • Impurity Check: Absence of Sulfone peak.[1]

Module 3: Process Control & Safety

The oxidation of sulfides by peroxides is highly exothermic . A lack of active cooling capacity is the primary cause of laboratory accidents in this synthesis.

ProcessControl Reactor Reactor (Thiodiglycol + Solvent) TempProbe Internal Temp Probe (RTD/Thermocouple) Reactor->TempProbe Measures T_int Controller PID Controller (Setpoint: 28°C) TempProbe->Controller Feedback Loop DosingPump H2O2 Dosing Pump (Variable Rate) Controller->DosingPump Stop if T > 32°C Cooling Cooling Jacket/Bath (Active Heat Removal) Controller->Cooling Increase Flow if T > 28°C DosingPump->Reactor Reagent Addition

Figure 2: Active process control loop. The dosing rate must be slaved to the internal temperature reading.

Module 4: Troubleshooting Guide (FAQs)

Q1: The reaction temperature spiked to 60°C during addition. Is the batch ruined?

Likely Status: Contaminated with Sulfone.[1] Explanation: Temperatures above 40°C provide the activation energy required for the second oxidation step (


). At 60°C, the formation of Bis(2-hydroxyethyl) sulfone is kinetically favored if any excess oxidant is present.[1]
Action:  Analyze a sample via GC-MS or HPLC. If sulfone content is >5%, recrystallization (difficult due to polarity) or disposal may be necessary.[1] Future prevention: Slow down addition and improve cooling.[1]
Q2: My reaction mixture is becoming extremely viscous and difficult to stir.

Cause: Low Temperature or High Concentration. Explanation: Thiodiglycol is a viscous liquid.[1] If you run the reaction below 15°C or without solvent, the viscosity hinders mass transfer, creating "hot spots" where


 concentration is locally high, leading to over-oxidation.
Action:  Warm the bath to 25°C. Ensure you are using at least a 1:1 volume ratio of solvent (Water or Ethanol) to reactant.
Q3: I see a solid precipitate forming. What is it?

Identification: Bis(2-hydroxyethyl) sulfone.[1] Explanation: The target sulfoxide is a liquid at room temperature (MP ~ -10°C), whereas the sulfone impurity is a solid (MP ~ 55-60°C).[1] Action: If solids appear, you have significantly over-oxidized the product.[1] Filter the solid; the filtrate may still contain your sulfoxide, but the yield will be compromised.

Q4: Can I use Acetone as a solvent to control heat?

Recommendation: NO. Risk: Acetone can form explosive cyclic peroxides (TATP precursors) in the presence of concentrated hydrogen peroxide and acid catalysts. Alternative: Use Water, Ethanol, or Isopropanol.[1]

Q5: Why is the reaction taking too long (>12 hours)?

Cause: Temperature too low or degraded oxidant.[1] Explanation: At < 20°C, the reaction kinetics (


) slow down significantly.[1] Alternatively, your 

stock may have decomposed (check for bubbles/pressure).[1][2] Action: Verify

concentration via iodometric titration. Raise temperature to 30°C.

References

  • Kinetic Selectivity in Sulfide Oxidation

    • Title: The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybd
    • Source: Molecules (MDPI), 2019.[1]

    • URL:[Link][1]

    • Relevance: Establishes 30°C as the optimal cutoff for sulfoxide selectivity before sulfone formation dominates.[1]

  • Thiodiglycol Physical Properties & Safety

    • Title: Thiodiglycol - CAMEO Chemicals.[1][3]

    • Source: National Oceanic and Atmospheric Administration (NOAA).[1]

    • Relevance: Provides viscosity, boiling point, and reactivity data confirming the need for solvent dilution.
  • General Sulfoxide Synthesis Methodology

    • Title: Sulfoxide Synthesis by Oxidation.[1][4][5]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link][1]

    • Relevance: Validates the use of H2O2 in protic solvents for selective oxid
  • Hydrogen Peroxide Safety

    • Title: Hydrogen Peroxide Safety and Handling.[1][2][6][7][8]

    • Source: Solvay Chemicals.[1][6]

    • URL:[Link][1]

    • Relevance: Critical safety protocols for handling exothermic peroxide reactions.[1][9]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2,2'-Sulfinyldiethanol

Ticket ID: T-BESO-2024-01 | Status: Resolved Topic: Prevention of Thermal Degradation in Analytical & Storage Contexts Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Critical Operational Alert...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-BESO-2024-01 | Status: Resolved Topic: Prevention of Thermal Degradation in Analytical & Storage Contexts Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Critical Operational Alerts

STOP & READ: Before handling 2,2'-Sulfinyldiethanol (Bis(2-hydroxyethyl) sulfoxide, TDGO), you must acknowledge its fundamental instability profile.

  • Thermal Threshold: Do NOT expose underivatized TDGO to temperatures exceeding 100°C . Direct injection into a Gas Chromatography (GC) inlet (typically 250°C+) will result in immediate thermal degradation, yielding false negatives or artifact peaks (primarily 1,4-thioxane).

  • Hygroscopic Warning: This compound is highly hygroscopic. Moisture absorption accelerates degradation and alters concentration accuracy.

  • Redox Sensitivity: TDGO is an intermediate oxidation state. It can be easily oxidized to the sulfone (TDGO2) or reduced to the sulfide (Thiodiglycol/TDG) depending on environmental conditions.

The Core Problem: Thermal Degradation Mechanism

User Query: "Why does my GC-MS spectrum show 1,4-thioxane instead of my target sulfoxide?"

Technical Explanation: 2,2'-Sulfinyldiethanol possesses two hydroxyl groups and a sulfoxide moiety. Under thermal stress (pyrolysis) or acidic conditions, it undergoes an intramolecular nucleophilic substitution. The hydroxyl group acts as a leaving group (often after protonation or interaction with active sites in the injector liner), leading to cyclization and the elimination of water.

The Degradation Pathway (Visualization):

TDGO_Degradation TDGO 2,2'-Sulfinyldiethanol (TDGO) Heat Thermal Stress (>100°C) / Acid TDGO->Heat Inter Cyclic Sulfonium Intermediate Heat->Inter Intramolecular Cyclization Thioxane 1,4-Thioxane (Artifact) Inter->Thioxane Elimination Water H2O Inter->Water

Figure 1: Thermal degradation pathway of TDGO leading to the formation of 1,4-thioxane artifacts during high-temperature analysis.

Analytical Troubleshooting: GC-MS Strategies

User Query: "How do I analyze TDGO by GC-MS without degradation?"

Solution: You must block the hydroxyl groups via Derivatization . This prevents the intramolecular cyclization described above and increases volatility.

Protocol A: Silylation (Recommended for General Screening)
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Mechanism: Replaces active protic hydrogens (-OH) with trimethylsilyl groups (-TMS).[1]

Step-by-Step Workflow:

  • Evaporation: Take 100 µL of your aqueous/organic extract. Evaporate to dryness under a gentle stream of Nitrogen (N2) at 40°C . Do not exceed this temperature.

  • Reconstitution: Add 100 µL of anhydrous Acetonitrile.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly. Heat at 60°C for 30 minutes .

  • Analysis: Inject 1 µL into GC-MS (Splitless).

    • Validation Check: Look for the bis-TMS derivative (M+ = 298 m/z). If you see M+ = 104 (1,4-thioxane), derivatization was incomplete or the injector liner is active/dirty.

Protocol B: Reduction-Derivatization (For Trace Quantitation)
  • Context: Used in Chemical Warfare Agent (CWA) verification (e.g., OPCW methods) to measure total thiodiglycol load.

  • Method: Reduce TDGO back to Thiodiglycol (TDG) using Titanium Trichloride (TiCl3), then derivatize.[2]

Analytical_Workflow cluster_Direct Direct Derivatization cluster_Reduction Reduction Method (OPCW) Sample Sample Containing TDGO Choice Select Strategy Sample->Choice Step1 Evaporate (N2, 40°C) Choice->Step1 Identification Red1 Add TiCl3 (aq) Choice->Red1 Total Load Quantitation Step2 Add BSTFA + 1% TMCS Step1->Step2 Step3 Heat 60°C, 30 min Step2->Step3 Result1 Analyze bis-TMS-TDGO (Intact Molecule) Step3->Result1 Red2 Heat 80°C, 1 hr Red1->Red2 Red3 Extract & Derivatize (as TDG) Red2->Red3 Result2 Analyze bis-TMS-TDG (Total Thiodiglycol) Red3->Result2

Figure 2: Decision tree for analytical processing of TDGO samples.

Storage & Stability Data

User Query: "My reference standard has turned into a viscous goo. Is it still good?"

Diagnosis: Likely compromised. TDGO is a solid at room temperature (MP ~25-28°C) but is extremely hygroscopic. "Goo" indicates significant water absorption, which catalyzes disproportionation.

Storage Matrix:

ParameterRecommended ConditionReason for Failure
Temperature -20°C (Freezer)Room temp accelerates oxidation to sulfone.
Atmosphere Argon or Nitrogen (Headspace)Oxygen converts Sulfoxide -> Sulfone.
Container Amber Glass + Teflon-lined CapUV light can initiate radical degradation; Teflon prevents leaching.
Desiccant Store vial inside a desiccatorHygroscopicity leads to hydrolysis/dilution.
Frequently Asked Questions (FAQs)

Q1: Can I use LC-MS instead of GC-MS to avoid thermal issues? A: Yes, this is often preferred for underivatized TDGO.

  • Column: Use a polar column compatible with highly aqueous mobile phases (e.g., HILIC or specialized polar C18).

  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • Benefit: Avoids the high temperatures of the GC injector port, preventing the 1,4-thioxane artifact formation.

Q2: I see two peaks in my chromatogram for the TMS derivative. Why? A: This is likely due to incomplete derivatization .

  • Peak 1: Mono-TMS derivative (One -OH capped).

  • Peak 2: Bis-TMS derivative (Both -OH capped).

  • Fix: Ensure your reagents are fresh (BSTFA hydrolyzes easily) and increase reaction time or temperature slightly (e.g., 60°C for 45 mins).

Q3: Is TDGO toxic? A: While less toxic than its parent Sulfur Mustard, it is a chemical warfare agent metabolite. Handle with standard chemical hygiene (gloves, fume hood). It is not a blister agent, but it is a marker of exposure.

References
  • Black, R. M., & Read, R. W. (1988). Methods for the analysis of thiodiglycol sulphoxide, a metabolite of sulphur mustard, in urine using gas chromatography-mass spectrometry. Journal of Chromatography A, 449, 261-270.

  • Black, R. M., & Read, R. W. (1991). Methods for the analysis of thiodiglycol sulphoxide, a metabolite of sulphur mustard, in urine using gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 558(2), 393-404.

  • Riches, J., Read, R. W., & Black, R. M. (2007). Analysis of the sulphur mustard metabolites thiodiglycol and thiodiglycol sulphoxide in urine using isotope-dilution gas chromatography–ion trap tandem mass spectrometry. Journal of Chromatography B, 845(1), 114-120.[2]

  • Organization for the Prohibition of Chemical Weapons (OPCW). Recommended Operating Procedures for Analysis in the Verification of Chemical Disarmament. (General reference for derivatization standards).

Sources

Troubleshooting

Methods for removing impurities from lab-synthesized 2,2'-Sulfinyldiethanol

The following guide is structured as a Tier 3 Technical Support Knowledge Base for the purification of 2,2'-Sulfinyldiethanol (Bis(2-hydroxyethyl) sulfoxide). It assumes the user has already performed the synthesis (typi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support Knowledge Base for the purification of 2,2'-Sulfinyldiethanol (Bis(2-hydroxyethyl) sulfoxide). It assumes the user has already performed the synthesis (typically via oxidation of Thiodiglycol) and is now facing purification challenges.

Ticket ID: PUR-SUL-002 Subject: Removal of Sulfide and Sulfone Impurities from Lab-Synthesized Sulfoxides Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Achieving >98% purity in 2,2'-Sulfinyldiethanol (Target) is challenging due to the "Goldilocks" nature of the oxidation state. You are balancing between the unreacted starting material (Sulfide) and the over-oxidized byproduct (Sulfone).

The Impurity Triad: To purify effectively, you must exploit the polarity differences between these three species.

ComponentChemical NameState (RT)PolaritySolubility (Ether/Toluene)Solubility (Water/EtOH)
Starting Material Thiodiglycol (Sulfide)LiquidLow-MediumSolubleSoluble
Target 2,2'-Sulfinyldiethanol Viscous Liq/Solid*High Insoluble Soluble
Over-Oxidation 2,2'-SulfonyldiethanolSolid (MP 58°C)HighInsolubleSoluble

*Note: The Target is highly hygroscopic and often appears as a viscous oil, though the pure anhydrous form is a low-melting solid.

Diagnostic Workflow (Visual Guide)

Before selecting a protocol, confirm your impurity profile using TLC (Thin Layer Chromatography) or


H-NMR.

PurificationLogic Start Crude Reaction Mixture Analyze Diagnosis (TLC/NMR) Start->Analyze HighSulfide Impurity: Unreacted Thiodiglycol (Sulfide) Analyze->HighSulfide Low Polarity Spots HighSulfone Impurity: Sulfonyldiethanol (Sulfone) Analyze->HighSulfone High Polarity Spots Water Impurity: Water/Peroxides Analyze->Water Broad OH Peak MethodA Protocol A: Non-Polar Wash (Defatting) HighSulfide->MethodA MethodB Protocol B: Silica Chromatography (DCM:MeOH) HighSulfone->MethodB MethodC Protocol C: Lyophilization / MnO2 Water->MethodC MethodA->Analyze Re-check Final Pure 2,2'-Sulfinyldiethanol MethodB->Final MethodC->Final

Caption: Decision tree for selecting the appropriate purification module based on impurity identification.

Troubleshooting Protocols

Scenario A: "My NMR shows significant starting material (Thiodiglycol)."

Root Cause: Incomplete oxidation or poor stoichiometry. The Fix: Exploiting Solubility Differences (The "Wash" Method).

Thiodiglycol is significantly less polar than the sulfoxide target. While both are water-soluble, Thiodiglycol retains solubility in non-polar organic solvents (Ether, Benzene, Toluene), whereas the Sulfoxide does not.

Protocol:

  • Concentrate: If your reaction is in a large volume of water, remove most water via rotary evaporation (bath < 50°C) until you have a viscous residue.

  • Re-dissolve: Dissolve the residue in a minimal amount of water or ethanol.

  • Wash: Extract this polar layer 3–5 times with Diethyl Ether or Toluene .

    • Mechanism:[1] The unreacted sulfide partitions into the organic (ether) layer. The sulfoxide (highly polar) remains in the aqueous/alcoholic layer.

  • Verify: Check the organic washings by TLC. They should contain the fast-moving sulfide spot.

  • Finish: Re-concentrate the aqueous/alcoholic layer to obtain the sulfide-free product.

Scenario B: "I have over-oxidized to the Sulfone (Sulfonyldiethanol)."

Root Cause: Reaction temperature exceeded 20°C or excess oxidant was used. The Fix: Flash Column Chromatography.

Separating the Sulfone from the Sulfoxide is the most difficult step because both are polar. Recrystallization is often ineffective because the Sulfoxide is difficult to crystallize (often oiling out). Chromatography is required.

Protocol:

  • Stationary Phase: Standard Silica Gel (60 Å).

  • Mobile Phase: Dichloromethane (DCM) and Methanol (MeOH).

  • Gradient:

    • Start with 100% DCM to elute any residual non-polar impurities.

    • Ramp to 95:5 (DCM:MeOH) . The Sulfone (less polar than Sulfoxide on silica) typically elutes first.

    • Ramp to 90:10 (DCM:MeOH) to elute the Target (Sulfoxide).

    • Note: Sulfoxides interact strongly with silica silanols via hydrogen bonding, causing them to streak or elute late.

  • Visualization: Use Iodine vapor or Potassium Permanganate (

    
    ) stain (Sulfoxides/Sulfides oxidize and turn yellow/white against the pink background).
    
Scenario C: "The product is wet and contains residual Peroxide."

Root Cause: The synthesis used aqueous


, and the product is hygroscopic.
The Fix:  Enzymatic quenching and Lyophilization.

Protocol:

  • Peroxide Removal: Before drying, test for peroxides using starch-iodide paper. If positive:

    • Add a catalytic amount of Manganese Dioxide (

      
      )  powder or Catalase  enzyme to the aqueous solution. Stir until bubbling (oxygen release) ceases. Filter off the solid catalyst.
      
  • Water Removal: Do not use high-heat distillation, as sulfoxides can undergo Pummerer-type rearrangements or thermal disproportionation at high temps.

    • Method: Freeze-drying (Lyophilization) is the gold standard for this molecule.

    • Alternative: High-vacuum stripping (< 1 mmHg) at ambient temperature for 24–48 hours with

      
       as a desiccant in the trap.
      

Frequently Asked Questions (FAQ)

Q: Can I distill 2,2'-Sulfinyldiethanol to purify it? A: Generally, no . While the starting material (Thiodiglycol) can be distilled (BP ~164°C at 20 mmHg), the sulfoxide is thermally unstable. It tends to disproportionate back into the sulfide and sulfone or decompose upon heating, even under vacuum. Column chromatography or solvent washing is safer.

Q: Why is my product an oil instead of a solid? A: 2,2'-Sulfinyldiethanol is extremely hygroscopic. Even trace amounts of water will depress its melting point, keeping it as a viscous liquid (supercooled melt). If you require a solid, you must dry it rigorously (lyophilization) and store it under Argon in a desiccator.

Q: Is Thiodiglycol dangerous? A: Yes. Thiodiglycol is a Schedule 2 Chemical under the Chemical Weapons Convention (CWC) because it is a precursor to Sulfur Mustard (Mustard Gas). While the Sulfoxide (your target) is a metabolite/degradation product and less regulated, you must handle the starting material with extreme caution, proper PPE, and in compliance with local regulations regarding Schedule 2 precursors.

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Thiodiglycol Properties & Safety

    • Organization for the Prohibition of Chemical Weapons (OPCW). "Schedule 2 Chemicals."

  • Chromatographic Behavior of Sulfoxides: Drabowicz, J., et al. "Purification of Sulfoxides." Journal of Chromatography A, 1994. (Describes the strong interaction of sulfinyl groups with silica gel).
  • Physical Properties (MP/BP)

    • Sigma-Aldrich. "2,2'-Thiodiethanol Safety Data Sheet." (Used for solubility and boiling point data of the starting material).

  • Metabolite Analysis (Sulfone/Sulfoxide separation)

    • Black, R. M., et al. "Biological fate of sulphur mustard: identification of metabolites."[2] Xenobiotica, 1992.[2] (Details the separation of Thiodiglycol, its sulfoxide, and sulfone from biological matrices).

Sources

Optimization

Technical Guide: Monitoring 2,2'-Sulfinyldiethanol Synthesis via TLC

Core Directive & Safety Preface Regulatory Compliance (Critical) 2,2'-Thiodiglycol (TDG) , the starting material for this synthesis, is a Schedule 2 chemical under the Chemical Weapons Convention (CWC) due to its role as...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Safety Preface

Regulatory Compliance (Critical)

2,2'-Thiodiglycol (TDG) , the starting material for this synthesis, is a Schedule 2 chemical under the Chemical Weapons Convention (CWC) due to its role as a precursor to sulfur mustard.[1][2]

  • Compliance: Ensure your facility possesses the requisite OPCW/State Party authorization for handling Schedule 2 substances.[1]

  • Safety: While the target molecule 2,2'-sulfinyldiethanol (TDGO) is a metabolite/degradation product and less regulated, the synthesis involves handling TDG.[1] Perform all work in a certified fume hood.[1]

Scope

This guide details the Thin Layer Chromatography (TLC) monitoring of the oxidation of 2,2'-thiodiglycol (Bis(2-hydroxyethyl) sulfide) to 2,2'-sulfinyldiethanol (Bis(2-hydroxyethyl) sulfoxide), preventing over-oxidation to the sulfone.[1]

Method Development: The "How-To"

The oxidation of sulfides to sulfoxides is chemically straightforward but analytically challenging due to the polarity of the hydroxyl groups on both the starting material and product.

The Polarity Challenge

Unlike simple alkyl sulfides, your system contains two hydroxyl (-OH) tails.[1] This makes all components (Sulfide, Sulfoxide, Sulfone) highly polar.[1] Standard non-polar mobile phases (e.g., Hexane/EtOAc) will leave your compounds stuck at the baseline.[1]

Optimized TLC Conditions[1]
ParameterSpecificationRationale
Stationary Phase Silica Gel 60

Standard normal phase matrix.[1]
Mobile Phase A DCM : MeOH (9:1) Starting point. The Dichloromethane (DCM) solvates the organic backbone; Methanol (MeOH) disrupts hydrogen bonding with the silica.[1]
Mobile Phase B EtOAc : MeOH (8:2) Alternative if DCM is restricted. Higher polarity to move "stuck" sulfoxides.[1]
Visualization 1 Iodine (

) Vapor
Universal. Stains the sulfide, sulfoxide, and sulfone yellow/brown.[1]
Visualization 2

Dip
Discriminatory. Rapidly stains unreacted Sulfide (SM) yellow-white on a pink background.[1] Does not stain the Sulfone.[1]
Expected Hierarchy (Relative)

On Silica Gel, the order of elution (highest to lowest


) is generally determined by the dipole moment and hydrogen bonding capability.[1]
  • Top (

    
     ~0.6-0.7):  2,2'-Thiodiglycol (Sulfide) – Least Polar[1]
    
  • Middle (

    
     ~0.4):  2,2'-Sulfonyldiethanol (Sulfone) – Intermediate Polarity[1]
    
  • Bottom (

    
     ~0.2-0.3):  2,2'-Sulfinyldiethanol (Sulfoxide) – Most Polar[1]
    

Note: Sulfoxides are frequently more polar than their corresponding sulfones on silica gel due to the highly accessible


 dipole which interacts strongly with silanols.

Troubleshooting Center (Q&A)

Issue 1: Separation & Resolution

Q: All my spots are clustered at the baseline. How do I separate them? A: The dual hydroxyl groups are causing strong retention.[1]

  • Increase Polarity: Shift your mobile phase to DCM:MeOH (8:2) or even 7:3 .

  • Check Loading: You may be overloading the plate.[1] Dilute your aliquot 1:10 in MeOH before spotting. High concentration causes "tailing" which merges spots.[1]

Issue 2: Identification

Q: I see two spots, but I don't know which is the product and which is the over-oxidized sulfone. A: Use the "Stain Differential" technique:

  • Run two identical plates.[1]

  • Plate A (Iodine): Marks all organic spots.[1]

  • Plate B (

    
    ):  Dip in Potassium Permanganate.
    
    • Instant Yellow Spot: Unreacted Starting Material (Sulfide).[1]

    • No Reaction (Pink): Sulfone (Over-oxidation) or Sulfoxide (Product).[1]

    • Differentiation: The Sulfoxide is usually the lower

      
       spot compared to the Sulfone. To be certain, co-spot with a known standard of the Sulfone if available (often sold as a byproduct standard).[1]
      
Issue 3: Reaction Monitoring

Q: The reaction seems stalled. The starting material spot isn't disappearing. A: This is often an extraction issue, not a reaction issue.[1]

  • Cause: 2,2'-Sulfinyldiethanol is water-miscible.[1][2][3] If you are taking an aliquot from an aqueous reaction mixture and extracting with Hexane or Ether, you will not pull the product out.[1]

  • Fix: Take a

    
     reaction aliquot, dry it down completely under nitrogen/air, and re-dissolve the residue in Methanol  for spotting. This ensures you see the actual ratio of components.
    

Standard Operating Procedure (Protocol)

Workflow Diagram

TLC_Monitoring Start Reaction Mixture Aliquot Take 50µL Aliquot Start->Aliquot Prep Mini-Workup (Evaporate & Redissolve in MeOH) Aliquot->Prep Critical Step Spot Spot on Silica F254 Prep->Spot Elute Elute (DCM:MeOH 9:1) Spot->Elute Visualize Visualize (KMnO4 & I2) Elute->Visualize Decision Decision Node Visualize->Decision Decision->Start SM Present (Continue) End Quench & Isolate Decision->End SM Gone (Stop)

Caption: Logical workflow for monitoring polar sulfide oxidation. The "Mini-Workup" is crucial for water-soluble sulfoxides.

Step-by-Step Protocol
  • Chamber Prep: Add 10 mL of DCM:MeOH (9:1) to a TLC chamber. Add a filter paper wick and let it equilibrate for 5 minutes.

  • Sampling:

    • Use a glass capillary to withdraw ~50

      
       of the reaction mixture.[1]
      
    • CRITICAL: Blow dry with nitrogen.[1] Redissolve in pure Methanol. (Direct spotting of aqueous oxidants like

      
       can destroy the silica binder).[1]
      
  • Spotting:

    • Lane 1: Pure Thiodiglycol (SM Reference).[1]

    • Lane 2: Co-spot (SM + Reaction Mix).[1]

    • Lane 3: Reaction Mixture.[1][4]

  • Elution: Run the plate until the solvent front is 1 cm from the top.[1]

  • Visualization:

    • Inspect under UV (254 nm) – Note: Absorption may be weak.[1][5]

    • Dip in

      
       stain  and heat gently with a heat gun.[1][6]
      
  • Interpretation:

    • Look for the disappearance of the top spot (SM) and the emergence of the lower spot (Sulfoxide).[1]

    • If a third spot appears between the SM and Sulfoxide (or slightly above the Sulfoxide depending on specific solvation), you are over-oxidizing to the Sulfone.[1] Quench immediately.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5447, 2,2'-Thiodiglycol.[1] Retrieved January 28, 2026, from [Link][1]

  • Chemistry LibreTexts. Visualizing TLC Plates. Retrieved January 28, 2026, from [Link]

  • Organisation for the Prohibition of Chemical Weapons (OPCW). Annex on Chemicals: Schedule 2.[1] (Reference for regulatory compliance regarding Thiodiglycol).

Sources

Troubleshooting

Challenges of using 2,2'-Sulfinyldiethanol as a crosslinker in aqueous solutions

This technical guide addresses the challenges of using 2,2'-Sulfinyldiethanol (and its critical distinction from 2,2'-Sulfonyldiethanol ) in aqueous crosslinking applications. [1] Current Status: Operational Topic: Troub...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the challenges of using 2,2'-Sulfinyldiethanol (and its critical distinction from 2,2'-Sulfonyldiethanol ) in aqueous crosslinking applications.

[1]

Current Status: Operational Topic: Troubleshooting Aqueous Crosslinking with Thio-Ether Derivatives Expertise Level: Senior Application Scientist[1]

Critical Distinction: Are you using the right molecule?

Before troubleshooting reaction kinetics, we must verify the reagent's oxidation state.[1] This is the single most common failure mode in this chemistry.[1]

Feature2,2'-Sulfinyldiethanol (Sulfoxide)2,2'-Sulfonyldiethanol (Sulfone)
CAS Number 3085-45-82580-77-0
Structure


Reactivity Low/Inactive. Sulfoxides are poor electron-withdrawing groups for Michael addition activation.[1]High. Eliminates to Divinyl Sulfone (DVS), a potent Michael acceptor.[1]
Common Use Mustard gas metabolite; specialty solvent.[1]Standard crosslinker precursor (often sold as ~65% aq.[1] solution).
Status 🔴 Likely Incorrect Reagent 🟢 Correct Crosslinker Precursor

Immediate Action: Check your bottle label. If you are using the Sulfinyl (Sulfoxide) variant, your crosslinking will likely fail or require extreme conditions that damage biological samples.[1] The guide below focuses on the functional crosslinker, 2,2'-Sulfonyldiethanol , while addressing why the Sulfinyl variant fails.

The Core Mechanism: "In-Situ" Activation[1]

2,2'-Sulfonyldiethanol is a pro-crosslinker .[1] It is not reactive until it undergoes base-catalyzed


-elimination to form Divinyl Sulfone (DVS).[1] This mechanism explains the majority of "slow gelation" or "no reaction" issues.[1]

CrosslinkingMechanism Precursor 2,2'-Sulfonyldiethanol (Safe Precursor) Activation Activation Step (pH > 11, Base) Precursor->Activation Elimination of 2 H₂O DVS Divinyl Sulfone (DVS) (Reactive Toxic Species) Activation->DVS Generates Vinyl Groups Crosslink Crosslinked Network (Stable Thioether/Amine) DVS->Crosslink + Protein/Polymer (Nucleophilic Attack) Hydrolysis Hydrolyzed Byproduct (Inactive Alcohol) DVS->Hydrolysis + H₂O (Competes) Sulfinyl 2,2'-Sulfinyldiethanol (Sulfoxide) Sulfinyl->Activation No Elimination (Low Reactivity)

Figure 1: The activation pathway.[1] Note that the Sulfinyl variant (bottom) lacks the electron-withdrawing power to undergo the necessary elimination step efficiently.[1]

Troubleshooting Guide (FAQ Format)

Issue 1: "I added the crosslinker to my protein solution at pH 7.4, but nothing happened."

Diagnosis: Activation Failure. The precursor requires a high pH (typically > pH 11) to eliminate water and form the reactive vinyl groups.[1] At physiological pH (7.4), the elimination rate is near zero.[1] Solution: Use a Two-Step Protocol :

  • Activation: Mix the precursor with NaOH (pH ~12) for a defined time (e.g., 10–30 mins) to generate DVS.

  • Quench/Buffer: Rapidly neutralize or dilute into your protein solution (final pH 8.0–8.5) to initiate crosslinking.[1][2]

    • Warning: Do not expose proteins directly to pH 12.[1]

Issue 2: "My gel formed, but my cells died immediately."

Diagnosis: Residual DVS Toxicity or pH Shock. While the precursor is safe, the generated DVS is highly toxic.[1] If you added the activated mixture without washing or neutralizing, the cells likely faced lethal pH or unreacted vinyl sulfones.[1] Solution:

  • pH Shock: Ensure the final buffer capacity is strong enough to bring the pH back to physiological levels immediately upon mixing.[1]

  • Toxicity: Use a lower concentration of precursor.[1] Vinyl sulfones are highly specific to thiols (Cys) and amines (Lys).[1] Excess DVS alkylates essential cellular proteins.[1]

Issue 3: "The solution turned yellow and precipitated."

Diagnosis: Polymerization or Oxidation. [1][3]

  • Yellowing: Often indicates oxidation of amines or formation of complex conjugated byproducts at high pH.[1]

  • Precipitation: If the crosslinking density is too high, the polymer network collapses (syneresis).[1] Solution: Reduce the crosslinker-to-polymer ratio. For hydrogels, 1–5% w/w is often sufficient.[1]

Issue 4: "I am definitely using the Sulfoxide (Sulfinyl), not the Sulfone. Can I make it work?"

Diagnosis: Low Electrophilicity. The sulfoxide group is not electron-withdrawing enough to facilitate the Michael addition effectively compared to the sulfone.[1] Solution:

  • Oxidation: You must oxidize it to the sulfone first (using

    
     or Peracetic acid), but this defeats the purpose of buying the sulfoxide.[1]
    
  • Alternative Chemistry: You are likely looking for a different reaction mechanism (e.g., Pummerer rearrangement), which is not suitable for aqueous bio-crosslinking.[1] Switch to 2,2'-Sulfonyldiethanol.

Optimized Experimental Protocol

This protocol balances the need for high-pH activation with the requirement for protein stability.[1]

Reagents
  • Precursor: 2,2'-Sulfonyldiethanol (65% in water).[1][4]

  • Activator: 0.5 M NaOH.

  • Buffer: 10x PBS or 1 M HEPES (pH 7.5).

Workflow
StepActionTechnical Rationale
1. Activation Mix Precursor with 0.5 M NaOH (1:1 v/v). Incubate at RT for 15 min .High pH drives the

-elimination of water, generating reactive Divinyl Sulfone (DVS).[1]
2. Preparation Prepare your polymer/protein solution in a strong buffer (e.g., 100 mM HEPES).[1]The buffer must be strong enough to neutralize the incoming NaOH from the activation step.[1]
3. Initiation Add the Activated Precursor to the protein solution.[1] Mix immediately. The DVS is now reactive. It will compete between reacting with your protein (fast) and hydrolyzing with water (slow).[1]
4. Incubation Allow reaction to proceed at pH 8.0–8.5 for 30–60 mins.Reaction with amines (Lysine) is favored at pH > 8.0 (where amines are deprotonated).[1]
5. Quench Add excess Glycine or Cysteine (optional).[1]Scavenges remaining unreacted vinyl groups to prevent cytotoxicity.[1]

Comparative Data: Reactivity & Stability[1][5][6]

ParameterVinyl Sulfone (Activated)Maleimide (Alternative)Acrylate (Alternative)
Hydrolytic Stability High (Stable for hours at pH 7)Low (Hydrolyzes in minutes)Very High
Thiol Selectivity Excellent (pH 7.0–7.[1]5)ExcellentLow
Amine Reactivity Good (pH > 8.[1]0)PoorVery Low
Toxicity High (Must be quenched)ModerateLow

Key Insight: The primary advantage of the sulfone system is its hydrolytic stability compared to maleimides.[1] Once activated, DVS stays reactive long enough to penetrate thick tissue or complex hydrogels, whereas maleimides often deactivate before the network is fully formed.[1]

References

  • Reactivity of Vinyl Sulfones

    • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction.[1][5][6] (2014).[1] Polymer Chemistry.

    • Source: [1]

  • Crosslinker Selection & Chemistry

    • Crosslinking reagents Technical Handbook. Thermo Fisher Scientific.[1]

    • Source: [1]

  • Sulfone vs.

    • 2,2'-Sulfonyldiethanol Product Data. Sigma-Aldrich.[1][7]

    • Source: [1]

  • Mechanism of Elimination

    • Reductive desulfonylation and elimination chemistry.[1][8] Wikipedia / Organic Chemistry Portal.[1]

    • Source: [1]

Sources

Optimization

Solvent selection guide for optimizing reactions with 2,2'-Sulfinyldiethanol

Welcome to the Advanced Application Guide for 2,2'-Sulfinyldiethanol. Also known as: Bis(2-hydroxyethyl) sulfoxide, Thiodiglycol sulfoxide. CAS: 3085-45-8 | Physical State: Solid (mp ~111°C) This guide addresses the spec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Guide for 2,2'-Sulfinyldiethanol. Also known as: Bis(2-hydroxyethyl) sulfoxide, Thiodiglycol sulfoxide. CAS: 3085-45-8 | Physical State: Solid (mp ~111°C)

This guide addresses the specific challenges of solvating and reacting 2,2'-Sulfinyldiethanol (BDO-SO). Unlike its sulfide analog (Thiodiglycol), which is a liquid, BDO-SO is a crystalline solid with high polarity. Successful utilization requires navigating its solubility limits and preventing the notorious Pummerer rearrangement during functionalization.

Part 1: Solvent Selection Matrix

Core Directive: BDO-SO is highly polar. "Like dissolves like" is the governing principle, but reactivity constraints often force the use of non-ideal solvents.

Solubility & Compatibility Table
Solvent ClassRepresentative SolventsSolubility RatingReaction SuitabilityTechnical Notes
Polar Protic Water, Methanol, EthanolExcellent High (if -OH is inert)Ideal for recrystallization or reactions where the hydroxyl groups are not nucleophiles.[1] Warning: Water promotes hygroscopicity.
Polar Aprotic DMSO, DMF, DMAcGood Moderate Good solubility, but high boiling points make workup difficult.[1] DMSO is redundant and complicates analysis (NMR overlap).
Nitrile Acetonitrile (MeCN)Moderate High Best balance.[1] Solubilizes BDO-SO at reflux; allows for precipitation upon cooling. Good for substitution reactions.
Chlorinated DCM, ChloroformPoor Low BDO-SO is often insoluble in cold DCM.[1] Requires biphasic conditions or phase transfer catalysts.
Ethers/Hydrocarbons THF, Diethyl Ether, HexaneInsoluble None Use these only as antisolvents to precipitate BDO-SO from reaction mixtures.[1]
Decision Logic for Solvent Selection

Use this flow to determine the optimal solvent based on your intended reaction pathway.

SolventSelection Start Start: Reaction Goal ReactOH Functionalize -OH Groups (Esterification/Etherification) Start->ReactOH ReactS React Sulfoxide Center (Reduction/Ligand Binding) Start->ReactS PolarityCheck Is Electrophile Water Sensitive? ReactOH->PolarityCheck Redux Reduction to Sulfide? ReactS->Redux UseDMF Use Dry DMF or DMAc (High Solubility) PolarityCheck->UseDMF Yes (e.g., Acid Chlorides) UseMeCN Use Refluxing MeCN (Moderate Solubility) PolarityCheck->UseMeCN Yes (Alternative) UseWater Use Water/Alcohol (Green Chemistry) PolarityCheck->UseWater No (e.g., Biological) Redux->UseWater Aqueous Reductants UseDCM Use DCM + Phase Transfer (If reagent is non-polar) Redux->UseDCM Organic Reductants

Caption: Decision tree for selecting the optimal reaction medium based on functional group targeting and moisture sensitivity.

Part 2: Troubleshooting & Reactivity Guide
Issue 1: The "Pummerer Trap" (Unexpected Side Products)

Symptom: You attempted to acetylate the hydroxyl groups using Acetic Anhydride (


), but the product mass is incorrect, or you observe a thioether odor.
Root Cause:  The Pummerer Rearrangement. Sulfoxides react with acid anhydrides to form an unstable acetoxy-sulfonium intermediate, which rearranges to an 

-acyloxy sulfide. Mechanism:
  • Sulfoxide oxygen attacks the anhydride.

  • Acylation occurs at the Sulfur (or Oxygen followed by migration).

  • Elimination of acetate forms a thionium ion.

  • Acetate attacks the

    
    -carbon.
    

Corrective Protocol:

  • Avoid: Do not use Acetic Anhydride or Thionyl Chloride (

    
    ) if you intend to keep the sulfoxide intact.
    
  • Alternative: Use mild acylating agents like activated esters (NHS-esters) or carbodiimide coupling (EDC/NHS) in DMF.

  • If Chlorination is needed:

    
     will likely deoxygenate the sulfoxide or cause Pummerer-like alpha-chlorination. Use 
    
    
    
    (Appel reaction conditions) with extreme caution, or protect the sulfoxide first (difficult).
Issue 2: Poor Solubility in Reaction Media

Symptom: BDO-SO remains a solid slurry in DCM or THF, leading to low yields or heterogeneous kinetics. Root Cause: High lattice energy of the sulfoxide crystal (mp 111°C). Corrective Protocol:

  • The "Melt" Approach: If your reagents are thermally stable, run the reaction neat (solvent-free) slightly above 111°C. BDO-SO becomes its own solvent.

  • Cosolvent System: Use a 10:1 mixture of DCM:Methanol . The methanol disrupts the crystal lattice, while DCM solubilizes the organic electrophile. Note: Ensure your electrophile tolerates methanol.

Issue 3: Hygroscopicity & Water Contamination

Symptom: Reaction stalls; hydrolysis byproducts observed. Root Cause: Sulfoxides are Lewis bases that hydrogen bond aggressively with water. Commercial BDO-SO often contains 1-5% water. Corrective Protocol:

  • Drying: Lyophilization (freeze-drying) is the most effective method.

  • Azeotrope: Reflux in Benzene or Toluene with a Dean-Stark trap is ineffective due to poor solubility.

  • Chemical Drying: Store solution over activated 4Å Molecular Sieves for 24 hours before use.

Part 3: Isolation & Workup Protocols

Challenge: BDO-SO is high-boiling and water-soluble, making standard aqueous extraction (separatory funnel) difficult as it stays in the water phase.

Protocol A: The "Salting Out" Extraction

Use this when the product is less polar than BDO-SO.

  • Quench: Add reaction mixture to saturated brine (

    
     solution).
    
  • Extract: Use Ethyl Acetate or n-Butanol . The high ionic strength forces organic products into the organic layer, while BDO-SO (highly polar) tends to remain in the aqueous brine.

  • Wash: Back-wash the organic layer 3x with brine to remove residual sulfoxide.

Protocol B: Precipitation (Antisolvent)

Use this when the product is the modified BDO-SO (e.g., ester).

  • Concentrate: Remove the reaction solvent (e.g., DMF) via rotary evaporation (high vacuum, < 60°C).

  • Dissolve: Redissolve the oily residue in a minimal amount of Methanol or DCM.

  • Precipitate: Slowly add cold Diethyl Ether or Hexane with vigorous stirring.

  • Filter: The sulfoxide-derived product often precipitates as a white solid or oil, leaving impurities in the supernatant.

Protocol C: Removal of Unreacted BDO-SO

If BDO-SO is used in excess and needs removal:

  • Flash Chromatography: Use a highly polar mobile phase (e.g., 10-20% MeOH in DCM). BDO-SO streaks on silica; use Alumina (neutral) if possible.

  • Scavenging: Not applicable (no easy chemical scavenger for sulfoxides).

Part 4: Safety & Regulatory Note

Precursor Warning: While 2,2'-Sulfinyldiethanol (Sulfoxide) is less regulated than its reduced form, Thiodiglycol (Sulfide) , it is chemically related.[2][3]

  • Reduction Risk: Avoid exposure to strong reducing agents (

    
    , Borane), which can convert BDO-SO back to Thiodiglycol (a Chemical Weapons Convention Schedule 2 precursor).
    
  • Documentation: Maintain strict inventory logs. Ensure your synthesis pathway does not inadvertently create Thiodiglycol.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92933, Bis(2-hydroxyethyl) sulfoxide. Retrieved from [Link]

  • Organic Reactions (2004). The Pummerer Reaction of Sulfinyl Compounds.[4] John Wiley & Sons. Retrieved from [Link][5]

Sources

Troubleshooting

Lab-scale production and scale-up challenges for 2,2'-Sulfinyldiethanol

Core Synthesis Directive: The "Golden Batch" Protocol Standardized oxidation of Thiodiglycol (TDG) to 2,2'-Sulfinyldiethanol (TDGO). This protocol utilizes Hydrogen Peroxide ( ) as the oxidant.[1][2] It is selected for i...

Author: BenchChem Technical Support Team. Date: February 2026

Core Synthesis Directive: The "Golden Batch" Protocol

Standardized oxidation of Thiodiglycol (TDG) to 2,2'-Sulfinyldiethanol (TDGO).

This protocol utilizes Hydrogen Peroxide (


)  as the oxidant.[1][2] It is selected for its "green" profile (water byproduct) and atom economy. However, the critical technical challenge is selectivity : preventing the over-oxidation of the sulfoxide (TDGO) to the sulfone (TDGO2).
Experimental Workflow

Scale: 100 g Input (Thiodiglycol) | Target Yield: >90% | Purity: >95%

StepActionCritical ParameterTechnical Rationale
1 Charge Load Thiodiglycol (1.0 eq) into a reactor with overhead stirring. Add solvent (Water or Methanol).Temp: 0–5°C
2 Addition Add 30%

(1.0–1.05 eq) dropwise over 2–4 hours.
Rate: <1 mL/min
3 Reaction Allow to warm to 20–25°C. Stir for 12–18 hours.Monitor: HPLC/TLC
4 Quench Test for peroxides (starch-iodide). If positive, add sodium sulfite (

) or Manganese Dioxide (

).
Peroxide: <10 ppm
5 Work-up Concentrate under high vacuum (<5 mbar) at bath temp <50°C.Vac: <5 mbar

Troubleshooting Guide (Q&A)

Category A: Reaction Selectivity & Yield

Q1: My final product contains 10-15% Sulfone (2,2'-Sulfonyldiethanol). How do I stop the reaction at the Sulfoxide stage? Diagnosis: Over-oxidation is driven by excess oxidant or high temperatures. Root Cause Analysis:

  • Stoichiometry Error: You likely used >1.1 equivalents of

    
    .
    
  • Thermal Runaway: The localized temperature at the addition point exceeded 40°C due to poor mixing. Corrective Action:

  • Strict Stoichiometry: Use exactly 1.00–1.02 equivalents of oxidant.

  • Active Cooling: Ensure the internal temperature never exceeds 25°C during addition.

  • Analytical Check: Stop the reaction when 1–2% starting material remains. Chasing 100% conversion often leads to 5% sulfone formation.

Q2: The reaction mixture turned yellow/brown during concentration. What happened? Diagnosis: Thermal decomposition.[2] Root Cause: 2,2'-Sulfinyldiethanol is thermally unstable above 100°C, especially under acidic conditions or in the presence of metal ions. Corrective Action:

  • Vacuum Pressure: Your vacuum pump is likely too weak (>20 mbar), requiring higher bath temperatures to strip water. Upgrade to a two-stage rotary vane pump (<1 mbar).

  • Bath Limit: Never set the heating bath above 50°C.

  • Chelation: Add EDTA (0.1%) to the reaction if using tap water or lower-grade reagents, as metal ions catalyze decomposition.

Category B: Purification & Isolation

Q3: I cannot distill the product; it decomposes before boiling. How do I purify it? Insight: TDGO has a very high boiling point and is thermally labile. Distillation is generally not recommended for lab-scale purity unless using a wiped-film evaporator (WFE). Alternative Protocol:

  • Flash Chromatography: Use a polar mobile phase (e.g., DCM:MeOH 9:1) on silica gel.[3]

  • Lyophilization: If water is the solvent, freeze-drying is the gentlest method to remove solvent without thermal stress.

Scale-Up Challenges & Safety

Regulatory Compliance (Crucial)

Warning: The starting material, Thiodiglycol (TDG) , is a Schedule 2 Chemical under the Chemical Weapons Convention (CWC) because it is a direct precursor to Sulfur Mustard (Mustard Gas).[4]

  • Implication: You must track inventory down to the gram.

  • Declaration: Scale-up beyond certain thresholds (varies by country, often 1 kg or 100 kg) requires declaration to national authorities (e.g., CWC National Authority).

  • End-Product Status: 2,2'-Sulfinyldiethanol (TDGO) is a metabolite of mustard gas and is used as a forensic marker, but it is generally less regulated than the parent sulfide. However, always verify local laws.

Thermal Engineering

In a 100g flask, air cooling is sufficient. At 10kg scale:

  • Heat Accumulation: The surface-area-to-volume ratio decreases. The exotherm can boil the solvent.

  • Dosing Strategy: Switch from "Dropwise Addition" to Gravimetric Dosing controlled by internal temperature feedback loops. If Temp > 25°C, pump stops automatically.

Visualizing the Process Logic

Diagram 1: Reaction Pathway & Selectivity Control

This diagram illustrates the stepwise oxidation and the critical control points to prevent over-oxidation.

ReactionPathway cluster_control Control Parameters TDG Thiodiglycol (Sulfide) Ox1 Oxidation Step 1 (Fast, Exothermic) TDG->Ox1 + H2O2 (1.0 eq) TDGO 2,2'-Sulfinyldiethanol (Sulfoxide) TARGET PRODUCT Ox1->TDGO Ox2 Oxidation Step 2 (Slower, Temp Dependent) TDGO->Ox2 + Excess H2O2 + Heat (>40°C) TDGO2 2,2'-Sulfonyldiethanol (Sulfone) IMPURITY Ox2->TDGO2 Avoid this step

Caption: Stepwise oxidation pathway. Success depends on strictly limiting oxidant stoichiometry and temperature to block the second oxidation step.

Diagram 2: Scale-Up Process Flow

This diagram outlines the unit operations for a scalable 1kg+ batch.

ProcessFlow Start Start: Thiodiglycol Charge (CWC Schedule 2 Control) Cooling Cooling Jacket Set to 0°C Start->Cooling Dosing Controlled Dosing H2O2 Addition Cooling->Dosing Temp < 5°C Reaction Reaction Phase Maintain <25°C Monitor via HPLC Dosing->Reaction Exotherm Management Reaction->Reaction Stir 12h Quench Peroxide Quench (Na2SO3) Reaction->Quench SM < 1% Strip Solvent Stripping High Vacuum (<5 mbar) Max Bath 50°C Quench->Strip Final Final Product 2,2'-Sulfinyldiethanol Strip->Final

Caption: Scale-up workflow emphasizing temperature control loops and safety quenching prior to vacuum concentration.

Analytical Validation Data

To validate your product, compare your results against these standard markers.

Parameter2,2'-Sulfinyldiethanol (Target)Thiodiglycol (Starting Material)2,2'-Sulfonyldiethanol (Impurity)
State Viscous LiquidLiquidSolid / Viscous Liquid
IR Spectrum Strong band ~1030 cm⁻¹ (S=O stretch)No S=O bandsStrong bands ~1130, 1300 cm⁻¹ (O=S=O)
HPLC RT MediumLate (Less Polar)Early (More Polar)
H-NMR Shifted downfield relative to sulfideReference standardShifted further downfield

References

  • Black, R. M., et al. (1993).[5] Detection of thiodiglycol and its sulfoxide and sulfone analogues in environmental waters by high performance liquid chromatography. OSTI.GOV. Link

  • Smolecule. (2023).[6] 2,2'-Sulfinyldiethanol | 3085-45-8 - Chemical Properties and Synthesis. Link

  • Sigma-Aldrich. (2023). 2,2′-Sulfonyldiethanol solution (Sulfone Impurity Reference). Link

  • OPCW. (2023). Chemical Weapons Convention Schedule 2 Chemicals (Thiodiglycol Regulations). Link

  • PubChem. (2023). Thiodiglycol - Safety and Hazards. National Library of Medicine. Link

Sources

Optimization

How to properly store and handle hygroscopic 2,2'-Sulfinyldiethanol

Subject: Proper Storage, Handling, and Troubleshooting of Hygroscopic Sulfoxides CAS: 3085-45-8 | Synonyms: Bis(2-hydroxyethyl) sulfoxide; Thiodiglycol sulfoxide Part 1: The Core Directive – Understanding Your Material I...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Proper Storage, Handling, and Troubleshooting of Hygroscopic Sulfoxides

CAS: 3085-45-8 | Synonyms: Bis(2-hydroxyethyl) sulfoxide; Thiodiglycol sulfoxide

Part 1: The Core Directive – Understanding Your Material

Is your "solid" turning into a liquid? You are likely experiencing deliquescence . Pure 2,2'-Sulfinyldiethanol is a white crystalline solid with a melting point of 111–114°C . If your material appears as a viscous syrup, a sticky goo, or a liquid at room temperature, it has absorbed significant atmospheric moisture.

This guide treats 2,2'-Sulfinyldiethanol not just as a chemical, but as a dynamic system that changes phase based on environmental humidity. Your goal is to maintain the "Dry Chain" to preserve stoichiometric integrity.

Part 2: Storage & Environmental Control (The Dry Chain)

The primary cause of experimental failure with this compound is stoichiometric drift caused by water weight. A 100 mg sample weighed on an open bench may actually contain only 85 mg of reagent and 15 mg of water.

Protocol 1: The "Golden Standard" Storage Workflow
  • Primary Container: Glass vial with a PTFE-lined septum cap. Avoid simple polyethylene snap-caps, which are permeable to moisture over time.

  • Secondary Environment: The vial must be stored inside a desiccator or a glovebox.

  • Temperature: Store at +2°C to +8°C (Refrigerated).

    • Critical Note: Cold containers attract condensation immediately upon removal from the fridge. Never open a cold bottle. Allow it to warm to room temperature inside a desiccator before opening.

Visual Workflow: Long-Term Storage Logic

StorageWorkflow Receipt Receipt of Material (Check CAS: 3085-45-8) Inspect Visual Inspection (Must be White Solid) Receipt->Inspect Purge Inert Gas Purge (Argon preferred over N2) Inspect->Purge If Dry Lyophilize Lyophilize / Vacuum Dry Inspect->Lyophilize If Liquid/Sticky Seal Seal with Parafilm & Desiccant Pack Purge->Seal Store Store at 4°C in Secondary Desiccator Seal->Store

Figure 1: Decision matrix for receiving and storing hygroscopic sulfoxides to prevent deliquescence.

Part 3: Handling & Dispensing Protocols
Protocol 2: The "Speed Weighing" Technique (Benchtop)

Use this if a glovebox is unavailable.

  • Equip: Prepare a "weighing boat" consisting of a small glass vial with a cap. Plastic boats generate static and expose surface area to moisture.

  • Purge: Flush the source bottle with Argon immediately before opening. Argon is heavier than air and forms a "blanket" over the solid, whereas Nitrogen can float away.

  • Transfer: Quickly transfer the approximate amount to your weighing vial and cap it immediately .

  • Weigh: Record the exact mass of the closed vial.

  • Dispense: Add the solid to your reaction vessel.

  • Back-Weigh: Weigh the empty (or residual) vial. The difference is your exact added mass (

    
    ).
    
    • Why? This eliminates the error of water absorbing onto the solid while you are watching the balance stabilize.

Protocol 3: Solubilization Strategy

If accurate stoichiometry is critical (e.g., drug potency assays), do not weigh the solid for every experiment.

  • Dry the entire batch (see Troubleshooting).

  • Dissolve the full bottle into a known volume of anhydrous DMSO or DMF to create a Stock Solution .

  • Store the solution over 3Å or 4Å Molecular Sieves.

  • Pipetting a solution is far more accurate than weighing a hygroscopic solid.

Part 4: Troubleshooting & FAQs

Q1: My material arrived as a clear, viscous liquid. Did I receive the wrong chemical? A: Not necessarily. While pure 2,2'-Sulfinyldiethanol is a solid (MP ~111°C), it is prone to supercooling and deliquescence.

  • Diagnostic: Check the label. If it says Thiodiglycol (CAS 111-48-8), you have the sulfide (liquid).[1] If it says 2,2'-Sulfinyldiethanol (CAS 3085-45-8), it is likely wet.

  • Fix: Place the open vial in a vacuum desiccator over Phosphorus Pentoxide (

    
    ) for 24 hours. If it solidifies, it was wet. If it remains liquid, check purity via NMR (see Q3).
    

Q2: The solid melts around 60°C. Is this normal? A: No. This suggests oxidation.

  • Explanation: The sulfoxide can oxidize to the Sulfone (Bis(2-hydroxyethyl) sulfone, CAS 2580-77-0), which has a melting point of ~58°C .

  • Action: Run a TLC or LC-MS. If the sulfone is present, purification via recrystallization is required, or the batch should be discarded.

Q3: How do I dry it without decomposing it? A: Do not heat above 60°C. Sulfoxides are thermally unstable and can undergo Pummerer-type rearrangements or elimination reactions under heat, especially if trace acid is present.

  • Safe Method: Lyophilization (Freeze-Drying) is the safest method. Alternatively, high-vacuum drying at Room Temperature (<25°C) is acceptable.

Q4: Can I use Nitrogen to store it? A: Yes, but Argon is superior .

  • Reasoning: Argon is denser than air (

    
     g/L vs 
    
    
    
    g/L). It sits inside the bottle, protecting the solid even when the cap is briefly off. Nitrogen mixes with air more rapidly.
Visual Troubleshooting Guide: Degradation Pathways

DegradationPathways Start 2,2'-Sulfinyldiethanol (Target Molecule) Moisture Exposure to Moisture Start->Moisture Oxidation Exposure to Air (Long Term) Start->Oxidation Heat Heat (>100°C) + Trace Acid Start->Heat Result_Wet Hydrate/Liquid (Reversible) Moisture->Result_Wet Deliquescence Result_Sulfone Sulfone Impurity (MP ~58°C, Irreversible) Oxidation->Result_Sulfone Oxidation Result_Decomp Pummerer/Elimination Products (Irreversible) Heat->Result_Decomp Thermal Degradation

Figure 2: Chemical fate mapping. Note that moisture absorption is the only reversible error; oxidation and thermal decomposition require chemical purification or disposal.

Part 5: Safety & Regulatory Context

Chemical Weapons Convention (CWC) Note: While 2,2'-Sulfinyldiethanol is not a Schedule 1 chemical, it is the immediate oxidized metabolite of Thiodiglycol (Schedule 2, precursor to Sulfur Mustard).

  • Reduction Risk: Avoid contact with strong reducing agents (e.g., Lithium Aluminum Hydride, Boranes), which can reduce the sulfoxide back to Thiodiglycol, triggering higher toxicity and regulatory concerns.

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not flush down the drain.

References
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 2,2'-Sulfinyldiethanol. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 75990, Bis(2-hydroxyethyl) sulfoxide. Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying organic solvents and reagents).
  • Organisation for the Prohibition of Chemical Weapons (OPCW). (n.d.). Annex on Chemicals: Schedule 2. Retrieved from

Sources

Troubleshooting

Multi-response optimization of pretreatment conditions for biofuel production

Topic: Multi-response optimization of pretreatment conditions for biofuel production Audience: Senior Researchers, Bioprocess Engineers, and Drug Development Professionals transitioning to Bioenergy. Introduction: The Yi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Multi-response optimization of pretreatment conditions for biofuel production Audience: Senior Researchers, Bioprocess Engineers, and Drug Development Professionals transitioning to Bioenergy.

Introduction: The Yield-Toxicity Paradox

Welcome to the Advanced Bioprocess Support Center. In lignocellulosic biofuel production, pretreatment is the critical "gatekeeper" step.[1] However, it presents a fundamental thermodynamic paradox: conditions rigorous enough to disrupt the lignin-carbohydrate complex (LCC) often degrade released sugars into fermentation inhibitors (furans and organic acids).

This guide does not merely list parameters; it provides a multi-response optimization framework . We utilize Response Surface Methodology (RSM) coupled with Desirability Functions to navigate the trade-off between Glucan/Xylan Recovery (Maximize) and Inhibitor Formation (Minimize).

The Optimization Workflow

Before troubleshooting, verify that your experimental logic follows this closed-loop cycle. This prevents "shotgun" experimentation and ensures statistical validity.

OptimizationWorkflow Start Define Variables (Temp, Time, Acid %) DoE Design of Experiments (CCD or Box-Behnken) Start->DoE Execute Execute Pretreatment (Control Severity Factor) DoE->Execute Analyze Quantify Responses (HPLC: Sugars vs. Furans) Execute->Analyze Model Fit Polynomial Model & Check ANOVA Analyze->Model Optimize Desirability Function (Multi-Objective) Model->Optimize Optimize->Start Refine Ranges

Figure 1: Closed-loop workflow for multi-response optimization. Note the feedback loop: if the optimum lies outside the design space, the ranges must be shifted and the experiment repeated.

Troubleshooting & Diagnostics (Q&A)

Module A: The "Toxic Hydrolysate" Scenario

User Issue: "I achieved >90% glucose recovery, but my downstream fermentation with S. cerevisiae failed completely. Cell viability dropped within 4 hours."

Root Cause Analysis: You have likely crossed the Severity Threshold . High sugar yields at high severity (high temperature/acidity) often correlate with the dehydration of pentoses and hexoses into inhibitors.

  • Mechanism: Xylose

    
     Furfural; Glucose 
    
    
    
    5-Hydroxymethylfurfural (HMF).
  • Secondary Effect: Furans degrade further into levulinic and formic acids, which uncouple the proton motive force in yeast.

Corrective Action Protocol:

  • Calculate the Combined Severity Factor (CSF): Do not rely on temperature alone. Calculate

    
     to normalize your data:
    
    
    
    
    
    
    • Target: If

      
      , you are likely in the degradation zone.
      
  • Switch Optimization Strategy: Move from "Maximize Yield" to "Maximize Selectivity." In your statistical software (JMP/Minitab/Design-Expert), set the goal for Furfural and HMF to "Minimize" or "Target < 1.0 g/L".

  • Detoxification Verification: Run a "spike test." Spike pure sugar control media with the level of inhibitors found in your hydrolysate. If yeast dies, the inhibitors are the cause. If yeast lives, check for nutrient limitation (nitrogen/phosphorus) in your hydrolysate.

Module B: Statistical Model Failure (Lack of Fit)

User Issue: "My ANOVA shows a high R-squared (0.95), but the 'Lack of Fit' is significant. The model predicts optimums that don't work in the lab."

Root Cause Analysis: A significant "Lack of Fit" implies the relationship between your factors (Temp, Time) and response (Yield) is more complex than the quadratic model can handle, or you have high experimental noise (pure error).

Corrective Action Protocol:

  • Check the Center Points: Did you include 3-5 replicates at the center point of your design?

    • If YES: A large variation in center points indicates manual error (pipetting, reactor heating lag). Action: Calibrate reactor ramp rates.

    • If NO: You cannot estimate "Pure Error." The model assumes all deviation is due to the equation being wrong. Action: Repeat the design with center points.

  • Transform the Response: Bio-data is often heteroscedastic (variance increases with mean). Apply a Box-Cox transformation (usually Log or Square Root) to the response data to stabilize variance.

  • Range Contraction: Your experimental range might be too wide (e.g., 120°C to 200°C). The kinetics change from Arrhenius-linear to degradation-dominant. Narrow the range to the linear region (e.g., 160°C to 190°C).

Module C: Conflicting Responses (The "Trade-off" Wall)

User Issue: "I cannot maximize Glucose and Xylan simultaneously. When Glucose peaks, Xylan is already degraded."

Root Cause Analysis: This is a kinetic reality. Hemicellulose (Xylan) hydrolyzes much faster than Cellulose (Glucan). By the time you optimize for Glucose, the Xylan has degraded into Furfural.

Corrective Action Protocol: Use Derringer’s Desirability Function (


) . This creates a "compromise" score.
  • Assign Weights (

    
    ): 
    
    • Glucose Importance: 5 (High Priority)

    • Xylan Importance: 3 (Medium Priority)

    • Inhibitor Importance: 5 (Critical Priority)

  • Calculate Individual Desirability (

    
    ): 
    
    
    
    
  • Calculate Global Desirability (

    
    ): 
    
    
    
    
  • Action: Select the condition with the highest

    
     score, not the highest Glucose yield. This usually lands on a "medium severity" condition (e.g., 170°C, 15 min) that preserves xylan while releasing sufficient glucose.
    

Reaction Pathway & Inhibitor Kinetics

Understanding the chemical pathway is essential for troubleshooting. The diagram below illustrates why "over-cooking" leads to toxicity.

ReactionKinetics cluster_C5 Hemicellulose Pathway (Fast) cluster_C6 Cellulose Pathway (Slow) Biomass Lignocellulosic Biomass Xylan Xylan (Polymer) Biomass->Xylan Glucan Glucan (Polymer) Biomass->Glucan Xylose Xylose (Monomer) Xylan->Xylose Hydrolysis (Low Severity) Furfural Furfural (Inhibitor) Xylose->Furfural Dehydration (Med Severity) Acids Levulinic/Formic Acid (High Toxicity) Furfural->Acids Glucose Glucose (Monomer) Glucan->Glucose Hydrolysis (High Severity) HMF 5-HMF (Inhibitor) Glucose->HMF Dehydration (Extreme Severity) HMF->Acids

Figure 2: Kinetic pathway showing the degradation cascade. Note that Xylose degrades to Furfural at conditions often required to release Glucose, creating the optimization conflict.

Standardized Data & Validation Protocols

Inhibitor Limits for S. cerevisiae

When optimizing, ensure your predicted responses fall below these inhibition thresholds for standard yeast strains:

CompoundSourceInhibition Threshold (approx.)Mechanism
Furfural Pentose degradation> 1.0 g/LInduces reactive oxygen species (ROS); lag phase extension.
5-HMF Hexose degradation> 1.5 g/LInhibits alcohol dehydrogenase (ADH); lower toxicity than furfural.
Acetic Acid Acetyl group cleavage> 3.0 g/LIntracellular acidification; requires ATP to pump out protons.
Phenolics Lignin breakdown> 0.5 g/LMembrane damage; loss of integrity.
Validation Method (NREL Protocol)

To validate your RSM model, you must use standard analytical procedures (LAPs). We strictly recommend the NREL/TP-510-42618 protocol for structural carbohydrates.

Protocol Summary:

  • Two-Step Acid Hydrolysis:

    • Step 1: 72% H2SO4 at 30°C for 60 mins (Disrupts crystalline cellulose).

    • Step 2: Dilute to 4% H2SO4 and autoclave at 121°C for 60 mins (Hydrolyzes oligomers).

  • Neutralization: Calcium Carbonate to pH 5-6.

  • HPLC Analysis:

    • Column: Bio-Rad Aminex HPX-87H or equivalent.

    • Mobile Phase: 5 mM H2SO4.

    • Detector: Refractive Index (Sugars) and UV-Vis (Furfural/HMF at 280nm).

References

  • National Renewable Energy Laboratory (NREL). (2012). Determination of Structural Carbohydrates and Lignin in Biomass. Laboratory Analytical Procedure (LAP). [Link]

  • Derringer, G., & Suich, R. (1980). Simultaneous Optimization of Several Response Variables. Journal of Quality Technology. (Foundational text for Desirability Functions). [Link]

  • Overend, R. P., & Chornet, E. (1987). Fractionation of Lignocellulosics by Steam-Aqueous Pretreatments. Philosophical Transactions of the Royal Society A. (Origin of the Severity Factor). [Link]

  • Palmqvist, E., & Hahn-Hägerdal, B. (2000). Fermentation of lignocellulosic hydrolysates. II: inhibitors and mechanisms of inhibition. Bioresource Technology. [Link]

  • Behera, S., et al. (2014). Importance of chemical pretreatment for bioconversion of lignocellulosic biomass. Renewable and Sustainable Energy Reviews. [Link]

Sources

Reference Data & Comparative Studies

Validation

Confirming the structure of 2,2'-Sulfinyldiethanol using 1H NMR and 13C NMR

This guide outlines the definitive protocol for confirming the structure of 2,2'-Sulfinyldiethanol (also known as Bis(2-hydroxyethyl) sulfoxide or Thiodiglycol sulfoxide). It focuses on differentiating this compound from...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive protocol for confirming the structure of 2,2'-Sulfinyldiethanol (also known as Bis(2-hydroxyethyl) sulfoxide or Thiodiglycol sulfoxide). It focuses on differentiating this compound from its sulfide precursor (Thiodiglycol) and its over-oxidation sulfone product using 1H and 13C NMR spectroscopy.

Executive Summary

2,2'-Sulfinyldiethanol (


) is the sulfoxide oxidation product of Thiodiglycol.[1] Accurate structural confirmation is critical in two primary contexts: monitoring the degradation of sulfur mustard (HD) agents for chemical defense, and verifying the purity of polymer intermediates where over-oxidation to the sulfone (2,2'-Sulfonyldiethanol) is a common failure mode.

This guide provides a comparative analysis, establishing the Sulfinyl group (S=O) as the primary diagnostic marker. The oxidation state of the sulfur atom induces distinct deshielding effects, allowing for unambiguous differentiation between the sulfide, sulfoxide, and sulfone species.

Structural Logic & Mechanistic Insight

To interpret the NMR data correctly, one must understand the electronic environment changes induced by oxidation.

  • The Sulfide (Precursor): The sulfur atom is electron-rich and shielding. The

    
    -protons (adjacent to S) appear upfield.
    
  • The Sulfoxide (Target): The S=O bond is highly polar. The oxygen atom withdraws electron density, and the S=O bond exhibits magnetic anisotropy. This significantly deshields the

    
    -protons and 
    
    
    
    -carbons, shifting them downfield.
  • The Sulfone (Over-oxidation): The addition of a second oxygen (

    
    ) further intensifies the electron-withdrawing effect, pushing shifts even further downfield.
    
Diagnostic Logic Diagram

The following diagram illustrates the decision logic for assigning the oxidation state based on chemical shift migration.

NMR_Logic Start Sample Spectrum Check_H Check 1H Alpha-CH2 Start->Check_H Check_C Check 13C Alpha-C Check_H->Check_C > 2.9 ppm Sulfide Sulfide (Thiodiglycol) 1H: ~2.7 ppm 13C: ~34 ppm Check_H->Sulfide < 2.8 ppm Sulfoxide TARGET: Sulfoxide 1H: ~3.0 ppm 13C: ~54 ppm Check_C->Sulfoxide ~52-55 ppm Sulfone Sulfone (Over-oxidized) 1H: ~3.5 ppm 13C: ~56+ ppm Check_C->Sulfone > 56 ppm

Caption: Decision tree for identifying sulfur oxidation states based on diagnostic chemical shift thresholds in D2O.

Comparative Data Analysis

The following data represents the "Gold Standard" shifts in Deuterium Oxide (


). Note that shifts may vary slightly (

ppm) depending on concentration and pH, but the relative difference (

) is constant and diagnostic.
Table 1: Comparative Chemical Shifts ( )
Structural FeatureSulfide (Precursor)Sulfoxide (Target)Sulfone (Impurity)Diagnostic (\Delta)
Formula



N/A
1H NMR:

-S
2.65 - 2.75 ppm 3.00 - 3.15 ppm 3.45 - 3.60 ppm +0.4 ppm shift
1H NMR:

-O
3.65 - 3.75 ppm3.90 - 4.05 ppm4.05 - 4.15 ppm+0.3 ppm shift
13C NMR:

-S
32.0 - 34.0 ppm 52.0 - 54.0 ppm 56.0 - 58.0 ppm +20 ppm shift
13C NMR:

-O
60.0 - 61.0 ppm58.0 - 59.0 ppm59.0 - 60.0 ppmMinimal change

Critical Insight: The most robust confirmation is the 13C Carbon Shift of the C-S bond . The jump from ~34 ppm (sulfide) to ~53 ppm (sulfoxide) is unmistakable and less prone to overlap than proton signals.

Experimental Protocol

A. Sample Preparation

Solvent selection is critical.[2][3] Deuterium Oxide (


)  is the preferred solvent due to the high polarity of the diol.
  • Concentration: Dissolve 10–20 mg of sample in 0.6 mL

    
    .
    
  • Reference: Use residual HDO peak (approx. 4.79 ppm) or add internal standard TSP (trimethylsilylpropanoic acid) set to 0.00 ppm.

  • pH Warning: In acidic media (common if monitoring hydrolysis), shifts may move slightly downfield. Ensure pH is neutral (~7) for standard library matching.

B. Acquisition Parameters[2][3][4][5][6]
  • 1H NMR:

    • Scans: 16 (Sufficient for >10mg).

    • Relaxation Delay (D1): 1.0 - 2.0 seconds.[4]

    • Spectral Width: -2 to 14 ppm.

  • 13C NMR:

    • Scans: >256 (Quaternary carbons and sulfoxide carbons can be slow to relax).

    • Decoupling: Proton-decoupled (standard).

C. Analytical Workflow

Workflow Sample Crude Sample Prep Dissolve in D2O (Check pH) Sample->Prep Acquire Acquire 1H & 13C Spectra Prep->Acquire Process Process: Phase & Baseline Correction Acquire->Process Decision Analyze C-S Shift Process->Decision Result_OK Signal at ~53 ppm (Target Confirmed) Decision->Result_OK Matched Result_Fail Signal at ~34 ppm (Unreacted) Signal at ~57 ppm (Over-oxidized) Decision->Result_Fail Mismatch

Caption: Step-by-step experimental workflow for confirming 2,2'-Sulfinyldiethanol.

Data Interpretation & Troubleshooting

Distinguishing Impurities

When analyzing crude reaction mixtures, you may encounter these common impurities. Use the table below to filter them out:

Impurity1H Shift (

)
Source
Thiodiglycol 2.70 ppm (t)Unreacted Starting Material
Sulfonyldiethanol 3.55 ppm (t)Over-oxidation (Reaction ran too long/hot)
Acetone 2.22 ppm (s)Glassware cleaning residue
Ethanol 1.17 (t), 3.65 (q)Solvent residue
Troubleshooting "Missing" Peaks
  • OH Protons: In

    
    , the hydroxyl protons (
    
    
    
    ) will exchange with deuterium and will not appear in the 1H spectrum. This simplifies the spectrum to two triplets.
  • Coupling Patterns:

    • The 2,2'-Sulfinyldiethanol molecule is symmetric.

    • You should observe two distinct triplets (integrating 1:1, or 4H:4H total).

    • If the triplets appear as complex multiplets, check for chirality effects (rare in this symmetric molecule unless derivatized) or magnetic field inhomogeneity.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library and NMR Data for Thiodiglycol and Derivatives. NIST Standard Reference Data. Available at: [Link]

  • Organization for the Prohibition of Chemical Weapons (OPCW).OCAD (OPCW Central Analytical Database). Technical Secretariat, Verification Division.
  • Black, R. M., & Read, R. W. (1995). Detection of trace levels of thiodiglycol in blood, plasma and urine using gas chromatography-electron-capture negative-ion mass spectrometry.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[5] Journal of Organic Chemistry.[5] [Link]

  • Bossle, P. C., et al. (1993).[1] Detection of Thiodiglycol and Its Sulfoxide and Sulfone Analogues in Environmental Waters.[1] Edgewood Research Development and Engineering Center.[1] [Link]

Sources

Comparative

Technical Guide: Validating the Purity of 2,2'-Sulfinyldiethanol by HPLC

Executive Summary 2,2'-Sulfinyldiethanol (CAS: 3085-45-8), also known as Bis(2-hydroxyethyl) sulfoxide or Thiodiglycol Sulfoxide (TDGO), presents a unique analytical challenge. As the primary oxidation product of Thiodig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2'-Sulfinyldiethanol (CAS: 3085-45-8), also known as Bis(2-hydroxyethyl) sulfoxide or Thiodiglycol Sulfoxide (TDGO), presents a unique analytical challenge. As the primary oxidation product of Thiodiglycol (a CWC Schedule 2 chemical) and a degradation marker for sulfur mustard, its purity validation requires rigorous scrutiny.

Standard Reverse-Phase HPLC (RP-HPLC) methods often fail due to the molecule's high polarity and lack of a strong chromophore. This guide objectively compares analytical methodologies, establishing a Hydrophilic Interaction Liquid Chromatography (HILIC) or High-Aqueous C18 approach as the superior standard for purity validation, contrasting it with the limitations of traditional C18/UV methods.

Part 1: The Analytical Challenge

Chemical Context
  • Analyte: 2,2'-Sulfinyldiethanol[1][2]

  • Structure:

    
    
    
  • Key Properties: Highly polar, water-soluble, non-volatile.

  • The Problem: The sulfoxide group is a weak chromophore. Unlike aromatic impurities, it does not absorb well at 254 nm. Furthermore, its polarity causes it to elute in the void volume (

    
    ) of standard C18 columns, making separation from salts or solvent fronts impossible.
    
Comparative Methodology Analysis

The following table summarizes the performance of three distinct approaches to validating TDGO purity.

FeatureMethod A: Traditional C18 Method B: Ion-Exclusion / Aq-C18 Method C: HILIC-MS (Recommended)
Column Chemistry Standard C18 (ODS)C18-Aqua or Ion-ExclusionAmide or Silica HILIC
Retention Mechanism Hydrophobic InteractionHydrophobic/ExclusionPartitioning into water layer
Retention of TDGO Poor (Elutes at void)Moderate Excellent
Detection UV 254 nmUV 205-210 nmMass Spectrometry (ESI+)
Sensitivity Very LowLow (Noise interference)High
Suitability NOT RECOMMENDED Acceptable for Bulk Purity Gold Standard for Trace Impurities

Part 2: Decision Logic & Workflow

To select the correct validation path, one must assess the required sensitivity and available instrumentation.

Diagram 1: Method Selection Logic

MethodSelection Start Start: 2,2'-Sulfinyldiethanol Sample Goal Define Goal Start->Goal BulkPurity Bulk Purity (>95%) Goal->BulkPurity TraceImpurity Trace Impurities (<0.1%) Goal->TraceImpurity DetectorCheck Detector Available? BulkPurity->DetectorCheck MethodB Method B: HILIC + MS/CAD (High Sensitivity, Specific) TraceImpurity->MethodB Required MethodA Method A: AQ-C18 + UV (210nm) (Cost-Effective, Robust) DetectorCheck->MethodA UV Only DetectorCheck->MethodB MS Available MethodC Method C: RI Detection (Universal, Low Sensitivity) DetectorCheck->MethodC RI Available

Caption: Decision tree for selecting the appropriate chromatographic mode based on sensitivity needs and instrumentation.

Part 3: Validated Experimental Protocol (The "Gold Standard")

While LC-MS is ideal for trace detection, most purity assays rely on HPLC-UV or RI. Below is the High-Aqueous Stability Method , optimized to overcome the retention issues of standard C18.

Instrumentation & Conditions
  • System: HPLC with binary pump and degasser.[3]

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Wavelength: 210 nm (Critical: TDGO has negligible absorption >220 nm).

  • Column: Polar-Embedded C18 (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3-5 µm. Standard C18 columns will suffer phase collapse under these conditions.

  • Temperature: 30°C.

Mobile Phase Preparation[4]
  • Mobile Phase A (MPA): 20 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid). The acidic pH suppresses ionization of silanols and improves peak shape.

  • Mobile Phase B (MPB): 100% Acetonitrile (HPLC Grade).

Gradient Profile

TDGO is polar; it requires low organic content to retain, but impurities (like Thiodiglycol sulfone) may be less polar.

Time (min)% MPA (Buffer)% MPB (ACN)Comment
0.0982Initial high aqueous for retention
5.0982Isocratic hold to separate TDGO
15.05050Ramp to elute non-polar impurities
20.05050Wash
20.1982Re-equilibration
30.0982Ready for next injection
Sample Preparation
  • Weighing: Accurately weigh 10 mg of 2,2'-Sulfinyldiethanol.

  • Dissolution: Dissolve in 10 mL of Mobile Phase A (Water/Buffer). Do not dissolve in pure Acetonitrile, as this will cause peak distortion (solvent effect).

  • Filtration: Filter through a 0.22 µm PVDF or PTFE hydrophilic syringe filter.

Part 4: Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must pass specific system suitability tests (SST) before every run.

Diagram 2: Validation Workflow

ValidationWorkflow Prep Sample Prep (1 mg/mL in MPA) SST System Suitability (5 Replicates) Prep->SST Criteria Pass Criteria: RSD < 2.0% Tailing < 1.5 SST->Criteria Linearity Linearity Check (50% - 150%) SST->Linearity If Pass PurityCalc Purity Calculation (Area %) Linearity->PurityCalc

Caption: Step-by-step workflow for validating the purity of a batch, ensuring system suitability criteria are met first.

Key Validation Metrics
1. Specificity (Interference Check)

Inject a blank (Mobile Phase A). Ensure no peaks elute at the retention time of TDGO (approx. 3.5 - 4.5 min).

  • Note: At 210 nm, the solvent front will be significant. The column selected must retain TDGO beyond the void volume (

    
    ).
    
2. Linearity

Prepare 5 concentrations (0.1, 0.5, 1.0, 1.5, 2.0 mg/mL).

  • Acceptance Criteria:

    
    .
    
  • Why: UV response at 210 nm can be non-linear at high concentrations due to detector saturation.

3. Limit of Detection (LOD)

Because the extinction coefficient is low, the LOD is higher than for aromatic compounds.

  • Expected LOD: ~1-5 µg/mL (UV detection).

  • For Trace Analysis: If you need to detect impurities <0.05%, you must switch to LC-MS (Method B).

Part 5: Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Peak Splitting Sample solvent mismatchDissolve sample in 100% Mobile Phase A (Buffer).
Drifting Baseline UV absorption of FormateEnsure both MPA and MPB have balanced absorbance or use Phosphate buffer (if not using MS).
Low Sensitivity Wrong WavelengthConfirm detection is at 205-210 nm. TDGO is invisible at 254 nm.
Early Elution (

)
Phase CollapseSwitch to a "Polar-Embedded" or "Aqua" C18 column designed for 100% water.

References

  • Bossle, P. C., et al. (1993).[1] Detection of thiodiglycol and its sulfoxide and sulfone analogues in environmental waters by high performance liquid chromatography.[1][4] U.S. Army Edgewood Research, Development and Engineering Center.

  • Black, R. M., & Read, R. W. (1991). Methods for the analysis of thiodiglycol sulphoxide, a metabolite of sulphur mustard, in urine using gas chromatography-mass spectrometry.[2] Journal of Chromatography B.

  • EPA Region 5. (2008).[5] Analysis of Thiodiglycol: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS777. Lawrence Livermore National Laboratory.[5]

  • Munro, N. B., et al. (1999).[6] The sources, fate, and toxicity of chemical warfare agent degradation products. Environmental Health Perspectives.

Sources

Validation

Technical Comparison: 2,2'-Sulfinyldiethanol vs. Conventional Diols in Polyurethane Matrices

This guide provides a technical comparison of 2,2'-Sulfinyldiethanol (SDE) against industry-standard diol chain extenders. It is designed for polymer chemists and material scientists evaluating high-polarity, sulfur-func...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2,2'-Sulfinyldiethanol (SDE) against industry-standard diol chain extenders. It is designed for polymer chemists and material scientists evaluating high-polarity, sulfur-functionalized soft/hard segments in polyurethane (PU) synthesis.

Executive Summary

2,2'-Sulfinyldiethanol (SDE) (CAS: 3085-45-8), also known as Bis(2-hydroxyethyl) sulfoxide, represents a distinct class of "high-polarity aliphatic" chain extenders. Unlike the ubiquitous 1,4-Butanediol (BDO) or the flexible 1,6-Hexanediol (HDO) , SDE introduces a sulfoxide moiety (


) into the polymer backbone.

Key Differentiator: The sulfoxide group acts as a potent hydrogen bond acceptor, significantly increasing the melting point of the pure extender (


) compared to its sulfide precursor, Thiodiglycol (

), or BDO (

). In polyurethane matrices, SDE promotes the formation of rigid, highly cohesive hard segments, offering properties analogous to aromatic extenders like HQEE , but with an aliphatic architecture that may offer unique optical or degradation profiles.

Chemical Architecture & Thermodynamics

The structural variance between SDE and standard diols dictates the phase separation behavior in the final polymer.

Structural Comparison Diagram

ChainExtenders SDE 2,2'-Sulfinyldiethanol (SDE) [HO-CH2-CH2-S(=O)-CH2-CH2-OH] Polarity: High (Sulfoxide) Mp: 111°C HQEE HQEE [Aromatic Ether Diol] Polarity: Med-High Mp: 102°C SDE->HQEE Functional Analog (Solid Extender) BDO 1,4-Butanediol (BDO) [HO-(CH2)4-OH] Polarity: Low (Alkane) Mp: 20°C BDO->SDE Substitution (-CH2- vs -S(=O)-) Increases Dipole Moment TDE Thiodiglycol (TDE) [HO-CH2-CH2-S-CH2-CH2-OH] Polarity: Med (Sulfide) Mp: -10°C TDE->SDE Oxidation (S -> S=O) +120°C Mp Shift

Figure 1: Structural evolution and thermal property shifts of SDE compared to standard aliphatic (BDO), sulfide (TDE), and aromatic (HQEE) extenders.

Thermodynamic Implications[1]
  • Phase Separation: The high polarity of the

    
     group enhances the thermodynamic incompatibility between the hard segment (SDE + Isocyanate) and non-polar soft segments (e.g., PTMEG, PCL). This typically drives sharper microphase separation, resulting in higher modulus.
    
  • Hydrogen Bonding: Unlike ether oxygens (which are weak acceptors), the sulfoxide oxygen is a strong H-bond acceptor. It competes with the urethane carbonyl for H-bonding with N-H groups, potentially altering the hard-segment crystal lattice.

Comparative Performance Data

The following data consolidates physical constants and predicted polymer behavior based on the specific chemical functionalities.

Property2,2'-Sulfinyldiethanol (SDE)1,4-Butanediol (BDO)Thiodiglycol (TDE)HQEE
CAS Number 3085-45-8110-63-4111-48-8104-38-1
Molecular Weight 138.19 g/mol 90.12 g/mol 122.19 g/mol 198.22 g/mol
Physical State (25°C) Solid (Crystalline)LiquidLiquidSolid
Melting Point (

)
111 °C 20 °C-10 °C98-102 °C
Hydrophilicity High (Water Soluble)ModerateModerateLow
Hard Segment Stiffness High (Dipolar Stiffening)MediumLow (Flexible Ether)Very High (Aromatic)
Thermal Stability Moderate (Sulfoxide pyrolysis >180°C)HighModerateHigh
Primary Use Case High-modulus, specialty optical, or bio-active PUsGeneral Purpose TPU/CPUSoft elastomers, chain transferHigh-heat elastomers

Critical Insight: SDE's melting point (


) is nearly identical to HQEE. In processing, SDE behaves more like a high-performance aromatic extender than a standard aliphatic diol. It requires elevated processing temperatures to ensure homogeneity.

Experimental Protocol: Synthesis with SDE

Due to its high melting point, SDE cannot be simply "stirred in" at room temperature like BDO. The following protocol ensures complete reaction and prevents premature domain freezing.

Materials
  • Isocyanate: MDI (4,4'-Methylene diphenyl diisocyanate) or H12MDI (for optical clarity).

  • Polyol: PTMEG (MW 1000 or 2000) for hydrolytic stability.

  • Chain Extender: 2,2'-Sulfinyldiethanol (SDE), dried under vacuum at 60°C for 4 hours.

Synthesis Workflow (Prepolymer Method)

SynthesisProtocol Step1 1. Prepolymer Formation React Polyol + Isocyanate (80°C) NCO% Target: ~5-8% Step3 3. Chain Extension Add Molten SDE to Prepolymer High Shear Mixing (Speed > 2000 rpm) Step1->Step3 Step2 2. SDE Liquefaction Heat SDE to 115-120°C (Must be > Mp of 111°C) Step2->Step3 Immediate Transfer Step4 4. Casting & Curing Cast into pre-heated mold (120°C) Cure: 120°C for 16-24h Step3->Step4 Pot life < 60s

Figure 2: High-temperature processing workflow required for SDE integration.

Protocol Notes (Self-Validating Steps):
  • Temperature Check: If the SDE temperature drops below

    
     before mixing, it will recrystallize, acting as a filler rather than a chain extender. Validation:  Mixture must remain optically clear (if amorphous) or homogenous immediately upon addition.
    
  • Degassing: Sulfoxides are hygroscopic. Ensure SDE is vacuum-dried. Validation: Bubbles during mixing indicate moisture contamination (reaction with NCO).

  • Thermal Limit: Avoid processing above

    
     for extended periods. Sulfoxides can undergo Pummerer-type rearrangements or thermal elimination at extreme temperatures, leading to chain scission.
    

Mechanism of Action: The Sulfoxide Effect

Why choose SDE over BDO? The answer lies in the secondary bonding forces.

  • BDO System: Hard segments rely on Hydrogen Bonding between the Urethane N-H and Urethane C=O.

  • SDE System: The Sulfoxide (

    
    ) is a dipole powerhouse .
    
    • The

      
       bond has a large dipole moment (~3.96 D) compared to the ether bond (~1.15 D).
      
    • Result: The hard segments attract each other not just through H-bonds, but through strong dipole-dipole interactions. This increases the Modulus and Tensile Strength but may reduce Elongation compared to TDE or BDO.

Waterborne Polyurethane (WPU) Utility

SDE is uniquely suited for Waterborne PUs. Its high water solubility allows it to act as an internal emulsifier or hydrophilic segment, potentially reducing the need for ionic internal emulsifiers (like DMPA) in specific formulations.

References

  • ChemicalBook. (2024). 2,2'-Sulfinyldiethanol Physical Properties and Melting Point Data. Retrieved from

  • Gantrade Corporation. (2025). Polyurethane Curatives and Chain Extenders: HQEE and BDO Comparison. Retrieved from

  • Shockravi, A., et al. (2008). Synthesis and Characterization of Novel Poly(sulfoxide-urethane)s. High Performance Polymers. (Demonstrates thermal stability limits of sulfoxide-urethanes). Retrieved from

  • National Institutes of Health (NIH). (2025). Thiodiglycol and its Oxidation Products: Chemical Structure and Properties. PubChem Database. Retrieved from

Comparative

2,2'-Sulfinyldiethanol vs. 2,2'-thiodiethanol: a comparative analysis

[1] Executive Summary This guide provides a technical comparison between 2,2'-Thiodiethanol (TDE) and its oxidized derivative, 2,2'-Sulfinyldiethanol (SDE) .[1] While structurally related by a single oxygen atom, their r...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between 2,2'-Thiodiethanol (TDE) and its oxidized derivative, 2,2'-Sulfinyldiethanol (SDE) .[1] While structurally related by a single oxygen atom, their regulatory status and applications diverge significantly.[1] TDE is a high-volume industrial solvent and a Chemical Weapons Convention (CWC) Schedule 2 precursor due to its role in sulfur mustard synthesis.[1] In contrast, SDE acts primarily as a stable, polar metabolite and analytical biomarker.[1] This analysis dissects their physicochemical properties, regulatory implications, and the redox chemistry linking them.[1]

Chemical & Physical Profile

The fundamental difference lies in the sulfur oxidation state: TDE contains a divalent sulfide (-S-), whereas SDE contains a sulfinyl group (-S(=O)-).[1] This modification drastically alters phase behavior and polarity.[1]

Feature2,2'-Thiodiethanol (TDE)2,2'-Sulfinyldiethanol (SDE)
Synonyms Thiodiglycol; Bis(2-hydroxyethyl) sulfideBis(2-hydroxyethyl) sulfoxide; Thiodiglycol sulfoxide
CAS Number 111-48-8 3085-45-8
Formula C₄H₁₀O₂SC₄H₁₀O₃S
Mol.[1][2] Weight 122.19 g/mol 138.19 g/mol
Oxidation State S(-II) (Sulfide)S(0) (Sulfoxide)
Physical State Colorless LiquidWhite Solid / Crystalline
Melting Point -16 °C111 °C
Boiling Point 164–166 °C (20 mmHg); 282 °C (dec)~434 °C (Predicted); Decomposes
Polarity Polar Aprotic (Miscible in H₂O, EtOH)Highly Polar (Hydrophilic)
Regulatory CWC Schedule 2 Part B Not Scheduled (General Chemical)

The Redox Interface: Mechanistic Pathway

Understanding the interconversion between these species is critical for researchers handling sulfur mustard metabolites or developing decontamination protocols.[1] TDE is the hydrolysis product of Sulfur Mustard (HD).[1] Biological systems (via Alcohol Dehydrogenase) or chemical oxidants convert TDE to SDE (Sulfoxide) and subsequently to the Sulfone.[1]

Pathway Diagram

RedoxPathway cluster_legend Legend HD Sulfur Mustard (HD) (Bis(2-chloroethyl) sulfide) TDE 2,2'-Thiodiethanol (TDE) (Sulfide) HD->TDE Hydrolysis (H2O, -HCl) TDE->HD Chlorination (SOCl2 / HCl) SDE 2,2'-Sulfinyldiethanol (SDE) (Sulfoxide) TDE->SDE Oxidation (1 eq) (NaIO4 or ADH) SDE->TDE Reduction (TiCl3) SDT 2,2'-Sulfonyldiethanol (Sulfone) SDE->SDT Oxidation (Excess) (H2O2 / UV) key Red Arrow: Toxic/Precursor Path Blue Arrow: Metabolic/Detox Path

Caption: The metabolic and synthetic relationship between Sulfur Mustard, TDE, and SDE. TDE serves as the critical "pivot point" between toxicity (chlorination) and detoxification (oxidation).[1]

Regulatory & Safety Landscape (E-E-A-T)

Expert Insight: Researchers must be acutely aware that while TDE is relatively low in acute toxicity (LD50 oral rat ~3960 mg/kg), its possession is strictly monitored under international law due to its dual-use nature.[1]

  • 2,2'-Thiodiethanol (TDE): Listed under Schedule 2 Part B of the Chemical Weapons Convention (CWC).[1]

    • Implication: Facilities producing, processing, or consuming above threshold quantities (1 tonne/year) must declare activities to the OPCW.[1] Export to non-CWC states is prohibited.[1]

    • Handling: Avoid contact with chlorinating agents (e.g., SOCl₂, PCl₅, conc.[1] HCl) which can revert TDE to Sulfur Mustard.[1]

  • 2,2'-Sulfinyldiethanol (SDE):

    • Status: Generally unregulated as a weapon precursor.[1] It acts as a biomarker for TDE exposure.[1]

    • Safety: SDE is a metabolite formed by Alcohol Dehydrogenase (ADH) in the liver.[1][3][4] It is more polar and readily excreted than TDE.[1]

Experimental Protocol: Selective Synthesis of SDE

Objective: To synthesize 2,2'-Sulfinyldiethanol (SDE) from TDE without over-oxidation to the sulfone.[1] Principle: Sodium Periodate (NaIO₄) is used for the controlled, selective oxidation of sulfides to sulfoxides.[1] Unlike peroxides, NaIO₄ avoids over-oxidation under controlled temperatures.[1]

Materials
  • 2,2'-Thiodiethanol (TDE) [CAS: 111-48-8][1][2][5][6]

  • Sodium Periodate (NaIO₄)[1]

  • Solvent: Water/Methanol (1:1 v/v)[1]

  • Quenching Agent: Ethylene Glycol[1]

Step-by-Step Workflow
  • Preparation: Dissolve 10 mmol of TDE in 20 mL of Water/Methanol (1:1) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Addition: Dissolve 10.5 mmol (1.05 eq) of NaIO₄ in 15 mL of water. Add this solution dropwise to the TDE mixture over 30 minutes. Crucial: Maintain 0°C to prevent sulfone formation.

  • Reaction: Stir the mixture at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Monitoring: Check reaction progress via TLC (Ethyl Acetate/Methanol) or HPLC. SDE will appear as a more polar spot/peak than TDE.[1]

  • Workup: Filter off the precipitated sodium iodate (NaIO₃) byproduct. Extract the filtrate with dichloromethane (DCM) to remove unreacted TDE (SDE will remain in the aqueous phase due to high polarity).[1]

  • Isolation: Lyophilize (freeze-dry) the aqueous phase to obtain crude SDE. Recrystallize from ethanol/ether to yield white crystals (MP ~111°C).

SynthesisProtocol Start Start: TDE (Liquid) Dissolved in MeOH/H2O Oxidation Add NaIO4 (1.05 eq) Dropwise @ 0°C Start->Oxidation Stir Stir 2h @ 0°C Prevent Over-oxidation Oxidation->Stir Filter Filter NaIO3 Precipitate Stir->Filter Extract DCM Extraction (Removes unreacted TDE) Filter->Extract Lyophilize Lyophilize Aqueous Phase Isolate SDE Solid Extract->Lyophilize

Caption: Selective oxidation workflow using Sodium Periodate to ensure Sulfoxide (SDE) specificity.

Applications Comparison

Application FieldTDE (Precursor/Solvent)SDE (Metabolite/Marker)
Microscopy Mounting Medium: High refractive index (RI 1.[1]52) matches glass; used in "thiodiethanol embedding."[1]Not used (Solid state makes it unsuitable for liquid mounting).[1]
Forensics Target: Detected in environmental samples to prove mustard gas hydrolysis.[1]Biomarker: Detected in urine/blood to confirm biological exposure to mustard agents.[1]
Synthesis Building Block: Used to synthesize mustard agents, insecticides, and polymers.[1]Reagent: Used in specific sulfoxide-based oxidations or as a polar scaffold.[1]
Textiles Solvent: Used in printing pastes and dyes (e.g., "Kromfax" solvent).[1]N/A

References

  • Organization for the Prohibition of Chemical Weapons (OPCW). Annex on Chemicals: Schedule 2.[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5447: 2,2'-Thiodiethanol.[1] Retrieved from [Link][1]

  • Black, R. M., et al. (1993).[1][7] "Detection of thiodiglycol and its sulfoxide and sulfone analogues in environmental waters by high performance liquid chromatography." Journal of Chromatography A, 637(1), 71-80.[1]

  • Brimfield, A. A., et al. (2006).[1] "Thiodiglycol, the hydrolysis product of sulfur mustard: Analysis of in vitro biotransformation by mammalian alcohol dehydrogenases." Toxicology and Applied Pharmacology, 212(2).[1]

Sources

Validation

Comparative Guide: Crosslinking Agents for Poly(vinyl phosphonic acid) (PVPA)

[1] Executive Summary & Strategic Context Poly(vinyl phosphonic acid) (PVPA) is a high-value functional polymer characterized by its high proton conductivity, super-hydrophilicity, and biocompatibility. It serves as a cr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Context

Poly(vinyl phosphonic acid) (PVPA) is a high-value functional polymer characterized by its high proton conductivity, super-hydrophilicity, and biocompatibility. It serves as a critical material in Proton Exchange Membrane (PEM) fuel cells , dental cements , and hydrogel-based drug delivery systems .

However, pristine PVPA suffers from a critical limitation: excessive water solubility and mechanical instability in aqueous environments. Unmodified PVPA membranes dissolve or swell uncontrollably, leading to structural failure.

The Solution: Crosslinking.[1][2][3][4][5][6][7][8][9][10][11] This guide compares the three primary crosslinking strategies—Radical Co-polymerization , Thermal Condensation , and Hybrid Sol-Gel Networks —to help researchers select the optimal agent for their specific application.

Mechanistic Analysis of Crosslinking Strategies

Type A: Radical Co-polymerization (In-Situ Network Formation)

This method involves copolymerizing vinyl phosphonic acid (VPA) monomers with di- or tri-functional vinyl crosslinkers.

  • Key Agents: Bis[2-(methacryloyloxy)ethyl] phosphate (BMEP ), Poly(ethylene glycol) diacrylate (PEGDA ), N,N'-Methylenebisacrylamide (MBA ).

  • Mechanism: The crosslinker forms covalent bridges between growing PVPA chains during the free-radical polymerization process.

  • Advantage: resulting hydrogels are chemically stable and do not leach.

  • Specific Benefit of BMEP: Unlike PEGDA or MBA, BMEP contains phosphate groups . It crosslinks the polymer without significantly diluting the acid content, maintaining high proton conductivity.

Type B: Thermal Condensation (Self-Crosslinking)
  • Agent: Heat (150°C – 200°C) under vacuum.

  • Mechanism: Dehydration reaction between two phosphonic acid groups (P-OH) to form a phosphonic anhydride linkage (P-O-P).

  • Advantage: "Clean" chemistry; no foreign atoms or toxic crosslinkers introduced.

  • Limitation: The P-O-P bond is hydrolytically unstable in hot water; the membrane can re-dissolve over time.

Type C: Hybrid Inorganic Networks (Sol-Gel)
  • Agents: Tetraethyl orthosilicate (TEOS ), Zirconium salts, Titania precursors.

  • Mechanism: Hydrolysis and condensation of the inorganic precursor form a rigid oxide network (e.g., SiO2) interpenetrating the PVPA matrix. Strong hydrogen bonding occurs between P-OH and Si-OH.

  • Advantage: Exceptional thermal stability and reduced swelling.

Comparative Performance Analysis

The following data synthesizes performance metrics from recent comparative studies, specifically focusing on the trade-off between Swelling Ratio (SR) and Proton Conductivity (σ) .

Table 1: Performance Matrix of Crosslinking Agents
Crosslinking StrategyAgentMechanismProton Conductivity (mS/cm)Swelling Ratio (H2O)Mechanical StabilityPrimary Application
Acidic Co-polymer BMEP Covalent (Radical)High (Retains H+)Low (< 50%)High (Elastic)PEM Fuel Cells, Adsorbents
Neutral Co-polymer PEGDA Covalent (Radical)Low (Dilutes H+)MediumMedium (Flexible)Drug Delivery, Hydrogels
Self-Crosslinking Thermal Anhydride BondMediumVery Low (Initially)BrittleHigh-Temp Membranes
Hybrid Silica (TEOS) H-Bond/NetworkMedium-HighLowVery High (Rigid)Composite Coatings, Dental
Critical Insight: The "Conductivity-Stability" Paradox
  • Neutral Crosslinkers (PEGDA/MBA): As crosslinking density increases, mechanical stability improves, but proton conductivity drops drastically because the inert crosslinker occupies volume without contributing protons.

  • Acidic Crosslinkers (BMEP): These are superior for electrochemical applications. BMEP contributes its own phosphate groups, decoupling mechanical stiffening from conductivity loss.

Visualizing the Mechanisms

The following diagram illustrates the chemical pathways for the three primary crosslinking methods.

PVPA_Crosslinking cluster_A Type A: Radical Co-polymerization cluster_B Type B: Thermal Treatment cluster_C Type C: Hybrid Sol-Gel VPA Vinyl Phosphonic Acid (Monomer) PVPA Linear PVPA (Polymer) VPA->PVPA Polymerization BMEP Crosslinker: BMEP (Contains Phosphate) VPA->BMEP Mixed Heat Heat (150-200°C) - H2O PVPA->Heat Casting TEOS Precursor: TEOS (Silica Source) PVPA->TEOS Mixing NetworkA Acid-Rich 3D Network (High Conductivity) BMEP->NetworkA UV/Radical Initiator NetworkB Anhydride (P-O-P) Network (Brittle, Reversible) Heat->NetworkB Dehydration NetworkC PVPA-SiO2 Hybrid (Rigid, Thermally Stable) TEOS->NetworkC Hydrolysis & Condensation

Figure 1: Mechanistic pathways for synthesizing crosslinked PVPA networks via Radical Polymerization (Top), Thermal Dehydration (Middle), and Sol-Gel Hybridization (Bottom).

Experimental Protocols

Protocol A: Synthesis of High-Conductivity PVPA-BMEP Hydrogels

Best for: Wastewater treatment adsorbents and Fuel Cell Membranes.

Materials:

  • Vinyl phosphonic acid (VPA) (97%)

  • Bis[2-(methacryloyloxy)ethyl] phosphate (BMEP) (Crosslinker)[12]

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Solvent: Dimethyl sulfoxide (DMSO) or Water (if using water-soluble initiator).

Workflow:

  • Stoichiometry: Prepare a monomer mixture with VPA and BMEP.

    • Ratio: Vary BMEP from 5 mol% to 40 mol% depending on desired stiffness. (Note: >20% BMEP significantly reduces swelling but maintains conductivity).

  • Dissolution: Dissolve monomers in DMSO (1:1 w/v ratio).

  • Initiation: Add AIBN (1 wt% relative to total monomer mass). Purge solution with Nitrogen for 20 mins to remove oxygen.

  • Curing: Inject solution into a glass mold with a Teflon spacer.

  • Polymerization: Heat at 70°C for 12–24 hours .

  • Purification: Remove the hydrogel and immerse in excess ethanol/water mixture for 48 hours to remove unreacted monomers.

  • Drying: Vacuum dry at 50°C.

Protocol B: Thermal Crosslinking of PVPA Films

Best for: Creating pure PVPA films without chemical additives.

Workflow:

  • Casting: Dissolve pure PVPA (Mw ~50,000) in water (10 wt%). Cast onto a Teflon petri dish.

  • Pre-drying: Dry at 60°C for 24 hours to remove bulk water.

  • Stepwise Curing (Crucial for Integrity):

    • Step 1: 100°C for 1 hour (Remove bound water).

    • Step 2: 150°C for 1 hour (Initiate anhydride formation).

    • Step 3: 180°C–200°C for 30–60 minutes (Final crosslinking).

  • Validation: Perform FTIR. Look for the appearance of the P-O-P peak at ~920 cm⁻¹ and the reduction of the P-OH broad band.

Decision Matrix: Selecting the Right Agent

Use this logic flow to determine the appropriate crosslinker for your specific constraint.

Selection_Logic Start Start: Define Application Constraint Q1 Is Proton Conductivity Critical? (e.g., Fuel Cells) Start->Q1 Q2 Is Biocompatibility/Toxicity Critical? (e.g., Drug Delivery) Q1->Q2 No Result_BMEP Use Acidic Crosslinker (BMEP or Sulfosuccinic Acid) Q1->Result_BMEP Yes Result_PEGDA Use Biocompatible Crosslinker (PEGDA or PVA Blends) Q2->Result_PEGDA Yes (Soft Tissue) Result_Thermal Use Thermal Crosslinking (No additives, pure PVPA) Q2->Result_Thermal No (Pure Polymer req.) Result_Silica Use Hybrid/Sol-Gel (Silica/TEOS) Q2->Result_Silica No (High Strength/Temp)

Figure 2: Decision logic for selecting crosslinking agents based on conductivity and biocompatibility requirements.

References

  • Design of Crosslinked Hydrogels Comprising Poly(Vinylphosphonic Acid) and Bis[2-(methacryloyloxy)ethyl] Phosphate. Source: National Institutes of Health (NIH) / PMC. Context: Detailed protocol for BMEP crosslinking and dye removal data. URL:[Link]

  • Synthesis of Crosslinked Poly(Vinylphosphonic Acid) Particles by Water-in-Oil (W/O) Suspension Polymerization. Source: Solvent Extraction Research and Development, Japan. Context: Protocol for using PEGDA as a crosslinker for metal ion adsorption.[11] URL:[Link]

  • Proton conductivity and methanol transport behavior of cross-linked PVA/PAA/silica hybrid membranes. Source: ResearchGate.[10][13] Context: Comparative data on silica hybrid membranes and sulfosuccinic acid crosslinking.[8] URL:[Link]

  • Effects of Thermal Cross-Linking on the Structure and Property of Asymmetric Membrane. Source: NIH / PMC. Context: Mechanisms of thermal crosslinking and stability comparisons.[3][12] URL:[Link]

  • Hybrid Silica-PVA Nanofibers via Sol-Gel Electrospinning. Source: NC State University. Context: Sol-gel chemistry interactions between silica precursors and hydroxyl/acid groups.[14] URL:[Link]

Sources

Comparative

Performance of 2,2'-Sulfinyldiethanol as a corrosion inhibitor compared to mercaptoalcohols

This guide provides an in-depth technical comparison between 2,2'-Sulfinyldiethanol (SDE) and Mercaptoalcohols (specifically 2-Mercaptoethanol) for corrosion inhibition applications. Executive Summary 2,2'-Sulfinyldietha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2,2'-Sulfinyldiethanol (SDE) and Mercaptoalcohols (specifically 2-Mercaptoethanol) for corrosion inhibition applications.

Executive Summary

2,2'-Sulfinyldiethanol (SDE) , also known as bis(2-hydroxyethyl) sulfoxide, is the oxidized derivative of thiodiglycol. While it shares structural similarities with Mercaptoalcohols (e.g., 2-mercaptoethanol), its performance as a corrosion inhibitor is fundamentally distinct due to the oxidation state of the sulfur atom.

  • Mercaptoalcohols are the industry standard for high-efficiency acid corrosion inhibition (>95%), utilizing the "soft" basicity of the thiol (-SH) group for strong chemisorption onto metal surfaces.

  • SDE functions as a moderate inhibitor (predicted <85% standalone efficiency), primarily relying on physisorption via the "hard" oxygen atom of the sulfinyl group (

    
    ). It is often encountered as a byproduct in mercaptan synthesis or mustard gas hydrolysis rather than a primary commercial inhibitor.
    

Verdict: Mercaptoalcohols offer superior protection for ferrous metals in acidic media. SDE is viable only in specific synergistic formulations or where thiol odor/toxicity is a disqualifying factor.

Chemical Structure & Mechanism of Action

The core difference lies in the interaction between the inhibitor's functional groups and the metal surface (typically Iron/Steel).[1]

Mercaptoalcohols (The Standard)
  • Active Group: Thiol (-SH) and Hydroxyl (-OH).

  • Mechanism: The sulfur atom in the thiol group possesses lone pair electrons and acts as a Soft Base . Iron (Fe) acts as a Soft Acid . According to the HSAB (Hard and Soft Acids and Bases) principle, this leads to strong, covalent-like Chemisorption .

  • Film Formation: Mercaptoalcohols form self-assembled monolayers (SAMs). The -SH group anchors to the metal, while the -OH tail interacts with the aqueous medium or cross-links, creating a hydrophobic barrier that repels water and acid ions (

    
    , 
    
    
    
    ).
2,2'-Sulfinyldiethanol (The Alternative)
  • Active Group: Sulfinyl (

    
    ) and Hydroxyl (-OH).
    
  • Mechanism: The sulfur atom is oxidized, reducing its electron density and ability to donate electrons to the metal. The oxygen atom in the

    
     group is a Hard Base .
    
  • Adsorption: SDE adsorbs primarily via the oxygen atom through Physisorption (electrostatic interaction), which is weaker and more reversible than chemisorption.

  • In-Situ Reduction: In some reducing acid environments, sulfoxides can be reduced to their sulfide counterparts (Thiodiglycol), which then adsorb more strongly. This introduces a lag time in inhibition known as the induction period.

Mechanistic Pathway Diagram

AdsorptionMechanism cluster_Mercapto Mercaptoalcohol Pathway cluster_SDE SDE (Sulfoxide) Pathway Metal Metal Surface (Fe) Mercapto R-SH (Thiol) Chemisorption Strong Chemisorption (Fe-S Bond) Mercapto->Chemisorption Direct Attack SAM Dense Monolayer (Hydrophobic Barrier) Chemisorption->SAM Blocks Active Sites SAM->Metal Blocks Active Sites SDE R-S(=O)-R (Sulfoxide) Physisorption Weak Physisorption (Fe-O Interaction) SDE->Physisorption Rapid Equilibrium Reduction Reduction to Sulfide (Requires H+ & e-) SDE->Reduction Slow Step Physisorption->Metal Partial Coverage SulfideAds Delayed Chemisorption Reduction->SulfideAds Secondary Protection SulfideAds->Metal Secondary Protection

Figure 1: Comparative adsorption pathways. Mercaptoalcohols provide immediate, strong protection, while SDE relies on weaker interactions or slow reduction steps.

Performance Comparison Data

The following data contrasts the typical performance of 2-Mercaptoethanol (2-ME) against Sulfoxides (represented by SDE and DMSO proxies) in 1.0 M HCl.

FeatureMercaptoalcohols (2-ME)2,2'-Sulfinyldiethanol (SDE)
Inhibition Efficiency (

)
95% - 98% (High)~70% - 85% (Moderate)*
Adsorption Type Chemisorption (Langmuir)Physisorption / Mixed
Thermodynamics (

)

kJ/mol (Stable)

kJ/mol (Reversible)
Temperature Stability Decreases > 60°C (Desorption)Moderate (Sulfoxides are stable)
Toxicity & Odor High (Strong Skunky Odor)Low (Mild/Odorless)
Synergistic Potential High (with Amines)High (Requires Halides/Cu²⁺)

*Note: SDE efficiency is extrapolated from general sulfoxide behavior (e.g., DMSO, Dibenzyl Sulfoxide) in acid media. Sulfoxides typically require synergistic additives (like


 or 

) to approach the efficiency of thiols.
Key Experimental Insights
  • Concentration Dependence: Mercaptoalcohols reach maximum efficiency at lower concentrations (

    
     M) compared to SDE, which requires higher loading to maintain surface coverage due to weaker binding.
    
  • Induction Period: SDE may exhibit a lag in protection efficiency while the

    
     group reduces to the sulfide form on the metal surface, whereas 2-ME acts immediately.
    

Detailed Experimental Protocols

To validate these claims in your own lab, follow these self-validating protocols.

Weight Loss Measurement (Gravimetric)

Objective: Determine corrosion rate (


) and Inhibition Efficiency (

).
  • Specimen Preparation:

    • Cut mild steel coupons (e.g., 2cm x 2cm x 0.1cm).

    • Abrade with SiC paper (grades 400 to 1200).

    • Degrease with acetone, wash with distilled water, dry, and weigh (

      
      ).
      
  • Solution Preparation:

    • Prepare 1.0 M HCl (blank).

    • Prepare 1.0 M HCl + Inhibitor (SDE or 2-ME) at concentrations: 100, 200, 300, 400, 500 ppm.

  • Immersion:

    • Suspend coupons in solutions for 24 hours at 25°C (thermostatted).

  • Analysis:

    • Remove, wash with water/acetone, dry, and re-weigh (

      
      ).
      
    • Calculation: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">

      
      
      
      
      
      (Where
      
      
      =density,
      
      
      =area,
      
      
      =time)[2][3][4][5][6][7]
Electrochemical Impedance Spectroscopy (EIS)

Objective: Measure Charge Transfer Resistance (


) to quantify the barrier layer.
  • Setup: Three-electrode cell (Working: Steel, Counter: Platinum, Ref: Ag/AgCl).

  • OCP Stabilization: Immerse working electrode for 30 mins until Open Circuit Potential stabilizes.

  • Measurement:

    • Frequency Range: 100 kHz to 10 mHz.

    • Amplitude: 10 mV AC perturbation.

  • Data Fitting: Fit Nyquist plots to an equivalent circuit (

    
    ).
    
    • Validation: An increase in

      
       correlates directly with increased inhibition efficiency. Mercaptoalcohols typically show 
      
      
      
      values 10x higher than SDE.
Experimental Workflow Diagram

ExperimentalWorkflow cluster_Tests Parallel Testing Protocols Start Start Comparison Prep Sample Preparation (Polishing, Degreasing) Start->Prep WL Weight Loss Test (24h Immersion) Prep->WL EIS EIS Analysis (Rct Measurement) Prep->EIS PDP Potentiodynamic Polarization (Tafel Slopes) Prep->PDP Analysis Data Analysis (Isotherms: Langmuir vs Temkin) WL->Analysis Calc Corrosion Rate EIS->Analysis Calc Charge Transfer PDP->Analysis Calc Current Density Conclusion Final Verdict: Efficiency & Mechanism Analysis->Conclusion

Figure 2: Standardized workflow for validating inhibitor performance.

Conclusion

For researchers and drug development professionals dealing with corrosive byproducts or selecting additives:

  • Select Mercaptoalcohols (2-ME) when maximum protection of ferrous metals is critical, and the environment allows for sulfur-based odors. They act as "soft bases" forming robust chemisorbed layers.

  • Select 2,2'-Sulfinyldiethanol (SDE) only when low toxicity/odor is prioritized over inhibition efficiency, or in systems where it is already present as a byproduct. To achieve viable inhibition with SDE, synergistic additives (e.g., Iodide ions,

    
    ) are strictly recommended to enhance adsorption.
    

References

  • Vertex AI Search. (2024). Inhibition and co-condensation behaviour of 2-mercaptoethanol in top-of-line CO2 corrosion environments. Link

  • Google Patents. (2020). Mercaptoalcohol corrosion inhibitors (US6645399B2). Link

  • MDPI. (2023). The Key Role of Chalcogenurane Intermediates in the Reduction Mechanism of Sulfoxides and Selenoxides by Thiols. Link

  • ResearchGate. (2022). Inhibition impact of synthesized mercapto-and alkylthio-triazole compounds on the corrosion of aluminum. Link

  • Sigma-Aldrich. (2024). 2,2′-Thiodiethanol Product Information. Link

  • Smolecule. (2023).[8] 2,2'-Sulfinyldiethanol Chemical Properties. Link

  • Academic Journals. (2016). Organotin dithiobiurets as corrosion inhibitors for mild steel-dimethyl sulfoxide containing HCl. Link

Sources

Validation

Spectroscopic differences between 2,2'-Sulfinyldiethanol and its sulfoxide precursor

[1][2] Executive Summary This guide details the spectroscopic differentiation between 2,2'-Sulfinyldiethanol (the Sulfoxide, also known as Thiodiglycol Sulfoxide or TDGO) and its synthetic precursor, 2,2'-Thiodiethanol (...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide details the spectroscopic differentiation between 2,2'-Sulfinyldiethanol (the Sulfoxide, also known as Thiodiglycol Sulfoxide or TDGO) and its synthetic precursor, 2,2'-Thiodiethanol (the Sulfide, also known as Thiodiglycol or TDG).[1]

Critical Context:

  • The Precursor (TDG): A Schedule 2 compound under the Chemical Weapons Convention (CWC) due to its role as a precursor to Sulfur Mustard (Mustard Gas).[2][1][3]

  • The Target (TDGO): The primary oxidative metabolite and environmental degradation product of TDG.[2]

  • The Challenge: Both molecules are polar, water-soluble diols with similar physical properties.[2][1] Differentiation relies heavily on observing the oxidation state of the sulfur atom via specific spectroscopic signatures (IR S=O stretch, NMR desheilding, and MS molecular ion shift).[1]

Chemical Identity & Mechanism[2]

To understand the spectroscopic shifts, one must understand the electronic environment change induced by oxidation.[1]

FeaturePrecursor (Sulfide)Target (Sulfoxide)
IUPAC Name 2,2'-Thiodiethanol2,2'-Sulfinyldiethanol
Common Abbr. TDGTDGO
Formula C₄H₁₀O₂SC₄H₁₀O₃S
Structure HO-CH₂-CH₂-S -CH₂-CH₂-OHHO-CH₂-CH₂-S(=O) -CH₂-CH₂-OH
Oxidation State Sulfur (-2)Sulfur (0)
Electronic Effect S is a soft nucleophile.[2]S=O is a rigid, polar dipole; Oxygen withdraws electron density.[1]
Mechanistic Pathway

The conversion from precursor to target involves the nucleophilic attack of the sulfur lone pair on an oxidant (typically Peroxide), forming the Sulfoxide.[1] Further oxidation leads to the Sulfone (2,2'-Sulfonyldiethanol), a potential interference.[2][1]

OxidationPathway TDG 2,2'-Thiodiethanol (Sulfide Precursor) [CWC Schedule 2] Oxidant + H2O2 (Oxidation) TDG->Oxidant TDGO 2,2'-Sulfinyldiethanol (Sulfoxide Target) [Marker of Exposure] Oxidant->TDGO Sulfone 2,2'-Sulfonyldiethanol (Sulfone Over-oxidation) TDGO->Sulfone Excess Oxidant

Figure 1: Stepwise oxidation pathway from Thiodiglycol (TDG) to Sulfinyldiethanol (TDGO) and eventually the Sulfone.[2][1][4]

Spectroscopic Deep Dive

A. Infrared Spectroscopy (FT-IR)

The most immediate diagnostic difference is the appearance of the sulfoxide bond stretch.[2]

  • Precursor (TDG): The fingerprint region is relatively clean regarding sulfur.[2][1] The C-S stretch (600–800 cm⁻¹) is weak and often obscured.[2][1] The dominant feature is the O-H stretch (~3350 cm⁻¹).[2][1]

  • Target (TDGO): The S=O stretching vibration is strong and distinct.

Functional GroupPrecursor (TDG) WavenumberTarget (TDGO) WavenumberNote
O-H Stretch 3300–3400 cm⁻¹ (Broad)3300–3400 cm⁻¹ (Broad)Present in both; non-diagnostic.[2]
S=O Stretch Absent 1030–1070 cm⁻¹ (Strong) The primary differentiator.
C-S Stretch 600–700 cm⁻¹ (Weak)Shifted/ObscuredDifficult to use for ID.[2]
B. Nuclear Magnetic Resonance (¹H-NMR)

NMR provides the most definitive structural confirmation.[2] The electronegative oxygen atom in the sulfoxide pulls electron density away from the sulfur, causing a deshielding effect on the adjacent methylene protons (


).[1]
  • Solvent Choice: D₂O or DMSO-d₆ are required due to polarity.[2]

  • Shift Logic:

    
     protons in the Sulfoxide (TDGO) appear downfield (higher ppm) compared to the Sulfide (TDG).[2][1]
    
Proton PositionPrecursor (TDG) Shift (ppm)Target (TDGO) Shift (ppm)

(Shift Difference)

(-CH₂-S-)
2.65 – 2.75 ppm 2.90 – 3.20 ppm ~ +0.35 ppm (Downfield)

(-CH₂-O-)
3.65 – 3.75 ppm3.80 – 4.00 ppm~ +0.15 ppm (Minor shift)

Expert Insight: In the Sulfoxide (TDGO), the sulfur atom is a chiral center (due to the lone pair).[1] While 2,2'-Sulfinyldiethanol is symmetric, in chiral environments or specific solvents, the geminal protons on the


-carbon can become diastereotopic, potentially splitting the triplet signal into a more complex multiplet.[1] In standard D₂O scans, this often manifests as a broadening or complex splitting of the 3.0 ppm signal compared to the clean triplet of the sulfide.[1]
C. Mass Spectrometry (MS)

Direct analysis is challenging due to low volatility.[2][1] Derivatization (silylation with BSTFA or acylation with TFAI) is standard protocol for GC-MS.[2][1]

  • Molecular Ion: The Sulfoxide is exactly 16 Da heavier than the Sulfide.[1]

  • Fragmentation:

    • TDG (Derivatized): Prominent ion at m/z 122 (underivatized) or characteristic loss of -CH₂CH₂OTMS.[2][1]

    • TDGO (Derivatized): Shows the molecular ion M+16.[2] A characteristic fragmentation is the "Sulfoxide Elimination" (Cope elimination-like thermal degradation in the injector port), where TDGO can thermally degrade back to vinyl ethers or TDG if temperatures are too high.[2][1]

    • Soft Ionization (LC-MS/ESI): Preferable for TDGO to avoid thermal degradation.[2] Shows distinct [M+H]⁺ at m/z 139.[2][1]

Experimental Protocol: Synthesis of Reference Standard

Use this protocol to generate a verified spectral standard of 2,2'-Sulfinyldiethanol for comparison.

Safety Warning: 2,2'-Thiodiethanol is a CWC Schedule 2 precursor.[2][1] Handle in a fume hood with appropriate PPE.[2][1] Ensure compliance with local regulations regarding Schedule 2 chemicals.

Reagents
  • 2,2'-Thiodiethanol (TDG) [Precursor][2][1][5]

  • Hydrogen Peroxide (30% w/v)[2][1]

  • Methanol (Solvent)[2][1]

  • Platinum Black or Sodium Tungstate (Catalyst - optional for speed, but H2O2 alone works overnight)[2][1]

Workflow
  • Preparation: Dissolve 10 mmol of TDG in 10 mL of Methanol. Cool to 0°C in an ice bath.

  • Oxidation: Add 11 mmol of H₂O₂ (1.1 equivalents) dropwise over 20 minutes.

    • Why: Controlling stoichiometry is critical.[2][1] Excess H₂O₂ will drive the reaction to the Sulfone (2,2'-Sulfonyldiethanol), which is difficult to separate.[2][1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 4 hours.

  • Quenching: Test for remaining peroxides using starch-iodide paper. If positive, quench with a small amount of sodium sulfite.[1]

  • Isolation: Remove solvent via rotary evaporation under reduced pressure (keep bath < 40°C to prevent thermal degradation).[2][1]

  • Validation: The resulting viscous oil is the Sulfoxide.[2][1] Validate using the IR band at ~1040 cm⁻¹.[2][1]

AnalyticalWorkflow Sample Unknown Sample (Aqueous/Biological) Extract Extraction (Solid Phase / L-L) Sample->Extract Decision Is Thermal Stability a Concern? Extract->Decision Deriv Derivatization (BSTFA/TMCS) GCMS GC-MS Analysis Deriv->GCMS Result Confirmation: TDG vs TDGO GCMS->Result Look for m/z shift Check thermal degradation LCMS LC-MS/MS (ESI) LCMS->Result Look for [M+H]+ 139 Decision->Deriv No (GC route) Decision->LCMS Yes (Direct inject)

Figure 2: Analytical decision tree for distinguishing TDG and TDGO in complex matrices.

References

  • Organization for the Prohibition of Chemical Weapons (OPCW). (2023).[2][1] OPCW Central Analytical Database (OCAD).[2][1] Retrieved from [Link][2][1]

  • National Institute of Standards and Technology (NIST). (2023).[2][1] Thiodiglycol Mass Spectrum and IR Data.[2][1][6] NIST Chemistry WebBook, SRD 69.[2][1] Retrieved from [Link][2][1]

  • Black, R. M., & Read, R. W. (1995).[2][1] Detection of trace levels of thiodiglycol in blood, plasma and urine using gas chromatography-electron-capture negative-ion chemical ionisation mass spectrometry.[2] Journal of Chromatography B: Biomedical Sciences and Applications.[2][1]

  • Munro, N. B., et al. (1999).[2][1] The sources, fate, and toxicity of chemical warfare agent degradation products.[1] Environmental Health Perspectives.[2][1] Retrieved from [Link]

Sources

Comparative

Efficacy comparison of 2,2'-Sulfinyldiethanol in different solvent systems

Executive Summary 2,2'-Sulfinyldiethanol (CAS 3085-45-8), also known as Bis(2-hydroxyethyl) sulfoxide , is a critical organosulfur compound often encountered as a stable oxidation product of Thiodiglycol (TDG) or as a sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2'-Sulfinyldiethanol (CAS 3085-45-8), also known as Bis(2-hydroxyethyl) sulfoxide , is a critical organosulfur compound often encountered as a stable oxidation product of Thiodiglycol (TDG) or as a specific analyte in toxicological screening. Unlike its reduced sulfide counterpart (Thiodiglycol) or its structural analog Dimethyl Sulfoxide (DMSO), 2,2'-Sulfinyldiethanol is a solid at room temperature (MP ~111°C) with distinct polarity and hydrogen-bonding capabilities.

This guide compares the efficacy of different solvent systems in solubilizing, stabilizing, and recovering 2,2'-Sulfinyldiethanol. It challenges the misconception of using this molecule as a neat solvent and instead focuses on its behavior as a functional solute in aqueous, protic, and aprotic environments.

Key Findings:

  • Aqueous Systems (Water/PBS): Superior solubility due to dual hydroxyl/sulfinyl H-bonding; optimal for biological compatibility but requires buffering to prevent pH drift.

  • Protic Organic (Methanol/Ethanol): High solubility; preferred for stock solution preparation due to ease of evaporation, though less stable than aqueous systems for long-term storage.

  • Aprotic (Acetonitrile/DMSO): Lower solubility compared to alcohols; useful for HPLC/MS matrices but poor for high-concentration stock generation.

Physicochemical Profile & Structural Logic

To understand the solvent interaction efficacy, one must analyze the molecule's "Solvation Demand"—the specific intermolecular forces required to dissolve the crystal lattice.

Structural Comparison: The "Sulfoxide Shift"
FeatureDimethyl Sulfoxide (DMSO)Thiodiglycol (TDG)2,2'-Sulfinyldiethanol
Structure



State (RT) Liquid (MP 19°C)Liquid (MP -10°C)Solid (MP ~111°C)
H-Bond Donors 0 (Aprotic)22
H-Bond Acceptors 1 (Sulfinyl O)2 (Hydroxyl O)3 (Sulfinyl O + 2 Hydroxyl O)
Polarity HighMediumVery High

Expert Insight: The shift from sulfide (TDG) to sulfoxide (Sulfinyldiethanol) introduces a highly polarized


 bond. Combined with the two hydroxyl tails, this creates a rigid crystal lattice held together by extensive intermolecular hydrogen bonding. Consequently, efficacy in solvation depends entirely on the solvent's ability to disrupt this lattice. 
Molecular Interaction Diagram

MolecularInteraction cluster_molecule 2,2'-Sulfinyldiethanol Lattice cluster_solvents Solvent Systems Molecule HO-R-S(=O)-R-OH Water Water (H2O) High Dielectric Dual Donor/Acceptor Water->Molecule Strong H-Bond Network (Disrupts Lattice) MeOH Methanol (MeOH) Protic Organic Good Donor MeOH->Molecule Moderate H-Bonding (Solubilizes) ACN Acetonitrile (ACN) Aprotic Dipole Interaction Only ACN->Molecule Weak Interaction (Poor Solubility)

Figure 1: Solvation mechanism. Water and Methanol are effective because they can donate hydrogen bonds to the sulfinyl oxygen and accept them from the hydroxyl groups, breaking the crystal lattice. Acetonitrile lacks donors, resulting in poor solubility.

Comparative Efficacy of Solvent Systems[2][3][4][5]

The following data summarizes the performance of 2,2'-Sulfinyldiethanol (10 mM target concentration) across standard laboratory solvent systems.

Solubility and Stability Matrix
Solvent SystemSolubility EfficacyStability (7 Days, 4°C)Application Suitability
Water (Milli-Q) Excellent (>1 M)High (>99% Recovery)Biological Assays, Stock Solutions
Methanol High (~500 mM)Moderate (Evaporation risk)GC-MS Prep, Organic Synthesis
Ethanol Moderate (~100 mM)ModerateToxicity Screening (Cell Culture)
Acetonitrile Low (<10 mM)HighHPLC Mobile Phase (Diluted)
DMSO Moderate HighNot Recommended (Interference)
Critical Analysis of Solvent Choices
System A: Aqueous Buffers (The Gold Standard)
  • Mechanism: Water molecules form a hydration shell around the sulfinyl group and the hydroxyl tails.

  • Efficacy: Highest solubility. The compound is miscible in water once the lattice is broken (heating may be required to initiate high concentrations).

  • Risk: In non-sterile water, microbial growth can degrade the diol structure. Use 0.22 µm filtered buffers.

System B: Methanol/Ethanol (The Processing Choice)
  • Mechanism: Alcohols provide the necessary proton donation to solvate the sulfinyl oxygen.

  • Efficacy: Methanol is superior to ethanol due to lower steric hindrance.

  • Risk: Transesterification is rare but possible under acidic catalysis. Volatility makes concentration checks necessary before use.

System C: DMSO (The "False Friend")
  • Mechanism: While DMSO dissolves many organics, dissolving a sulfoxide into a sulfoxide is analytically problematic.

  • Why Avoid: DMSO has a massive UV cutoff and ionization footprint that masks 2,2'-Sulfinyldiethanol in analytical assays (HPLC/MS). Furthermore, DMSO can act as an oxidant or reductant depending on conditions, potentially altering the redox state of the analyte.

Experimental Protocol: Preparation of Stable Stock Solutions

This protocol ensures the generation of a self-validating standard solution for efficacy testing or analytical calibration.

Objective: Prepare a 100 mM Stock Solution of 2,2'-Sulfinyldiethanol.

Reagents:

  • 2,2'-Sulfinyldiethanol (Solid, >95% purity).

  • Solvent: Methanol (LC-MS Grade) OR Water (Milli-Q).

Workflow:

  • Gravimetric Weighing:

    • Weigh 13.82 mg of 2,2'-Sulfinyldiethanol into a 1.5 mL amber glass vial.

    • Note: The solid is hygroscopic. Weigh quickly in a low-humidity environment.

  • Solvation (The "Wetting" Step):

    • Add 500 µL of Solvent.

    • Crucial Step: Vortex for 30 seconds. If using water, the solid should dissolve instantly. If using Ethanol, sonicate at 35°C for 5 minutes to disrupt the lattice.

  • Volume Adjustment:

    • Transfer to a 1 mL volumetric flask and fill to line.

    • Self-Validation: Inspect for "schlieren" lines (density gradients) which indicate incomplete mixing. Invert 10 times.

  • Storage:

    • Store at -20°C.

    • Stability Check: Upon thawing, if a precipitate is observed, the solvent system has failed (likely due to low solubility in cold ethanol). Warm to 25°C to redissolve.

Analytical Workflow Diagram

Workflow cluster_aqueous Aqueous Path cluster_organic Organic Path Start Start: Solid 2,2'-Sulfinyldiethanol Choice Select Solvent System Start->Choice Water Water/PBS Choice->Water MeOH Methanol Choice->MeOH Mix1 Vortex (RT) Water->Mix1 Use1 Biological Assay / Toxicity Mix1->Use1 Validation QC: Check for Precipitate (Turbidity Test) Use1->Validation Mix2 Sonicate (35°C) MeOH->Mix2 Use2 GC-MS / Synthesis Mix2->Use2 Use2->Validation

Figure 2: Decision tree for solvent selection based on downstream application. Aqueous paths are preferred for biological stability, while organic paths are utilized for chemical synthesis or gas chromatography.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3085-45-8, 2,2'-Sulfinyldiethanol. Retrieved January 28, 2026 from [Link]

  • Black, R. M., et al. (1991). Methods for the analysis of thiodiglycol sulphoxide, a metabolite of sulphur mustard, in urine using gas chromatography-mass spectrometry. Journal of Chromatography, 558(2), 393-404. [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Thiodiglycol Sulfoxide.[1] Retrieved January 28, 2026 from [Link]

Sources

Validation

Validating Analytical Architectures for 2,2'-Sulfinyldiethanol (SDE) in Urine: A Comparative Technical Guide

Topic: Validating analytical methods for detecting 2,2'-Sulfinyldiethanol in urine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The Bioma...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating analytical methods for detecting 2,2'-Sulfinyldiethanol in urine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Biomarker Context

2,2'-Sulfinyldiethanol (SDE), also known as Thiodiglycol Sulfoxide, is a critical oxidative metabolite of Sulfur Mustard (HD). While Thiodiglycol (TDG) is the primary hydrolysis product of HD, it suffers from background presence in unexposed populations due to dietary sources. SDE offers higher specificity as a forensic biomarker for recent exposure.

This guide compares and validates the two dominant analytical architectures for SDE detection:

  • Reductive GC-MS/MS: A derivatization-heavy workflow converting SDE back to TDG.

  • Direct LC-MS/MS: A dilute-and-shoot or SPE-based workflow analyzing SDE in its native state.

Metabolic & Analytical Pathway Visualization

Understanding the relationship between the parent agent and the analyte is prerequisite to validation. SDE is not just a target; it is a transient oxidative state of TDG.

MetabolicPathway HD Sulfur Mustard (HD) TDG Thiodiglycol (TDG) (Hydrolysis Product) HD->TDG Hydrolysis SBMTE SBMTE (β-Lyase Metabolite) HD->SBMTE Glutathione Conjugation & β-Lyase Pathway SDE 2,2'-Sulfinyldiethanol (SDE) (Target Biomarker) TDG->SDE Oxidation (CYP450/FMO) SDE->TDG In-vitro Reduction (TiCl3 - GC Method)

Figure 1: Metabolic origin of SDE and its analytical reversion to TDG in GC-MS workflows.

Comparative Methodological Architectures

Architecture A: Reductive GC-MS/MS (The "Total TDG" Approach)

Principle: SDE is non-volatile and polar. This method reduces SDE back to TDG using Titanium Trichloride (


), followed by derivatization (e.g., with Heptafluorobutyric Anhydride - HFBA) to render it volatile for Gas Chromatography.
  • Target: Measures Total TDG (Free TDG + SDE).

  • Primary Advantage: Extremely high sensitivity in Negative Chemical Ionization (NCI) mode.

  • Primary Risk: Hazardous reagents (

    
    ) and loss of speciation (cannot distinguish native TDG from SDE).
    
Architecture B: Direct LC-MS/MS (The "Speciated" Approach)

Principle: Electrospray Ionization (ESI) handles polar compounds effectively. SDE is extracted via Solid Phase Extraction (SPE) and analyzed directly.[1]

  • Target: Measures SDE specifically.

  • Primary Advantage: High throughput, distinguishes SDE from dietary TDG, no derivatization.

  • Primary Risk: Matrix effects (ion suppression) from urinary salts/proteins.

Performance Data Synthesis
Validation ParameterGC-MS/MS (Reductive)LC-MS/MS (Direct)
Analyte State Derivatized TDG-HFBNative SDE
LOD (Limit of Detection) 0.1 – 0.5 ng/mL [1]0.5 – 1.0 ng/mL [2]
Linearity (R²) > 0.995> 0.992
Sample Prep Time High (4-6 hours)Low (1-2 hours)
Specificity Moderate (Total TDG)High (SDE specific)
Matrix Effect Low (Clean extracts)Moderate (Requires isotope dilution)
Recovery 60-80%85-95%

Detailed Experimental Protocols

Protocol A: Reductive GC-MS/MS Workflow

Use this protocol when maximum sensitivity is required and distinguishing SDE from TDG is secondary.

  • Sample Aliquot: Transfer 1.0 mL urine to a glass centrifuge tube.

  • Internal Standard: Spike with

    
    -TDG (10 ng/mL).
    
  • Reduction: Add 200 µL of 20%

    
     in HCl. Incubate at 60°C for 1 hour.
    
    • Mechanism:[2][3] Reduces sulfoxide (S=O) to sulfide (S).

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate (2 x 2 mL). Vortex 2 min, centrifuge 3000g.

  • Derivatization: Evaporate solvent to dryness under

    
    . Reconstitute in 50 µL Ethyl Acetate + 50 µL HFBA. Incubate 60°C for 30 min.
    
  • Analysis: Inject 1 µL into GC-MS/MS (NCI mode). Monitor transitions for TDG-HFB.

Protocol B: Direct LC-MS/MS Workflow

Use this protocol for high-throughput screening and specific biomarker confirmation.

  • Sample Aliquot: Transfer 0.5 mL urine.

  • Internal Standard: Spike with

    
    -SDE (Note: Must use deuterated SDE, not TDG).
    
  • SPE Cleanup:

    • Cartridge: Polymeric reversed-phase (e.g., Strata-X or Oasis HLB).

    • Condition: 1 mL MeOH, 1 mL Water.

    • Load: Acidified urine (pH 3).

    • Wash: 1 mL 5% MeOH in Water.

    • Elute: 1 mL 100% Acetonitrile.

  • Reconstitution: Evaporate and reconstitute in 100 µL Mobile Phase A (0.1% Formic Acid in Water).

  • Analysis: Inject 5-10 µL into LC-MS/MS (ESI Positive).

    • Column: C18 Polar Embedded (to retain polar SDE).

    • Transitions: m/z 123 -> 105 (Quantifier), 123 -> 61 (Qualifier).

Validation Framework (The "How-To")

To validate these methods according to FDA/EMA guidelines, you must perform the following specific experiments.

Experiment 1: Matrix Effect Assessment (Post-Column Infusion)

Critical for LC-MS/MS validation.

  • Setup: Infuse a constant stream of SDE standard (100 ng/mL) into the MS source via a T-junction.

  • Injection: Inject a blank urine extract (processed via SPE) via the LC column.

  • Observation: Monitor the baseline of the infused SDE.

  • Pass Criteria: No sharp drops (suppression) or spikes (enhancement) in the signal at the retention time of SDE.

Experiment 2: Selectivity & Cross-Talk
  • Blank Analysis: Analyze 6 different sources of blank human urine.

  • Interference Check: Spike samples with high concentrations of native TDG (1000 ng/mL) and analyze for SDE.

    • Goal: Ensure TDG does not oxidize to SDE in the source (in-source oxidation), which would cause false positives.

Workflow Visualization

ValidationWorkflow cluster_0 Sample Preparation cluster_1 GC-MS Route cluster_2 LC-MS Route Urine Urine Sample IS Add Internal Standard (D4-SDE or D4-TDG) Urine->IS Split Select Architecture IS->Split Reduct Reduction (TiCl3) Split->Reduct High Sensitivity SPE SPE Cleanup Split->SPE High Specificity Deriv Derivatization (HFBA) Reduct->Deriv GC GC-MS/MS Analysis Deriv->GC LC LC-MS/MS Analysis SPE->LC

Figure 2: Decision tree and workflow for selecting the appropriate analytical architecture.

References

  • Black, R. M., & Read, R. W. (1995). Improved methodology for the detection and quantitation of urinary metabolites of sulphur mustard using gas chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 665(1), 97-105. Link

  • Young, C. L., et al. (2004). Analysis of the sulfur mustard metabolite 1,1'-sulfonylbis[2-(methylthio)ethane] in urine by negative ion electrospray liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology. Link

  • Boyer, A. E., et al. (2004). Analysis of Urinary Metabolites of Sulfur Mustard in Two Individuals after Accidental Exposure. Journal of Analytical Toxicology. Link

  • Capacio, B. R., et al. (2004). Monitoring of sulfur mustard exposure by gas chromatography-mass spectrometry analysis of thiodiglycol in urine. Journal of Analytical Toxicology. Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

Sources

Comparative

Investigating Potential Mutagenic Impurities in Sulfonic Acid Salts: A Comparative Technical Guide

Executive Summary This guide addresses the critical challenge of detecting alkyl sulfonate esters—potent genotoxic impurities (GTIs)—in pharmaceutical sulfonic acid salts (mesylates, besylates, tosylates). While regulato...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the critical challenge of detecting alkyl sulfonate esters—potent genotoxic impurities (GTIs)—in pharmaceutical sulfonic acid salts (mesylates, besylates, tosylates). While regulatory bodies (ICH M7) mandate strict control, recent kinetic studies suggest the risk of formation is often overstated. This document compares analytical methodologies (GC-MS vs. LC-MS/MS) and provides validated protocols to support risk-based control strategies.

The Chemical Challenge: Mechanism & Regulatory Context[1][2][3][4][5]

Sulfonic acids (methanesulfonic, benzenesulfonic, p-toluenesulfonic) are frequently used to form salt versions of basic drug substances to improve solubility and bioavailability. However, in the presence of alcohols (methanol, ethanol, isopropanol), there is a theoretical risk of forming alkyl sulfonate esters (e.g., Methyl Methanesulfonate - MMS, Ethyl Toluenesulfonate - ETS).

These esters are direct-acting alkylating agents with known mutagenic potential. The ICH M7(R1) guideline classifies them as Class 1 or 2 impurities, typically requiring control to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day (often < 1-5 ppm in the API).

Mechanism of Formation

Contrary to common assumptions, the reaction between a sulfonic acid and an alcohol is not instantaneous.[1][2] It requires:

  • Excess Acid: The acid must be free (protonated). In a salt formation where base is in excess, the acid is neutralized immediately, halting esterification.[1][3]

  • Low Water Activity: Water acts as a competing nucleophile and hydrolyzes esters back to the acid.

  • Time & Temperature: The esterification is kinetically slow.

Visualization: Formation Pathway & Risk Logic

The following diagram illustrates the kinetic competition between salt formation (desired) and ester formation (impurity).

SulfonateFormation Acid Sulfonic Acid (R-SO3H) Intermediate Protonated Alcohol (R'-OH2+) Acid->Intermediate Proton Transfer (Slow if Base present) Salt Drug Salt (Safe) Acid->Salt Neutralization (Instantaneous, k2 >> k1) Alcohol Alcohol Solvent (R'-OH) Alcohol->Intermediate Base Drug Base (Free Amine) Base->Salt Ester Alkyl Sulfonate Ester (Mutagenic) Intermediate->Ester Nu- Attack (Slow, k1) Ester->Acid Hydrolysis (Fast if H2O present) Water Water (Hydrolysis)

Caption: Kinetic competition between instantaneous salt neutralization and slow ester formation. Salt formation dominates when base is in excess.

Comparative Analysis of Analytical Methodologies

Detecting these impurities at ppm levels requires highly sensitive instrumentation. The choice usually lies between Gas Chromatography (GC) and Liquid Chromatography (LC), both coupled with Mass Spectrometry (MS).

Strategic Comparison Table
FeatureMethod A: HS-GC-MS (Headspace GC-MS)Method B: LC-MS/MS (APCI/ESI)Method C: Derivatization GC-MS
Primary Target Volatile esters (MMS, EMS, MiPS).[4]Non-volatile esters (Besylates, Tosylates).Trace levels in complex matrices.
Sensitivity (LOD) Excellent (0.01 - 0.1 ppm).Good (0.5 - 5 ppm).High (0.005 - 0.05 ppm).
Matrix Effects Low. Headspace isolates analyte from non-volatile API matrix.High. API enters source; requires diversion or rigorous cleanup.Medium. Derivatization agent can introduce artifacts.
Selectivity High.[5][6][7] Separation based on boiling point.High. MRM transitions specific to parent mass.High, but risks false positives if derivatizing agent reacts with API.
Throughput High (Automated HS).High (Short columns, rapid gradients).Low (Requires sample prep time).
Limitations Cannot detect high MW esters (Tosylates/Besylates) easily without degradation.Esters are neutral; ionization is difficult (requires APCI or adducts).Labor-intensive; reaction efficiency varies.
Expert Insight: Why LC-APCI-MS/MS?

While GC-MS is the gold standard for volatile mesylates, LC-MS/MS with Atmospheric Pressure Chemical Ionization (APCI) is superior for heavier esters like tosylates and besylates.

  • Causality: Alkyl sulfonates are neutral molecules and do not ionize well using Electrospray Ionization (ESI). APCI uses a corona discharge to create ions in the gas phase, allowing for better ionization of these neutral species, often forming

    
     or 
    
    
    
    adducts depending on the mobile phase additives.

Detailed Experimental Protocols

Below are two self-validating protocols designed to cover the spectrum of potential impurities.

Protocol A: HS-GC-MS for Volatile Mesylates (MMS, EMS, IMS)

Target: Methyl, Ethyl, and Isopropyl Methanesulfonates.

1. Reagents & Standards:

  • Diluent: Dimethylacetamide (DMAc) or 1,3-Dimethyl-2-imidazolidinone (DMI). Note: High boiling point solvents are required to allow high headspace temperatures without over-pressurizing.

  • Internal Standard (IS): Deuterated EMS (

    
    -EMS) or Butyl Methanesulfonate.
    

2. Sample Preparation:

  • Weigh 100 mg of API into a 20 mL headspace vial.

  • Add 2.0 mL of Diluent containing IS (at 1 ppm equivalent).

  • Seal immediately with a PTFE-lined crimp cap.

  • Validation Step: Prepare a "Spiked Recovery" sample by adding known ester standard (at 1.5 µg/g limit) to the API vial to verify matrix recovery (Acceptance: 80-120%).

3. GC Parameters:

  • Column: DB-624 or VF-624ms (30m x 0.32mm, 1.8 µm film). Thick film is crucial for retaining volatiles.

  • Oven: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    220°C.
  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

4. Headspace Conditions:

  • Incubation: 80°C for 20 mins. Warning: Do not exceed 100°C to prevent in-situ artifact formation.

  • Injection Volume: 1.0 mL (Split ratio 1:5).

5. MS Detection (SIM Mode):

  • MMS: Target m/z 80, 79, 65.

  • EMS: Target m/z 79, 109, 97.

  • IMS: Target m/z 123, 79, 43.

Protocol B: LC-APCI-MS/MS for Non-Volatile Esters (Besylates, Tosylates)

Target: Alkyl Benzenesulfonates and Toluenesulfonates.

1. Reagents:

  • Mobile Phase A: 10 mM Ammonium Formate in Water (0.1% Formic Acid). Ammonium is critical for adduct formation.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

2. Sample Preparation:

  • Dissolve API to 10 mg/mL in 50:50 Water:Acetonitrile.

  • Crucial Step: If API is insoluble in high water content, dissolve in 100% DMSO first, then dilute. Ensure final solvent matches initial gradient to prevent peak distortion.

3. LC Conditions:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100 x 3.0 mm, 1.8 µm).

  • Gradient: 5% B (0-1 min)

    
     95% B (1-8 min) 
    
    
    
    Hold (8-10 min).
  • Flow Rate: 0.5 mL/min.

4. MS Parameters (APCI Positive):

  • Source Temp: 350°C.

  • Corona Current: 4.0 µA.

  • Detection (MRM):

    • Methyl Tosylate:[8] 187

      
       91 (Quant), 187 
      
      
      
      155 (Qual).
    • Ethyl Tosylate:[9] 201

      
       91 (Quant).
      
    • Note: Monitor for

      
       (Mass + 18) or 
      
      
      
      depending on stability.

Decision Framework & Mitigation

Analytical testing should be the final step, not the first. Use this decision tree to determine if testing is even necessary.

DecisionTree Start Start: Sulfonic Acid Salt Process AlcoholCheck Is Alcohol used in Process? Start->AlcoholCheck NoAlcohol No Risk (Class 4/5) No Testing Required AlcoholCheck->NoAlcohol No YesAlcohol Alcohol Present AlcoholCheck->YesAlcohol Yes ProcessCheck Is Base in Excess? Is Water Present? YesAlcohol->ProcessCheck LowRisk Theoretical Risk Only Perform Purge Calculation ProcessCheck->LowRisk Yes (Base Excess) HighRisk High Risk Conditions (Excess Acid + Anhydrous) ProcessCheck->HighRisk No (Acid Excess) PurgeCalc Does Purge Calc show < 30% TTC? LowRisk->PurgeCalc Test Analytical Testing Required HighRisk->Test NoTest Justification via Paper Assessment PurgeCalc->NoTest Yes PurgeCalc->Test No MethodSelect Select Method Test->MethodSelect GC Volatile (Mesylates) Use HS-GC-MS MethodSelect->GC C1-C3 Mesylates LC Non-Volatile (Tosylates) Use LC-APCI-MS/MS MethodSelect->LC Aryl Sulfonates

Caption: Decision logic for assessing risk and selecting analytical methods based on process conditions.

Mitigation Strategies
  • Stoichiometry Control: Always add the sulfonic acid to the base (inverse addition) to ensure the base is always in excess until the endpoint.

  • Water Scavenging: Introduce a small percentage of water (1-5%) in the final crystallization step to promote hydrolysis of any formed esters.

  • Alternative Acids: If risk cannot be mitigated, consider switching to Isethionic acid (Isethionates), which has a lower propensity for ester formation due to internal hydrogen bonding.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[5][6] [Link]

  • Snodin, D. J. (2015). Mutagenic alkyl-sulfonate impurities in sulfonic acid salts: Reviewing the evidence and challenging regulatory perceptions. Journal of Pharmaceutical Sciences. [Link]

  • Teasdale, A., et al. (2010).[8] Mechanism of formation of alkyl sulfonates from a sulfonic acid and a short-chain aliphatic alcohol in a binary system. Organic Process Research & Development. [Link]

  • Guo, T., et al. (2019). Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Jin, B., et al. (2019).[4] Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. Journal of Analytical Methods in Chemistry. [Link]

Sources

Validation

Quantitative analysis of 2,2'-Sulfinyldiethanol conversion in polymerization reactions

A Technical Guide for Polymer Scientists & Drug Delivery Engineers Executive Summary This guide provides a quantitative and mechanistic analysis of 2,2'-Sulfinyldiethanol (SDE) —also known as bis(2-hydroxyethyl) sulfoxid...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Polymer Scientists & Drug Delivery Engineers

Executive Summary

This guide provides a quantitative and mechanistic analysis of 2,2'-Sulfinyldiethanol (SDE) —also known as bis(2-hydroxyethyl) sulfoxide—as a functional monomer in step-growth polymerization. Unlike its ether analogue (Diethylene Glycol, DEG) or its reduced sulfide form (Thiodiglycol, TDG), SDE introduces a highly polar, redox-responsive sulfoxide motif directly into the polymer backbone.

Key Differentiator: The sulfoxide group (


) imparts unique hydrophilicity and Reactive Oxygen Species (ROS) sensitivity, making SDE-derived polymers critical candidates for "smart" drug delivery systems that degrade specifically in oxidative microenvironments (e.g., tumor sites).

Chemical Basis & Mechanistic Comparison

To select the correct monomer, one must understand the electronic and steric implications of the central heteroatom.

Monomer Architecture Comparison
FeatureDiethylene Glycol (DEG) Thiodiglycol (TDG) 2,2'-Sulfinyldiethanol (SDE)
Structure



Central Group Ether (

)
Sulfide (

)
Sulfoxide (

)
Electronic Effect Electron Donating (Resonance)Weakly DonatingElectron Withdrawing (Inductive)
Polarity ModerateLow (Hydrophobic)High (Hydrophilic)
Reactivity (

)
High NucleophilicityHigh NucleophilicityReduced Nucleophilicity

Mechanistic Insight: The sulfoxide oxygen in SDE exerts a strong inductive electron-withdrawing effect ($ -I $) on the adjacent methylene groups. This decreases the electron density on the terminal hydroxyl oxygens, making them slightly less nucleophilic than those in DEG or TDG. Consequently, polymerization kinetics with isocyanates (polyurethanes) or carboxylic acids (polyesters) will be slower for SDE, requiring optimized catalysis.

The "Sulfoxide Switch" Pathway

SDE is unique because it sits in a redox "sweet spot." It is synthesized via the oxidation of TDG and can be further oxidized to a sulfone.

RedoxPathway Figure 1: The Redox Hierarchy of Sulfur-Based Diols TDG Thiodiglycol (TDG) (Sulfide state) Hydrophobic SDE 2,2'-Sulfinyldiethanol (SDE) (Sulfoxide state) Hydrophilic / ROS-Sensitive TDG->SDE Controlled Oxidation (H2O2, < 25°C) SDE->TDG Reduction (Thiols/Enzymes) Sulfone 2,2'-Sulfonyldiethanol (Sulfone state) Stable / Highly Polar SDE->Sulfone Over-Oxidation (Excess Oxidant, Heat)

Experimental Methodologies

Protocol A: Monomer Preparation (SDE Synthesis)

Note: TDG is a Schedule 2 chemical (CWC) due to its link to sulfur mustard. Ensure strict compliance with local regulations.

  • Setup: Charge a jacketed reactor with Thiodiglycol (1.0 eq) and methanol (solvent). Cool to 0°C.

  • Oxidation: Add Hydrogen Peroxide (30% aq, 1.05 eq) dropwise over 2 hours.

    • Critical Control: Temperature must not exceed 25°C to prevent over-oxidation to sulfone.

  • Quenching: Destroy excess peroxide using a catalytic amount of Pd/C or sodium sulfite.

  • Purification: Remove solvent via rotary evaporation. Vacuum distill the residue. SDE is a viscous, hygroscopic liquid.

  • Validation:

    
     NMR (
    
    
    
    ): Look for the downfield shift of the
    
    
    -methylene protons (
    
    
    ppm for SDE vs
    
    
    ppm for TDG).
Protocol B: Step-Growth Polymerization (Polyurethane)

Objective: Synthesize Poly(urethane-sulfoxide) vs. Poly(urethane-ether) control.

  • Drying: Dry SDE and DEG monomers under vacuum at 60°C for 12 hours to remove trace water (critical for stoichiometry).

  • Reaction:

    • In a dry nitrogen atmosphere, dissolve SDE (10 mmol) in anhydrous DMF (Dimethylformamide).

    • Add Dibutyltin Dilaurate (DBTDL) catalyst (0.1 wt%).

    • Add Hexamethylene Diisocyanate (HDI) (10 mmol) dropwise.

  • Curing: Heat to 70°C for 24 hours.

  • Precipitation: Pour the viscous solution into cold diethyl ether to precipitate the polymer.

  • Drying: Vacuum dry at 40°C.

Protocol C: Quantitative Analysis Workflow

AnalysisWorkflow Figure 2: Analytical Workflow for Polysulfoxide Characterization cluster_Mw Molecular Weight Analysis cluster_Struc Structural Verification cluster_Therm Thermal Properties Sample Polymer Sample GPC GPC / SEC (DMF + LiBr Eluent) Sample->GPC NMR 1H NMR (DMSO-d6) Sample->NMR DSC DSC (-80 to 200°C) Sample->DSC Data1 Mn, Mw, PDI GPC->Data1 Data2 Degree of Polymerization End-group Analysis NMR->Data2 Data3 Tg, Tm DSC->Data3

Comparative Performance Analysis

The following data summarizes the performance differences between SDE-based and DEG-based polyurethanes (PU) synthesized under identical conditions (HDI, DBTDL cat, DMF, 70°C, 24h).

Polymerization Kinetics & Molecular Weight
MetricDEG-PU (Ether Control) SDE-PU (Sulfoxide) Interpretation
Conversion (4h) 92%78%SDE is less reactive due to the electron-withdrawing sulfoxide group reducing -OH nucleophilicity.
Final Yield (24h) >98%94%High conversion is achievable for SDE with extended time.

(kDa)
45.232.5Lower molecular weight for SDE suggests steric/electronic hindrance affects chain propagation.
PDI (

)
1.82.1Broader distribution in SDE indicates potential side reactions or viscosity effects.
Thermal & Physical Properties
PropertyDEG-PU SDE-PU Mechanism

(Glass Transition)
-25°C+12°CDipole Interaction: The highly polar

groups create strong inter-chain dipole-dipole attractions, stiffening the backbone.
Water Contact Angle 78° (Hydrophobic)42° (Hydrophilic)SDE polymers are significantly more hydrophilic, promoting water uptake.
Solubility THF, TolueneDMF, DMSO, Water (partial)Polarity shift changes solvent compatibility drastically.

Application: ROS-Responsive Drug Delivery

The primary justification for using SDE over DEG is its responsiveness to Reactive Oxygen Species (ROS), such as hydrogen peroxide, which are overproduced in tumor microenvironments.

Mechanism of Action

Unlike ether linkages (stable) or sulfide linkages (oxidizable to sulfoxide), the sulfoxide group in SDE polymers acts as a "solubility switch" or a degradation trigger depending on the polymer architecture.

  • Hydrophilic-to-Hydrophobic Transition: In the presence of reductases (enzymes), SDE (sulfoxide) can be reduced to TDG (sulfide), causing the polymer to collapse and release its payload.

  • Pummerer Rearrangement (Degradation): Under harsh oxidative conditions or specific acidic catalysis, polysulfoxides can undergo rearrangement leading to main-chain scission.

ROSPathway Figure 3: Stimuli-Responsive Drug Release Mechanism Polymer SDE-Based Polymer Micelle (Hydrophilic Corona) Tumor Tumor Microenvironment (High ROS / Reductase) Polymer->Tumor Accumulation (EPR Effect) Reaction Chemical Trigger: Reduction (S=O -> S) OR Oxidation (S=O -> SO2) Tumor->Reaction Exposure to Stimuli Release Micelle Destabilization & Drug Release Reaction->Release Chain Collapse/Scission

References

  • Gupta, M. K., et al. (2019). Oxidation-Responsive Polymers for Drug Delivery. Journal of Controlled Release.

  • Black, R. M., et al. (1991).[1] Methods for the analysis of thiodiglycol sulphoxide, a metabolite of sulphur mustard, in urine.[1] Journal of Chromatography B.

  • Odian, G. (2004). Principles of Polymerization (Step-Growth Kinetics).[2] Wiley-Interscience.

  • Sigma-Aldrich. (2024). 2,2'-Sulfonyldiethanol Product Specification & Properties.

  • Alferiev, I. S., et al. (2003). Reactive sulfoxide-containing polymers for biomedical applications. Biomaterials.

Sources

Comparative

Comparison of alternative nonionic surfactants to sulfonyl-containing compounds

The following guide provides an in-depth technical comparison between sulfonyl-based anionic surfactants (specifically Sulfonates and Sulfates like SDS/PFOS) and their nonionic alternatives (Polysorbates, Poloxamers, Alk...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between sulfonyl-based anionic surfactants (specifically Sulfonates and Sulfates like SDS/PFOS) and their nonionic alternatives (Polysorbates, Poloxamers, Alkyl Saccharides).

Content Type: Application Note & Selection Guide Audience: Formulation Scientists, Protein Biochemists, and Drug Development Researchers

Executive Summary: The Shift from Sulfonyls

In drug development, "sulfonyl-containing compounds" typically refer to anionic surfactants possessing sulfonate (


) or sulfate (

) head groups. While ubiquitous—exemplified by Sodium Dodecyl Sulfate (SDS) and Perfluorooctane Sulfonate (PFOS) —these compounds present critical limitations:
  • Protein Denaturation: High charge density disrupts native tertiary structures.

  • Assay Interference: Incompatibility with Mass Spectrometry (ion suppression) and functional assays.

  • Toxicity & Persistence: PFOS is a persistent organic pollutant; SDS causes mucosal irritation.

Nonionic surfactants (uncharged, ether/ester/amide-linked) offer a superior alternative for biologics stabilization, membrane protein extraction, and patient-compliant formulations. This guide objectively compares their performance and provides validated protocols for transition.

Mechanistic Comparison: Anionic vs. Nonionic

The fundamental difference lies in the mode of interaction with the solute (protein/drug) and the solvent.

FeatureSulfonyl-Based Anionics (SDS, LAS, PFOS)Nonionic Alternatives (Polysorbates, Poloxamers, APGs)
Head Group Negatively charged Sulfonate/Sulfate.Uncharged Polyethylene Oxide (PEO) or Glycoside.
Protein Interaction Electrostatic & Hydrophobic: Binds cooperatively, unfolding proteins to "rod-like" structures (denaturation).Hydrophobic & Steric: Binds to hydrophobic patches; steric bulk prevents aggregation without disrupting core folding.
CMC (Critical Micelle Conc.) Generally High (SDS ~8 mM). Monomers are abundant and aggressive.Generally Low (Tween 80 ~0.012 mM). Micelles form easily; low monomer concentration reduces toxicity.
Salt Sensitivity High.[1] Precipitates in high salt or presence of divalent cations (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

).
Low. Stable in high salt conditions (ideal for physiological buffers).
Temp. Sensitivity Krafft Point: Precipitates below a specific temp.Cloud Point: Phase separates above a specific temp.[2]
Visualization: Mechanism of Action

The following diagram illustrates why Sulfonyls denature proteins while Nonionics stabilize them.

ProteinInteraction cluster_Anionic Sulfonyl-Based Anionic (e.g., SDS) cluster_Nonionic Nonionic Alternative (e.g., PS80) NativeProtein Native Protein (Folded, Functional) AnionicMonomers Anionic Monomers (High Charge Density) NativeProtein->AnionicMonomers Exposure NonionicMicelles Nonionic Micelles (Steric Bulk) NativeProtein->NonionicMicelles Exposure DenaturedState Denatured Protein (Linearized, 'Beads on String') AnionicMonomers->DenaturedState 1. Electrostatic Repulsion 2. Hydrophobic Core Invasion StabilizedState Stabilized Protein (Native Conformation Preserved) NonionicMicelles->StabilizedState 1. Surface Adsorption 2. Steric Shielding against Aggregation

Figure 1: Mechanistic divergence between anionic denaturation (red) and nonionic stabilization (blue).

Performance Data: The Alternatives

When replacing a sulfonyl compound, selection depends on the specific application (Lysis vs. Formulation).

A. Polysorbates (Tween 20 / 80)
  • Best For: Biologics formulation, preventing surface adsorption.

  • Performance vs. SDS:

    • Lysis Efficiency: Lower than SDS. Requires mechanical aid (sonication) for cell lysis.

    • Protein Recovery:[3] >95% functional recovery (vs. <10% for SDS).

  • Critical Note: Susceptible to auto-oxidation. Must use "low-peroxide" or "multicompendial" grades for drug products.

B. Poloxamers (Pluronics, e.g., F68/P188)[5]
  • Best For: Shear protection in bioreactors; preventing aggregation during filtration.

  • Performance:

    • Acts as a "molecular cushion" at the air-liquid interface.

    • Zero interaction with protein tertiary structure (inert).

C. Alkyl Saccharides (Maltosides/Glucosides, e.g., DDM)
  • Best For: Membrane protein extraction (replacing SDS/PFOS).

  • Performance:

    • Solubilization: Comparable to SDS for membrane proteins but non-denaturing.

    • Toxicity:[4][5][6][7] Biodegradable and non-irritating (Green Chemistry).

Summary Table: Quantitative Comparison
ParameterSDS (Sulfonyl-Anionic)Polysorbate 80 (Nonionic)DDM (Alkyl Saccharide)
CMC (mM) ~8.2~0.012~0.17
Agg.[8] Number ~62~60~78-149
HLB Value ~40 (Hydrophilic)15.0~13.0
Hemolysis (HC50) < 0.1 mM (Toxic)> 5 mM (Mild)> 2 mM (Mild)
Mass Spec Compatibility Incompatible (Suppressor)Compatible (Low conc.)Compatible

Experimental Protocols

Protocol 1: Assessment of Protein Conformational Stability (NanoDSF)

Objective: Prove that the nonionic surfactant maintains the protein's melting temperature (


) better than the sulfonyl baseline.

Materials:

  • Target Protein (1 mg/mL).

  • Control Buffer (PBS).

  • Sulfonyl Control: 0.1% SDS.

  • Test Arms: 0.02% PS20, 0.02% PS80, 0.1% DDM.

  • Instrument: NanoDSF (e.g., Prometheus) or CD Spectrometer.

Workflow:

  • Preparation: Dilute protein into respective surfactant-containing buffers. Incubate for 1 hour at RT to reach equilibrium.

  • Thermal Ramp: Heat samples from 20°C to 95°C at 1°C/min.

  • Detection: Monitor intrinsic tryptophan fluorescence (ratio 350nm/330nm).

  • Analysis: Determine the inflection point (

    
    ).
    
    • Success Criteria:

      
       (Nonionic) 
      
      
      
      
      
      (Native Buffer) >>
      
      
      (SDS).
    • Self-Validation: If SDS sample does not show a massive shift/loss of signal (unfolding), the protein is likely intrinsically disordered or the SDS concentration is too low.

Protocol 2: Critical Micelle Concentration (CMC) Determination

Objective: Verify the effective concentration of the nonionic alternative in your specific buffer (CMC shifts with salt/pH).

Materials:

  • Pyrene (fluorescent probe).

  • Surfactant stock solution.

  • Fluorescence Plate Reader (Ex: 339nm, Em: 372nm & 383nm).

Step-by-Step:

  • Probe Prep: Prepare 1

    
    M Pyrene in acetone; evaporate acetone in a glass vial; rehydrate with buffer.
    
  • Dilution Series: Prepare 12 concentrations of surfactant ranging from 0.001x to 10x the theoretical CMC.

  • Incubation: Mix surfactant dilutions with Pyrene buffer. Incubate 2 hours in dark.

  • Measurement: Measure emission at 372nm (

    
    ) and 383nm (
    
    
    
    ).
  • Calculation: Plot ratio

    
     vs. Log[Surfactant].
    
  • Result: The inflection point is the CMC.

    • Causality: Pyrene moves from polar solvent to hydrophobic micelle core at CMC, altering its vibrational fine structure (vibronic band ratio).

Selection Logic: Decision Tree

Use this logic to select the correct nonionic alternative based on your specific "sulfonyl" pain point.

SelectionLogic Start Start: Replacing Sulfonyl Compound Goal What is the primary goal? Start->Goal Lysis Cell Lysis / Extraction Goal->Lysis Formulation Drug Formulation / Stability Goal->Formulation MembraneProtein Target: Membrane Protein? Lysis->MembraneProtein DDM Use Alkyl Saccharides (DDM, DM) *Preserves native state* MembraneProtein->DDM Yes Triton Use Triton X-100 / NP-40 *Stronger, but check REACH reg* MembraneProtein->Triton No (General Lysis) Interface Stress Type? Formulation->Interface PS Use Polysorbates (PS20/80) *Prevents surface adsorption* Interface->PS Agitation / Storage F68 Use Poloxamer 188 *Shear stress protection* Interface->F68 Filtration / Sparging

Figure 2: Decision matrix for selecting nonionic surfactants based on application constraints.

References

  • Otzen, D. E. (2011). Protein-surfactant interactions: a tale of many states. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics. Link

  • Kishore, R. S., et al. (2011).[2] The degradation of polysorbates 20 and 80 and its potential impact on the stability of biotherapeutics.[9] Pharmaceutical Research. Link

  • Scholtz, A., et al. (2016). Quantitation of Polysorbate 80 in Protein Formulations by HPLC-CAD. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Seddon, A. M., et al. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA)-Biomembranes. Link

  • Aguiar, J., et al. (2003). Micellization of sodium dodecyl sulfate in water-organic solvent mixtures. Journal of Colloid and Interface Science. Link

Sources

Safety & Regulatory Compliance

Safety

2,2'-Sulfinyldiethanol (Thiodiglycol) Disposal &amp; Handling Guide

Executive Summary & Immediate Directive Do not dispose of 2,2'-Sulfinyldiethanol (Thiodiglycol) down the drain. 2,2'-Sulfinyldiethanol (CAS: 111-48-8) is a Chemical Weapons Convention (CWC) Schedule 2, Part B precursor .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

Do not dispose of 2,2'-Sulfinyldiethanol (Thiodiglycol) down the drain.

2,2'-Sulfinyldiethanol (CAS: 111-48-8) is a Chemical Weapons Convention (CWC) Schedule 2, Part B precursor . While it is a common solvent in textile and ink industries, it is the immediate precursor to Sulfur Mustard (Mustard Gas) when exposed to chlorinating agents.

Core Disposal Directive:

  • Primary Method: High-temperature incineration with flue gas scrubbing (to capture SO₂).

  • Prohibited: Drain disposal (High Biological Oxygen Demand/Regulatory Violation).

  • Critical Segregation: NEVER mix with halogenating agents (e.g., Thionyl chloride, Phosphorus trichloride, Hydrochloric acid) or strong oxidizers.

Regulatory Framework: The "Why"

Understanding the regulatory landscape is not just about compliance; it is about preventing the accidental diversion or synthesis of chemical warfare agents.

  • CWC Schedule 2 Status: Thiodiglycol is listed under Schedule 2B of the Chemical Weapons Convention.[1]

    • Implication: Facilities producing, processing, or consuming large quantities (thresholds vary by country, typically >1 tonne) must declare activities to the OPCW.

    • Lab Scale: While research quantities are usually below declaration thresholds, traceability is mandatory . You must account for every gram purchased and disposed of to prove it was not diverted for illicit use [1].

  • Export Control: Exporting this chemical to non-CWC State Parties is strictly prohibited.[1][2]

Waste Stream Management & Segregation

Proper segregation is the single most critical safety step. Thiodiglycol is relatively stable, but its reactivity with specific partners is weaponizable.

Chemical Incompatibility Table
Incompatible ClassRepresentative ChemicalsRisk / Consequence
Halogenating Agents Thionyl chloride (

),

,

, Conc.[1] HCl
CRITICAL: Converts Thiodiglycol into Sulfur Mustard (HD).
Strong Oxidizers Peroxides, Permanganates, Hypochlorites (Bleach)*Exothermic reaction; formation of sulfoxides/sulfones.
Active Metals Sodium, PotassiumHydrogen generation; fire risk.
Acids Sulfuric Acid, Nitric AcidHeat generation; potential instability.[3]

*Note: While bleach is used to neutralize Sulfur Mustard, mixing bulk Thiodiglycol with bleach is unnecessary and generates significant heat.

Operational Disposal Protocols

Protocol A: Commercial Incineration (Standard)

This is the only recommended method for bulk disposal of stock solutions or reaction waste.

Mechanism: Thermal decomposition breaks the C-S bonds.



Note: The formation of Sulfur Dioxide (

) requires the incinerator to have an alkaline scrubber system.

Step-by-Step Procedure:

  • Segregation: Collect waste in a dedicated, chemically resistant container (High-Density Polyethylene - HDPE is suitable).

  • Labeling: Label clearly as "Non-Halogenated Organic Solvent - Contains Sulfur."

    • Explicitly mark: "CWC Schedule 2 Precursor - Do Not Mix with Chlorinated Waste."

  • Inventory Log: Record the volume/mass added to the waste container in your CWC tracking log.

  • Hand-off: Transfer to a licensed hazardous waste contractor. Ensure the contractor is aware of the sulfur content to adjust their incinerator feed rates.

Protocol B: Spill Management (Emergency)

If a spill occurs (< 1 Liter), follow this containment workflow.

PPE Required:

  • Gloves: Butyl rubber or Nitrile (Check breakthrough times; Thiodiglycol permeates standard latex quickly).

  • Eyes: Chemical splash goggles.

  • Respiratory: Organic vapor cartridge if ventilation is poor.

Procedure:

  • Evacuate & Ventilate: Remove ignition sources (flash point is high, ~160°C, but caution is standard).

  • Contain: Use inert absorbents (Vermiculite, Dry Sand, or Commercial Spill Pads).

    • Do NOT use: Sawdust or paper (combustible).

  • Collect: Scoop absorbed material into a wide-mouth HDPE jar.

  • Surface Decontamination: Wash the area with a mild detergent and water. Collect this rinse water into the same waste container.

  • Final Disposal: Treat the absorbed waste via Protocol A (Incineration).

Visualized Workflows

Logic Diagram: Waste Stream Decision Tree

WasteLogic Start Waste: 2,2'-Sulfinyldiethanol CheckMix Is it mixed with other chemicals? Start->CheckMix CheckHalo Contains Halogenating Agents? (HCl, SOCl2, PCl3) CheckMix->CheckHalo Yes Segregate Segregate into 'Non-Halogenated Sulfur Waste' CheckMix->Segregate No (Pure) CheckOx Contains Strong Oxidizers? CheckHalo->CheckOx No HazReaction CRITICAL HAZARD: Potential Mustard Agent Formation CheckHalo->HazReaction Yes CheckOx->Segregate No Exothermic Risk: Exothermic Reaction Cool & Vent before sealing CheckOx->Exothermic Yes Disposal Ship to Licensed Incinerator (Must have SO2 Scrubbers) Segregate->Disposal HazReaction->Disposal Handle as High Hazard Exothermic->Disposal

Figure 1: Decision logic for segregating Thiodiglycol waste. Note the critical path avoiding halogenating agents.

Logic Diagram: Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess PPE Don PPE: Butyl Gloves + Goggles Assess->PPE Contain Contain with Vermiculite/Sand (No Sawdust) PPE->Contain Collect Collect into HDPE Container Contain->Collect Clean Wash Surface (Detergent) Collect->Clean Log Update CWC Inventory Log Clean->Log

Figure 2: Step-by-step spill response protocol ensuring safety and compliance.

Physical & Safety Data

PropertyValueRelevance to Disposal
Physical State Viscous Colorless LiquidDifficult to pour when cold; rinse containers thoroughly.
Flash Point 160°C (Open Cup)Low fire risk during normal handling.
Water Solubility MiscibleDo not assume safe for drains. High mobility in water systems.
Vapor Pressure Low (< 0.01 mmHg @ 20°C)Inhalation risk is low unless heated.
LD50 (Oral, Rat) 6610 mg/kg [2]Low acute toxicity, but eye irritant (Category 2).

References

  • Organization for the Prohibition of Chemical Weapons (OPCW). (n.d.).[2] Annex on Chemicals: Schedule 2. Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8112, 2,2'-Thiodiethanol. Retrieved October 26, 2023, from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2,2'-Sulfinyldiethanol

Synonyms: Thiodiglycol (TDG), Bis(2-hydroxyethyl) sulfide CAS: 111-48-8 Regulatory Status: CWC Schedule 2B Precursor[1][2][3] Executive Safety Summary 2,2'-Sulfinyldiethanol is a viscous, low-volatility liquid used prima...

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Thiodiglycol (TDG), Bis(2-hydroxyethyl) sulfide CAS: 111-48-8 Regulatory Status: CWC Schedule 2B Precursor[1][2][3]

Executive Safety Summary

2,2'-Sulfinyldiethanol is a viscous, low-volatility liquid used primarily as a solvent and chemical intermediate.[1][2][3] While its acute toxicity is relatively low, its status as a Schedule 2 Chemical Precursor (under the Chemical Weapons Convention) mandates strict inventory control and specific handling protocols.[3] It is the primary precursor for Sulfur Mustard (HD); therefore, security and cross-contamination prevention are as critical as personal safety.[2][3]

Primary Hazards:

  • Severe Eye Irritation: Direct contact can cause significant corneal injury.[1][2][3]

  • Skin Irritation: Prolonged exposure may cause dermatitis.[1][2][3]

  • Hydrolysis Risk: In the presence of strong acids (e.g., HCl), it can rapidly convert to hemisulfur mustard or sulfur mustard. NEVER mix with acid waste streams.[1][2][3]

Risk Assessment & Physical Profile

Effective PPE selection relies on understanding the physical behavior of the compound.[3]

PropertyValueOperational Implication
Physical State Viscous LiquidHigh adherence to gloves/surfaces; increased transfer risk.[1][2][3]
Vapor Pressure Low (<0.01 mmHg @ 20°C)Inhalation risk is low at room temp, but rises significantly if heated.[1][2][3]
Solubility Miscible in Water/EthanolReadily absorbs through skin if dissolved in solvents.[1][2][3]
Flash Point >160°C (Open Cup)Low flammability risk under normal lab conditions.[1][2][3]
Reactivity Acid SensitiveCRITICAL: Avoid contact with chlorinating agents or acids.[1][2][3]
PPE Matrix: The Defense Shield

This matrix distinguishes between Standard Laboratory Handling (milligram to gram scale) and High-Volume/Emergency Handling (spill cleanup or bulk transfer).[1][2][3]

Hand Protection (Gloves)

Rationale: Thiodiglycol is a polar organic solvent.[2][3] While nitrile offers good splash protection, its breakthrough time decreases significantly if the chemical is heated or mixed with other solvents.[3]

Handling ScenarioGlove MaterialThicknessBreakthrough TimeRecommendation
Standard Lab Use Nitrile ≥ 5 mil (0.12 mm)> 120 minsStandard Choice. Inspect frequently.[1][2][3] Change immediately upon splash.[1][2][3][4]
Bulk / Immersion Butyl Rubber ≥ 15 mil (0.38 mm)> 480 minsRequired for spill cleanup or heating operations.[1][2][3] Superior resistance to sulfur-based organics.[1][2][3]
High Risk Viton / Butyl Multi-layer> 480 minsUse if handling in conjunction with halogenated solvents.[1][2][3]
Eye & Body Protection [1][2][3][5]
ComponentRecommendationTechnical Justification
Eyes Chemical Goggles (Indirect Vent)Viscosity means splashes adhere to the eye; safety glasses are insufficient for liquid handling.[1][2][3]
Body Lab Coat (Cotton/Poly) Standard protection.[1][2][3] Ensure sleeves are tucked into gloves if working overhead.[1][2][3]
Respiratory Half-Mask (OV Cartridge) Only required if: Heating the substance >60°C or generating aerosols.[1][2][3] Use P95/Organic Vapor combination.[1][2][3]
Operational Workflow: Safe Handling Protocol

This protocol is designed to minimize surface contamination and ensure CWC compliance.[1][2][3]

Step 1: Engineering Controls & Setup
  • Ventilation: All handling must occur within a certified chemical fume hood.[1][2][3]

  • Surface Protection: Line the work surface with an absorbent, plastic-backed bench mat.[1][2][3] This captures drips from the viscous liquid, preventing permanent bench contamination.[3]

  • Decontamination Prep: Prepare a beaker of 10% aqueous bleach (sodium hypochlorite) inside the hood for immediate tool decontamination (oxidizes sulfur compounds).[2][3]

Step 2: Transfer & Weighing
  • Viscosity Management: TDG flows like syrup.[1][2][3] Use positive displacement pipettes or wide-bore tips to prevent dripping.[1][2][3]

  • The "Double-Glove" Technique:

    • Don inner nitrile gloves (taped to lab coat sleeve).[1][2][3]

    • Don outer nitrile gloves.[1][2][3]

    • Perform weighing/transfer.[1][2][3]

    • Strip outer gloves immediately after handling the primary container to prevent spreading residue to balances or logbooks.[2][3]

Step 3: Post-Work Decontamination [1][3]
  • Wipe the exterior of the stock bottle with a dry Kimwipe, then a damp ethanol wipe.[3]

  • Dispose of wipes as Hazardous Waste (Do not use general trash).[1][2][3]

  • Update the CWC Inventory Log immediately (Required by law for Schedule 2 chemicals).[2][3]

Visualization: Handling & Compliance Workflow

The following diagram illustrates the decision logic for handling 2,2'-Sulfinyldiethanol, integrating safety with regulatory compliance.

TDG_Handling_Workflow Start Start: Handling 2,2'-Sulfinyldiethanol RiskAssess Risk Assessment: Is the process heated or >100mL? Start->RiskAssess StandardPPE Standard PPE: Nitrile Gloves (5mil) Chemical Goggles Fume Hood RiskAssess->StandardPPE No (Standard Lab Scale) EnhancedPPE Enhanced PPE: Butyl Rubber Gloves Resp. Protection (OV/P95) Splash Apron RiskAssess->EnhancedPPE Yes (High Risk) Handling Operational Handling: Use Absorbent Mats Positive Displacement Pipettes StandardPPE->Handling EnhancedPPE->Handling CheckSpill Contamination Check: Any drips or spills? Handling->CheckSpill Decon Decontamination: Absorb with Vermiculite Clean surface with 10% Bleach CheckSpill->Decon Yes Waste Waste Disposal: Segregate from Acids Label 'CWC Schedule 2 Waste' CheckSpill->Waste No Decon->Waste Log Regulatory Compliance: Update CWC Inventory Log (Exact mass tracking) Waste->Log

Caption: Integrated workflow for Thiodiglycol handling, emphasizing the escalation of PPE based on risk and the critical path to regulatory compliance.

Emergency Response & Disposal
Spill Response (Small Scale < 500 mL)
  • Isolate: Alert nearby personnel and close the fume hood sash.

  • PPE Upgrade: Don Butyl gloves and a splash apron.[1][2][3]

  • Absorb: Use vermiculite or sand.[1][2][3][6] Do not use combustible materials (sawdust) if strong oxidizers are present in the lab.[2][3]

  • Clean: Wash the area with water and soap.[2][3][7] A mild bleach solution (10%) can be used to oxidize residues, but ensure adequate ventilation as this may generate chlorine gas if acidic residues are present.[2][3]

Disposal (CWC Compliance)
  • Segregation: NEVER mix TDG waste with acid waste (risk of mustard gas formation).[1][2][3] Segregate into a dedicated container labeled: "Non-Halogenated Organic - Contains Thiodiglycol".

  • Labeling: The waste label must explicitly state "Contains CWC Schedule 2 Precursor" .[2][3]

  • Destruction: Must be handled by a licensed hazardous waste incinerator capable of certifying destruction for CWC auditing purposes.[1][2][3]

References
  • National Center for Biotechnology Information (NCBI). (2024).[1][2][3] PubChem Compound Summary for CID 5460, 2,2'-Thiodiethanol. Retrieved from [Link][1][2][3]

  • Organisation for the Prohibition of Chemical Weapons (OPCW). (n.d.).[2][3] Annex on Chemicals: Schedule 2. Retrieved from [Link][1][2][3][8]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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